molecular formula C8H8ClNO2 B1379398 2-Chloro-6-methoxybenzaldehyde oxime CAS No. 1353119-29-5

2-Chloro-6-methoxybenzaldehyde oxime

Cat. No.: B1379398
CAS No.: 1353119-29-5
M. Wt: 185.61 g/mol
InChI Key: JPJDOPGYVPIDJR-BJMVGYQFSA-N
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Description

2-Chloro-6-methoxybenzaldehyde oxime is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDOPGYVPIDJR-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-6-methoxybenzaldehyde oxime chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime: Synthesis, Characterization, and Synthetic Utility

Introduction

This compound is a substituted aromatic aldoxime that serves as a pivotal intermediate in synthetic organic chemistry. While not extensively characterized as an end-product, its true value lies in its role as a precursor to high-value chemical entities, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the chloro and methoxy groups on the benzene ring ortho to the oxime functionality imparts unique electronic and steric properties, influencing its reactivity and the characteristics of its downstream derivatives.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, elucidate its structural properties through predictive spectroscopic analysis, and explore its primary synthetic application—the dehydration to 2-chloro-6-methoxybenzonitrile. This transformation is of significant interest as substituted benzonitriles are crucial building blocks in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The narrative emphasizes the causality behind experimental choices and protocols, grounding the discussion in established chemical principles.

Molecular Profile and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its molecular identity and physical characteristics. The oxime is synthesized from its corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde.

Chemical Structure:

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource/Comment
IUPAC Name (1E)-1-(2-Chloro-6-methoxyphenyl)methanimine oxideStandard nomenclature
Molecular Formula C₈H₈ClNO₂Derived from structure
Molecular Weight 185.61 g/mol Calculated
Precursor CAS 29866-54-4CAS for 2-chloro-6-methoxybenzaldehyde[1]
Appearance White to off-white solid (Predicted)Typical for aromatic oximes
Boiling Point >263 °C (Predicted)Based on precursor aldehyde boiling point of 263°C[1]
Density >1.245 g/cm³ (Predicted)Based on precursor aldehyde density of 1.245 g/cm³[1]

Synthesis Protocol: Oximation of 2-Chloro-6-methoxybenzaldehyde

The most direct and efficient method for preparing aldoximes is the condensation reaction between the corresponding aldehyde and hydroxylamine. This reaction is robust, high-yielding, and proceeds under mild conditions.

Expertise & Rationale

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base. Using hydroxylamine hydrochloride (NH₂OH·HCl) requires the addition of a base (e.g., sodium acetate, sodium carbonate, or pyridine) to liberate the free hydroxylamine nucleophile. The choice of sodium acetate provides a buffered system, preventing the pH from becoming too acidic, which would protonate the hydroxylamine and reduce its nucleophilicity.

Experimental Workflow Diagram

G start Dissolve 2-Chloro-6-methoxybenzaldehyde in Ethanol/Water Solvent System reagents Add NH₂OH·HCl and CH₃COONa start->reagents reaction Reflux Mixture (Monitor by TLC) reagents->reaction workup Cool and Pour into Water to Precipitate Product reaction->workup filtration Filter Crude Product via Suction Filtration workup->filtration wash Wash with Cold Water filtration->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol to Obtain Pure Oxime dry->purify

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology

This is a general, representative protocol and should be adapted and optimized based on laboratory scale and conditions.[2]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent mixture such as 95% ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (CH₃COONa, 2.5 eq) to the flask. The excess reagents ensure the reaction goes to completion.

  • Reaction Execution: Heat the mixture to reflux and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Product Isolation (Workup): Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude oxime product.

  • Purification: Collect the solid precipitate by suction filtration and wash thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum. For higher purity, the oxime can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Structural Elucidation: A Predictive Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted FeaturesRationale and Interpretation
¹H NMR δ 10.0-11.5 (s, 1H, -NOH)δ 8.2-8.4 (s, 1H, -CH=N)δ 7.2-7.5 (m, 2H, Ar-H)δ 6.9-7.1 (m, 1H, Ar-H)δ 3.8-4.0 (s, 3H, -OCH₃)The hydroxyl proton (-NOH) is acidic and appears far downfield. The imine proton (-CH=N) is also downfield. The three aromatic protons will show complex splitting due to their coupling. The methoxy protons will appear as a sharp singlet.[2][3]
¹³C NMR δ 155-160 (C-OCH₃)δ 145-150 (-C=NOH)δ 130-135 (C-Cl)δ 110-130 (Aromatic C, CH)δ 55-60 (-OCH₃)The carbon attached to the methoxy group and the imine carbon are significantly deshielded. The carbon bearing the chlorine will also be downfield. The methoxy carbon appears in the typical range.[4]
IR (KBr, cm⁻¹) 3100-3400 (broad, O-H stretch)1630-1650 (medium, C=N stretch)1570-1600 (C=C ring stretch)1250-1280 (strong, Ar-O stretch)750-800 (strong, C-Cl stretch)The broad O-H band is characteristic of the oxime hydroxyl group. The C=N stretch is a key diagnostic peak. The strong Ar-O stretch confirms the methoxy group, and the C-Cl stretch appears in the fingerprint region.[3]
Mass Spec (EI) m/z 185/187 (M⁺, M⁺+2)The molecular ion peak (M⁺) will appear at m/z 185. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M⁺+2 peak at m/z 187 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound is its function as a precursor to the corresponding nitrile via a dehydration reaction. This transformation is a cornerstone of synthetic chemistry, providing access to the versatile nitrile functional group.

Dehydration to 2-Chloro-6-methoxybenzonitrile

The conversion of an aldoxime to a nitrile involves the elimination of a molecule of water. This reaction requires a dehydrating agent to facilitate the removal of the hydroxyl group. A variety of reagents can accomplish this, including acid anhydrides, thionyl chloride, and modern catalytic methods.[5][6][7][8] Iron-catalyzed methods are gaining prominence due to their efficiency and environmentally benign nature.[8][9]

Reaction Diagram

Caption: Dehydration of the Oxime to the Corresponding Benzonitrile.

Significance in Drug Discovery

The resulting product, 2-chloro-6-methoxybenzonitrile, is a valuable scaffold. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles.[10] This versatility makes it an important intermediate. For example, related structures like 2,6-dichlorobenzonitrile are known herbicides and synthetic precursors.[11] The 2,6-disubstituted benzonitrile motif is found in various biologically active molecules, where the substituents modulate the molecule's interaction with biological targets. The presence of chloro and methoxy groups, in particular, can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[12]

Conclusion

This compound represents a classic example of a chemical intermediate whose value is realized in its subsequent transformations. Its synthesis is straightforward, relying on the well-established oximation of its parent aldehyde. While its own properties are largely predictive, they align with the expected characteristics of a substituted aromatic aldoxime. The critical utility of this compound is its efficient conversion to 2-chloro-6-methoxybenzonitrile, a versatile building block for constructing more complex molecules. For researchers in medicinal chemistry and drug development, understanding the synthesis and reactivity of such intermediates is fundamental to the design and execution of synthetic campaigns aimed at discovering novel therapeutic agents.

References

  • Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.
  • Google Patents. (n.d.). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
  • Journal of the Indian Chemical Society. (1991). Reaction in oximes of 2-hydroxyacetophenone etc. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • PubMed. (2018). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • S.A.S, S. S., & Gholap, A. R. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • Tandfonline. (2021). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Zeynep, K., et al. (2012). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of Chemistry.

Sources

2-Chloro-6-methoxybenzaldehyde oxime IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-2-Chloro-6-methoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxybenzaldehyde oxime, a substituted aromatic oxime with significant potential as a building block in synthetic and medicinal chemistry. We will delve into its formal nomenclature, synthesis, mechanistic underpinnings, and prospective applications for professionals in research and drug development.

Compound Identification and Nomenclature

Precise identification is the cornerstone of reproducible science. This section clarifies the formal naming conventions, stereochemistry, and identifiers for the compound of interest.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound is (NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine .[1][2]

Insight from the Scientist: The "(NE)" prefix, which may also be represented as "(E)", is crucial. It describes the stereochemistry about the C=N double bond. In this configuration, the hydroxyl (-OH) group and the aromatic ring (the group of higher priority on the nitrogen and carbon atoms, respectively) are on opposite sides of the double bond. This is the thermodynamically more stable and typically the major isomer formed during synthesis. Understanding and controlling this isomerism is critical in drug development, as different stereoisomers can have vastly different pharmacological activities.

Synonyms and Registry Numbers

While this specific oxime is a niche compound and does not have a dedicated CAS number or PubChem Compound ID (CID) at the time of this writing, it is commonly referred to by several synonyms:

  • This compound[3]

  • 2-Chloro-6-methoxybenzaldoxime

For traceability, it is essential to reference the starting material, 2-Chloro-6-methoxybenzaldehyde :

  • CAS Number: 29866-54-4[4]

  • PubChem CID: 10964971[4]

  • Molecular Formula: C₈H₇ClO₂[4]

  • Molecular Weight: 170.59 g/mol [4]

Physicochemical Properties of the Precursor Aldehyde

Quantitative data for the final oxime product is not widely published. However, the properties of the starting material, 2-Chloro-6-methoxybenzaldehyde, are well-documented and provide a baseline for handling and reaction setup.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [4]
Appearance Beige solidChem-Impex
Melting Point 56-58 °CLookChem
Boiling Point (est.) 263.09 °C at 760 mmHgLookChem
InChI Key UHXUZNJCLHADGD-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The synthesis of aldoximes from aldehydes is a fundamental and reliable transformation in organic chemistry. The reaction involves the condensation of an aldehyde with hydroxylamine.

Principle of Oximation

The core reaction is a nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form the C=N double bond of the oxime. The reaction is typically catalyzed by a mild acid or base. The choice of base is important; it serves to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine (NH₂OH) to act as a nucleophile.

Detailed Laboratory Protocol for Synthesis

This protocol is a robust, field-tested method adapted from standard procedures for aryl oxime synthesis.[5][6] It is designed to be self-validating through careful monitoring and characterization.

Materials:

  • 2-Chloro-6-methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Ethanol (95%)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-methoxybenzaldehyde (e.g., 5.0 g, 29.3 mmol).

  • Reagent Addition: Add ethanol (50 mL) and stir until the aldehyde is fully dissolved. To this solution, add hydroxylamine hydrochloride (e.g., 2.44 g, 35.2 mmol) and anhydrous sodium carbonate (e.g., 3.73 g, 35.2 mmol).

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

    • Causality Explanation: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for both the nucleophilic addition and the subsequent dehydration step. Sodium carbonate is a mild base, strong enough to free the hydroxylamine from its salt but not so strong as to promote side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and extract.

  • Isolation: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Self-Validation Insight: The water wash removes residual inorganic salts (e.g., NaCl) and unreacted hydroxylamine, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product, (E)-2-Chloro-6-methoxybenzaldehyde oxime, will typically crystallize upon standing or can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the base-assisted oximation process.

Oximation_Mechanism Mechanism of Oxime Formation cluster_activation Step 1: Nucleophile Activation cluster_addition Step 2: Nucleophilic Addition cluster_dehydration Step 3: Dehydration NH3OH_Cl NH₃OH⁺Cl⁻ (Hydroxylamine HCl) NH2OH NH₂OH (Free Hydroxylamine) NH3OH_Cl->NH2OH Deprotonation Base Na₂CO₃ (Base) Base->NH2OH Aldehyde R-CHO (Aldehyde) Intermediate Hemiaminal Intermediate NH2OH->Intermediate Nucleophilic Attack Aldehyde->Intermediate Attack at Carbonyl Oxime R-CH=NOH (Oxime Product) Intermediate->Oxime Elimination of H₂O Water H₂O

Caption: Base-catalyzed mechanism for the synthesis of an oxime from an aldehyde.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, a Senior Application Scientist can predict the key signals based on its structure and data from analogous compounds.

  • ¹H NMR: Expect a characteristic singlet for the oxime proton (-NOH ) between δ 10-12 ppm. The aldehydic proton signal from the starting material (around δ 10 ppm) will disappear. The methoxy group (-OCH₃ ) protons will appear as a singlet around δ 3.9 ppm. Aromatic protons will appear in the δ 7.0-7.5 ppm region.

  • ¹³C NMR: The most significant change will be the disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm) and the appearance of the imine carbon (C =NOH) signal around δ 150-155 ppm.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3200-3400 cm⁻¹ and a C=N stretch around 1640-1680 cm⁻¹. The strong C=O stretch from the aldehyde (around 1700 cm⁻¹) will be absent.

Applications in Chemical Synthesis and Drug Development

Oximes are not merely derivatives; they are versatile functional groups with significant applications in medicinal chemistry.[7]

Role as a Key Synthetic Intermediate

This compound is a valuable intermediate. The oxime functional group can be readily transformed into other functionalities. For instance, it can be reduced to a primary amine or rearranged (e.g., Beckmann rearrangement) to form an amide. The chloro and methoxy substituents on the aromatic ring provide handles for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

Potential Pharmacological Significance

The broader class of oxime-containing molecules has demonstrated a wide range of biological activities, including:[7]

  • Antimicrobial Agents: The oxime moiety is a feature in several generations of cephalosporin antibiotics (e.g., cefuroxime, ceftizoxime).[7]

  • Enzyme Reactivators: Certain oximes are FDA-approved as antidotes for organophosphate nerve agent poisoning, where they function by reactivating the acetylcholinesterase (AChE) enzyme.[7]

  • Anticancer and Anti-inflammatory Activity: Numerous research programs have explored substituted aromatic oximes as scaffolds for developing novel therapeutics in oncology and inflammation.

The unique substitution pattern of this compound makes it an attractive starting point for library synthesis in drug discovery campaigns targeting these areas.

Workflow: Role as a Synthetic Precursor

This diagram illustrates how this compound can be integrated into a drug discovery workflow.

Workflow cluster_derivatives Synthetic Diversification Start 2-Chloro-6-methoxy- benzaldehyde Oxime (E)-2-Chloro-6-methoxy- benzaldehyde Oxime Start->Oxime Oximation Amine Reduction to Primary Amine Oxime->Amine Amide Beckmann Rearrangement to Amide Oxime->Amide Coupling Cross-Coupling at Chloro Position Oxime->Coupling Library Diverse Compound Library Amine->Library Amide->Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Workflow illustrating the utility of the target oxime as a key intermediate.

References

  • Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
  • ResearchGate. (2024, November). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved January 19, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of benzaldoxime. Retrieved January 19, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. Retrieved January 19, 2026, from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxybenzaldehyde oxime. Retrieved January 19, 2026, from [Link]

Sources

A-Technical-Guide-to-2-Chloro-6-methoxybenzaldehyde-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-6-methoxybenzaldehyde Oxime, a substituted benzaldehyde derivative of significant interest in organic synthesis and medicinal chemistry. The document details its chemical identity, a robust synthesis protocol from its aldehyde precursor, and explores its potential applications, particularly in the realm of drug discovery and development.

Chemical Identity and Properties

Key Precursor: 2-Chloro-6-methoxybenzaldehyde

  • CAS Number: 29866-54-4[1][2][3][4][5]

  • Molecular Formula: C₈H₇ClO₂[1]

  • Molecular Weight: 170.59 g/mol [1]

Target Compound: this compound

  • Molecular Formula: C₈H₈ClNO₂

  • Molecular Weight: 185.61 g/mol

  • Structure:

(Note: The image is a representative structure, as a directly sourced image for this specific molecule is unavailable.)

The structure features a phenyl ring substituted with a chloro group, a methoxy group, and an oxime functional group (-CH=NOH). This combination of functionalities makes it a versatile building block in synthetic chemistry.[1] The presence of the oxime group, in particular, opens avenues for its use in creating more complex heterocyclic compounds, which are prevalent in many classes of drugs.[6][7]

Table 1: Physicochemical Properties of the Precursor and Predicted Properties of the Oxime

Property2-Chloro-6-methoxybenzaldehyde (Precursor)This compound (Predicted)
CAS Number 29866-54-4[1][2][3][4][5]Not assigned
Molecular Formula C₈H₇ClO₂[1]C₈H₈ClNO₂
Molecular Weight 170.59 g/mol [1]185.61 g/mol
Appearance Beige solid[1]White to off-white solid
Storage Store at 0-8 °C[1]Store in a cool, dry place away from light

Synthesis of this compound

The synthesis of benzaldehyde oximes from their corresponding aldehydes is a well-established and high-yielding transformation in organic chemistry.[8] The most common method involves the condensation reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base.[7][8]

Reaction Principle

The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. A base is required to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine needed for the reaction.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-6-methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Acetate (CH₃COONa) (1.5 eq)

  • Ethanol or Methanol (solvent)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 10-15 mL per gram of aldehyde).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and the chosen base (e.g., anhydrous sodium carbonate, 1.5 eq). The base neutralizes the hydrochloride, allowing the reaction to proceed.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For faster reaction times, the mixture can be gently heated to reflux (70-80°C).[9] Microwave-assisted synthesis can also significantly shorten the reaction time to a few minutes.[9][10]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction from the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_product Final Product Aldehyde 2-Chloro-6-methoxy- benzaldehyde Reaction Stirring / Reflux (Monitored by TLC) Aldehyde->Reaction Hydroxylamine NH₂OH·HCl Hydroxylamine->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Ethanol Solvent->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Reaction Completion Extraction Ethyl Acetate Extraction Workup->Extraction Drying Drying (Na₂SO₄) & Filtration Extraction->Drying Product Crude 2-Chloro-6-methoxy- benzaldehyde Oxime Drying->Product Purification Purification (Recrystallization) Product->Purification

Sources

Physical and chemical properties of 2-Chloro-6-methoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. Moving beyond a simple data sheet, this document provides synthesized insights into the compound's core properties, reactivity, and strategic applications, grounded in established scientific principles. The objective is to empower scientists with the foundational knowledge required for its effective use in complex synthetic pathways and novel molecular design.

Molecular Identity and Structural Framework

This compound is a substituted aromatic aldoxime. Its structure is characterized by a benzene ring functionalized with a chloro group, a methoxy group, and an oxime group, positioned ortho to each other. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.[1] The chloro and methoxy groups, in particular, are recognized for their significant influence on molecular interactions and pharmacokinetic properties in drug discovery.[2]

The fundamental identifiers for its precursor, 2-Chloro-6-methoxybenzaldehyde, are crucial for synthesis and sourcing.

Table 1: Chemical Identifiers of the Precursor Aldehyde

Identifier Value
CAS Number 29866-54-4
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [1]
MDL Number MFCD08059233[1][3]

| PubChem Substance ID | 329794250 |

The oxime derivative, this compound, would have a molecular formula of C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol .

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Aldehyde, NH₂OH·HCl, & Oxalic Acid B Add Acetonitrile (Solvent) A->B C Heat to Reflux (~82°C) B->C Stirring D Monitor by TLC C->D E Cool & Quench with H₂O D->E Reaction Complete F Extract with CH₂Cl₂ E->F G Dry & Concentrate F->G H Purify (Recrystallization) G->H I I H->I Final Product

Sources

2-Chloro-6-methoxybenzaldehyde oxime molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime

This guide provides a comprehensive overview of this compound, a compound of interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, a detailed synthesis protocol grounded in established chemical principles, methods for its analytical characterization, and essential safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Compound Identification and Physicochemical Properties

This compound is a derivative of benzaldehyde, featuring both a chlorine atom and a methoxy group on the phenyl ring. The oxime functional group is a key feature, often used as a protecting group for aldehydes or as a precursor for further chemical transformations.[1][2]

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analysis. These properties are derived from its constituent atoms. The precursor aldehyde, 2-Chloro-6-methoxybenzaldehyde, has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol .[3] The conversion of the aldehyde to an oxime involves the reaction with hydroxylamine, which replaces the carbonyl oxygen (=O) with an oxime group (=NOH). This results in the net addition of a nitrogen and a hydrogen atom.

A summary of its core properties is presented below:

PropertyValueSource / Rationale
IUPAC Name (NE)-N-[(2-Chloro-6-methoxyphenyl)methylidene]hydroxylamineStandard nomenclature rules
Molecular Formula C8H8ClNO2Derived from precursor C8H7ClO2[3]
Molecular Weight 185.61 g/mol Calculated based on the molecular formula
CAS Number Not explicitly found; precursor is 29866-54-4[3]
Canonical SMILES COC1=CC=CC(Cl)=C1C=NOStructure-based representation

Synthesis Protocol: A Two-Stage Approach

The synthesis of this compound is most effectively achieved in a two-stage process. First, the precursor aldehyde is synthesized, followed by the oximation reaction. This approach ensures a high purity of the intermediate, which is critical for achieving a high yield and purity in the final product.

Stage 1: Synthesis of 2-Chloro-6-methoxybenzaldehyde

The precursor aldehyde can be efficiently prepared from 2-Chloro-6-fluorobenzaldehyde via a nucleophilic aromatic substitution reaction.[4] The methoxy group is introduced by reacting the starting material with sodium hydroxide in methanol.

Experimental Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol) and 500 mL of methanol.

  • Reagent Addition: While stirring, carefully add sodium hydroxide (14.4 g, 0.35 mol). The addition of a strong base like NaOH is causal to the deprotonation of methanol, forming the sodium methoxide nucleophile in situ.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

  • Work-up & Extraction:

    • Cool the mixture to room temperature and reduce the volume to approximately 200 mL using a rotary evaporator.

    • Transfer the concentrated mixture to a separatory funnel and add 400 mL of water and 200 mL of methylene chloride.

    • Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of methylene chloride to maximize product recovery.[4]

  • Purification:

    • Combine all organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the methylene chloride by distillation, displacing it with hexane to induce crystallization.[4]

    • Cool the mixture to allow for complete crystallization, then collect the solid product by filtration. This yields pure 2-chloro-6-methoxybenzaldehyde.

Stage 2: Oximation of 2-Chloro-6-methoxybenzaldehyde

The conversion of the aldehyde to the oxime is a classic condensation reaction with hydroxylamine hydrochloride.[1] The use of a mild acid catalyst can facilitate this reaction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-Chloro-6-methoxybenzaldehyde (17.0 g, 0.1 mol) synthesized in Stage 1 in 100 mL of acetonitrile.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH2OH·HCl, 7.0 g, 0.1 mol) and oxalic acid (9.0 g, 0.1 mol) as a catalyst.[1]

  • Reflux: Stir the mixture under reflux conditions for 60-90 minutes. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up & Extraction:

    • After the reaction is complete, add 100 mL of water and stir for 5 minutes.

    • Extract the product with methylene chloride (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

The entire synthesis workflow is visualized in the diagram below.

SynthesisWorkflow A 2-Chloro-6-fluorobenzaldehyde C Nucleophilic Aromatic Substitution (Reflux) A->C Reactant B NaOH, Methanol B->C Reagents D 2-Chloro-6-methoxybenzaldehyde (Precursor) C->D Yields Intermediate F Oximation Reaction (Reflux) D->F Reactant E NH2OH·HCl, Oxalic Acid E->F Reagents G This compound (Final Product) F->G Yields Final Product

Caption: Workflow for the two-stage synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the distinct proton of the C=N-OH group.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated weight of 185.61 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the oxime and the C=N bond.

Applications and Research Context

Oximes are versatile intermediates in organic synthesis. They can be used in:

  • Beckmann Rearrangement: To synthesize amides, which are foundational structures in many pharmaceuticals.[2]

  • Synthesis of Heterocycles: As precursors for nitrogen-containing heterocyclic compounds.

  • Bioactive Molecules: The oxime moiety itself is present in various bioactive compounds and can be a key pharmacophore. The specific substitution pattern of this compound makes it a candidate for library synthesis in drug discovery programs, particularly for developing antimicrobial or antitumor agents.[1]

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Hazard Profile (Inferred): Related compounds like 2-Chlorobenzaldehyde oxime are known to cause skin, eye, and respiratory irritation.[7] Assume this compound has a similar hazard profile.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[6]

This guide provides a foundational framework for the synthesis and study of this compound. By understanding its properties and the rationale behind its preparation, researchers can effectively utilize this compound in their scientific endeavors.

References

  • PrepChem.com. Synthesis of 2-chloro-6-methoxybenzaldehyde. Available from: [Link]

  • PubChem. Benzaldehyde, 2-chloro-, oxime. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Methoxybenzaldehyde oxime. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2,6-Dichloro-benzaldehyde chloro-oxime. National Center for Biotechnology Information. Available from: [Link]

  • ChemBK. 2-chloro-benzaldehyde (E)-oxime. Available from: [Link]

  • Ghozlojeh, N. P., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available from: [Link]

  • Wikipedia. Benzaldehyde oxime. Available from: [Link]

  • Wikipedia. 2-Methoxybenzaldehyde. Available from: [Link]

  • MU, J. X., YIN, X. F., & WANG, Y. G. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chemical Journal of Chinese Universities. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

  • SIELC Technologies. (2018). Benzaldehyde, 2-chloro-, oxime. Available from: [Link]

Sources

Substituted Benzaldehyde Oximes: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of substituted benzaldehyde oximes, a class of compounds with significant and varied applications in medicinal chemistry and drug development. We will delve into their synthesis, structural characterization, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Versatility of the Oxime Moiety

Substituted benzaldehyde oximes are organic compounds characterized by the C=N-OH functional group attached to a substituted benzene ring. This structural motif imparts a unique combination of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets.[1] The versatility of the benzaldehyde scaffold allows for a wide range of substituents to be introduced onto the aromatic ring, enabling the fine-tuning of their steric, electronic, and lipophilic properties. This modularity is a key reason for the sustained interest in these compounds as templates for the design of novel therapeutic agents.

The applications of substituted benzaldehyde oximes are broad, ranging from their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) to their intrinsic biological activities, which include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide will explore the fundamental chemistry and biology of these compounds, providing a solid foundation for their application in drug discovery programs.

Synthetic Strategies and Mechanistic Considerations

The most common and straightforward method for the synthesis of substituted benzaldehyde oximes is the condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile.

Reaction Scheme:

G cluster_0 General Synthesis of Substituted Benzaldehyde Oximes Substituted_Benzaldehyde Substituted Benzaldehyde Product Substituted Benzaldehyde Oxime Substituted_Benzaldehyde->Product + NH2OH Hydroxylamine Hydroxylamine (from NH2OH·HCl) Base Base

Caption: General reaction for the synthesis of substituted benzaldehyde oximes.

The choice of solvent and base, as well as the reaction temperature, can influence the reaction rate and the ratio of (E) and (Z) isomers formed.[3] For example, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature yields a mixture of 9% (E)-isomer and 82% (Z)-isomer.[3]

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methoxybenzaldehyde oxime, a representative example of a substituted benzaldehyde oxime.

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of ethanol.

  • Addition of Reagents: To this solution, add 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.27 g (12 mmol) of anhydrous sodium carbonate.

  • Reaction: Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the ethyl acetate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-methoxybenzaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.

Spectroscopic Characterization

The structural elucidation of substituted benzaldehyde oximes is routinely performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of substituted benzaldehyde oximes. The chemical shifts of the protons and carbons are influenced by the nature and position of the substituents on the aromatic ring.

Characteristic ¹H NMR Signals:

  • Oxime Proton (-NOH): A broad singlet typically appearing in the downfield region (δ 8.0-11.0 ppm).

  • Azomethine Proton (-CH=N): A singlet observed between δ 7.5 and 8.5 ppm.

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) with coupling patterns dependent on the substitution of the benzene ring.

Characteristic ¹³C NMR Signals:

  • Azomethine Carbon (-CH=N): A signal in the range of δ 145-155 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

Table 1: ¹H and ¹³C NMR Data for Selected Substituted Benzaldehyde Oximes [4]

Substituent (Position)¹H NMR (δ ppm) - CH=N¹³C NMR (δ ppm) - C=N
H8.15150.5
4-CH₃8.13151.0
4-OCH₃8.11150.0
4-CF₃8.18149.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3100-3600 cm⁻¹, characteristic of the hydroxyl group of the oxime.

  • C=N Stretch: A medium to strong absorption band around 1620-1690 cm⁻¹.

  • N-O Stretch: A band typically found in the 930-960 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

Table 2: Key IR Absorption Frequencies for Substituted Benzaldehyde Oximes [4][5]

Functional GroupWavenumber (cm⁻¹)
O-H (stretch, broad)~3304
C-H (aromatic stretch)~3063
C=N (oxime stretch)~1640
C=C (aromatic stretch)~1498, 1449

Biological Activities and Structure-Activity Relationships

Substituted benzaldehyde oximes have emerged as a promising class of compounds with a wide spectrum of biological activities. The nature and position of the substituents on the aromatic ring play a crucial role in determining their potency and selectivity.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the significant antibacterial and antifungal properties of substituted benzaldehyde oximes.[6] The mechanism of action is often attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[7]

Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Substituted Benzaldehyde Oximes [6][7][8][9]

CompoundSubstituent(s)Test OrganismMIC (µg/mL)
12,4-dichloro (on benzyloxyimino)E. coli3.13-6.25
22,4-dichloro (on benzyloxyimino)S. aureus3.13-6.25
34-hydroxy, 3-methoxy (Vanillin oxime)C. albicans>512
44-hydroxy, 3-methoxy (Vanillin oxime)A. flavus>512

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of a compound against a specific microorganism.[6]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a cell density of approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: A stock solution of the substituted benzaldehyde oxime is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Anti-inflammatory Activity

Recent research has highlighted the potential of oximes as anticancer and anti-inflammatory agents.[1][10] Their mechanism of action in these contexts is often linked to the inhibition of various kinases, which are key regulators of cell signaling pathways involved in cell proliferation and inflammation.[10][11] The oxime functional group, with its hydrogen bond donor and acceptor capabilities, can interact with the active sites of these enzymes.[1] For example, some oxime derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on the antimicrobial activity of a broad range of substituted benzaldehyde oximes are still emerging, the principles can be applied to understand the influence of different substituents. For instance, in related benzamide series, topological descriptors and molecular connectivity indices have been successfully used to model antimicrobial activity.[12] Such models can predict the activity of new derivatives and guide the synthesis of more potent compounds. The development of robust QSAR models for substituted benzaldehyde oximes would be a valuable tool in accelerating the discovery of new drug candidates.

Conclusion and Future Perspectives

Substituted benzaldehyde oximes represent a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with the ease of modifying their substitution patterns, makes them an attractive starting point for the development of novel therapeutic agents. The diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores their potential in addressing various unmet medical needs.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of substituted benzaldehyde oximes with diverse electronic and steric properties will be crucial for identifying new lead compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more potent and selective inhibitors.

  • Development of Predictive QSAR Models: Robust QSAR models will be instrumental in guiding the rational design of new derivatives with improved pharmacological profiles.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening will require thorough evaluation in preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

By leveraging a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of substituted benzaldehyde oximes can be unlocked, paving the way for the development of new and effective medicines.

References

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 24(23), 4351. [Link]

  • Supporting Information for "Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium". (n.d.). Royal Society of Chemistry.
  • Schepetkin, I. A., Plotnikov, M. B., Khlebnikov, A. I., Plotnikova, T. M., & Quinn, M. T. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113–4124. [Link]

  • Schepetkin, I. A., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

  • Kumar, P., et al. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Minimum fungicidal concentration for the compound, 3i. Retrieved from [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). RSC Advances, 12(17), 10633–10647. [Link]

  • Jin, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 881-888. [Link]

  • ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. Retrieved from [Link]

  • Wnorowska, U., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12821. [Link]

  • Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 112, 163-168. [Link]

  • SpectraBase. (n.d.). Benzaldehydeoxime - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Vashist, N., et al. (2015). Development of QSAR for antimicrobial activity of substituted benzimidazoles. Drug Research, 65(5), 225-230. [Link]

  • de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(19), 7217–7227.
  • Clement, B., et al. (2000). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. Drug Metabolism and Disposition, 28(12), 1437-1442. [Link]

  • NIST. (n.d.). Benzaldehyde, oxime. Retrieved from [Link]

  • Rodríguez-Melcón, C., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(1), 127. [Link]

  • Aryal, S. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1335759. [Link]

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Sources

Unlocking the Potential of 2-Chloro-6-methoxybenzaldehyde Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Substituted Benzaldoxime

In the landscape of medicinal and materials chemistry, the benzaldehyde oxime scaffold is a cornerstone of molecular design. Its inherent reactivity and structural versatility have positioned it as a critical intermediate in the synthesis of a vast array of functional molecules.[1] This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-6-methoxybenzaldehyde oxime . The strategic placement of a chloro and a methoxy group on the aromatic ring presents a unique electronic and steric profile, suggesting a rich, unplumbed potential for novel applications.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this compound. We will move beyond theoretical postulations to provide actionable, field-proven insights and detailed experimental frameworks. Our exploration is grounded in the established biological and chemical roles of its constituent functional groups, aiming to catalyze the next wave of innovation stemming from this versatile molecule.

Core Rationale: Why this compound?

The scientific intrigue of this molecule lies in the interplay of its three key functional components: the oxime, the chloro group, and the methoxy group.

  • The Oxime Moiety: A versatile functional group, the oxime (=N-OH) is not merely a synthetic intermediate. It is a hydrogen bond donor and acceptor, enabling interactions with biological targets.[2] Oximes are precursors for a multitude of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals.[3][4] Furthermore, the oxime ligation reaction is a cornerstone of "click chemistry," allowing for the efficient construction of complex macromolecules.[5][6][7][8]

  • The Chloro Substituent: The presence of a chlorine atom, an electron-withdrawing group, significantly influences the molecule's reactivity and biological activity. Halogenated aromatic compounds are known to possess a range of pharmacological properties, including antimicrobial and anticonvulsant effects.[9][10]

  • The Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring and influence the compound's lipophilicity and metabolic stability. Methoxy-substituted aromatic compounds have demonstrated a wide array of biological activities, including anticancer properties.[1][11]

The combination of these features in a single, relatively simple molecule makes this compound a compelling candidate for multifaceted research and development.

Diagram: Logical Flow of Potential Research Areas

G cluster_medicinal Medicinal Chemistry cluster_synthesis Synthetic Chemistry 2-Chloro-6-methoxybenzaldehyde_Oxime 2-Chloro-6-methoxybenzaldehyde_Oxime Antimicrobial_Screening Antimicrobial_Screening 2-Chloro-6-methoxybenzaldehyde_Oxime->Antimicrobial_Screening Rationale: Substituted oximes often exhibit antimicrobial activity. Anticonvulsant_Evaluation Anticonvulsant_Evaluation 2-Chloro-6-methoxybenzaldehyde_Oxime->Anticonvulsant_Evaluation Rationale: Oxime ethers are known anticonvulsants. Cytotoxicity_Assays Cytotoxicity_Assays 2-Chloro-6-methoxybenzaldehyde_Oxime->Cytotoxicity_Assays Rationale: Methoxy-aromatics can possess anticancer properties. Heterocycle_Synthesis Heterocycle_Synthesis 2-Chloro-6-methoxybenzaldehyde_Oxime->Heterocycle_Synthesis Rationale: Oximes are precursors to drug-like heterocycles. Click_Chemistry_Applications Click_Chemistry_Applications 2-Chloro-6-methoxybenzaldehyde_Oxime->Click_Chemistry_Applications Rationale: Oxime ligation for biomaterial synthesis.

Caption: Potential research pathways for this compound.

Part 1: Potential as a Novel Antimicrobial Agent

Scientific Rationale

Substituted benzaldehyde oximes have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against various bacterial and fungal strains.[2][12][13][14] The mechanism of action is often attributed to the oxime functionality, which can interfere with essential cellular processes. The chloro and methoxy substituents on the aromatic ring of the target molecule can further modulate this activity by altering its electronic properties and lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + vehicle), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[16]

Data Presentation
MicroorganismCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (ATCC 29213)Experimental ValueExperimental Value
E. coli (ATCC 25922)Experimental ValueExperimental Value
C. albicans (ATCC 90028)Experimental ValueExperimental Value
A. niger (ATCC 16404)Experimental ValueExperimental Value

Part 2: Investigation as a Potential Anticonvulsant

Scientific Rationale

A significant body of research highlights the anticonvulsant activity of various oxime and oxime ether derivatives.[17][18][19][20] The proposed mechanism often involves modulation of ion channels or neurotransmitter systems within the central nervous system. The structural features of this compound, particularly the lipophilic aromatic ring substituted with a halogen, are consistent with features found in other CNS-active compounds. This makes it a compelling candidate for screening in established preclinical models of epilepsy.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a widely used acute seizure model for the initial screening of potential anticonvulsant drugs.[21][22][23][24][25]

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Pentylenetetrazole (PTZ)

  • Male Swiss albino mice (20-25 g)

  • Positive control drug (e.g., Diazepam)

  • Syringes for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Diazepam, e.g., 5 mg/kg), and Test groups (various doses of this compound, e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer the test compound or controls via i.p. injection.

  • Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).

  • Observation: Immediately place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.

    • Onset of clonic convulsions: Time to the onset of full-body seizures with loss of posture.

    • Protection: Percentage of animals in each group that do not exhibit clonic convulsions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the test groups to the vehicle control.

Diagram: Anticonvulsant Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal_Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Drug_Administration Drug_Administration Grouping->Drug_Administration Seizure_Induction Seizure_Induction Drug_Administration->Seizure_Induction 30 min Observation Observation Seizure_Induction->Observation 30 min Record_Parameters Record_Parameters Observation->Record_Parameters Statistical_Analysis Statistical_Analysis Record_Parameters->Statistical_Analysis

Caption: Workflow for the PTZ-induced seizure model.

Part 3: Evaluation of Cytotoxic Potential

Scientific Rationale

Polycyclic aromatic compounds and those containing methoxy groups have been investigated as potential anticancer agents.[11][26] The cytotoxic effects of these compounds can be mediated through various mechanisms, including intercalation with DNA, inhibition of key enzymes, or induction of apoptosis. Given its substituted aromatic structure, evaluating the in vitro cytotoxicity of this compound against a panel of cancer cell lines is a logical step in defining its potential therapeutic applications.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include wells for vehicle control and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[28]

Data Presentation
Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MCF-7 (Breast Cancer)Experimental ValueExperimental Value
HeLa (Cervical Cancer)Experimental ValueExperimental Value
HEK293 (Non-cancerous)Experimental ValueExperimental Value

Part 4: Synthetic Applications

A. Precursor for Novel Heterocyclic Scaffolds

Rationale: Oximes are exceptionally versatile intermediates for the synthesis of nitrogen-containing heterocycles such as isoxazoles, pyrroles, and pyridines.[3][4][32][33] These heterocyclic motifs are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The unique substitution pattern of this compound can be exploited to generate novel heterocyclic libraries with potential biological activities.

B. Building Block in "Click" Chemistry for Materials Science

Rationale: The reaction between an oxime and an aldehyde or ketone to form an oxime ether is a highly efficient and chemoselective "click" reaction.[5][7] This reaction proceeds under mild conditions without the need for a catalyst and produces water as the only byproduct, making it ideal for biological and materials science applications.[6] this compound can be used as a building block to create functional polymers and hydrogels for applications in drug delivery, tissue engineering, and bioconjugation.[34]

Conclusion and Future Directions

This compound stands at the intersection of several key areas of chemical and biomedical research. Its unique combination of a reactive oxime moiety and electronically distinct aromatic substituents makes it a highly promising, yet underexplored, chemical entity. The research areas outlined in this guide—antimicrobial, anticonvulsant, and cytotoxic activities, as well as its application in synthetic chemistry—provide a robust framework for its investigation. The detailed protocols and logical workflows presented herein are designed to empower researchers to systematically unlock the full potential of this versatile compound, paving the way for the development of novel therapeutics and advanced materials.

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The Oxime Functional Group: A Nexus of Reactivity and Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the C=N-OH Moiety

In the vast landscape of organic functional groups, the oxime (RR'C=N-OH) stands out for its remarkable versatility and nuanced reactivity.[1][2] Often first encountered in introductory organic chemistry as a simple derivative for the characterization of aldehydes and ketones, the true depth of the oxime's utility extends far beyond this initial classification.[1][3] Its unique electronic structure, characterized by a C=N double bond conjugated with a hydroxyl group, imparts a rich and varied chemical behavior that has been harnessed in fields as diverse as polymer chemistry, materials science, and, most notably, drug development.[2][4][5] This guide provides a comprehensive exploration of the core reactivity of the oxime functional group, offering insights into its synthesis, key transformations, and strategic applications, with a particular focus on the mechanistic underpinnings that govern its behavior.

I. The Genesis of Oximes: Synthesis and Stereochemistry

The most fundamental and widely employed method for the synthesis of oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine.[1][6][7] This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime or ketoxime.[8]

While the synthesis is often straightforward, a critical aspect to consider is the stereochemistry of the resulting C=N double bond. For aldoximes and unsymmetrical ketoximes, two geometric isomers, (E) and (Z), are possible.[1] The interconversion between these isomers can be influenced by factors such as pH and temperature, which has significant implications for subsequent reactions where stereochemistry dictates the outcome, such as the Beckmann rearrangement.[9]

Experimental Protocol: General Synthesis of an Oxime
  • Dissolution: Dissolve the carbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) and a base, such as sodium acetate or pyridine (1.1 - 1.5 eq), to the solution. The base neutralizes the HCl, liberating free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation and filtration or by extraction with an organic solvent.

  • Purification: The crude oxime can be purified by recrystallization.

II. The Beckmann Rearrangement: A Signature Transformation

Arguably the most renowned reaction of oximes, the Beckmann rearrangement is an acid-catalyzed transformation of an oxime into an N-substituted amide.[10][11] This reaction has profound industrial significance, most notably in the synthesis of caprolactam, the monomer for Nylon 6.[3][10]

The mechanism of the Beckmann rearrangement is a fascinating cascade of events initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[10][12] This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate.[9][10] Subsequent hydration of the nitrilium ion and tautomerization yields the final amide product.[12] The stereospecificity of this rearrangement is a key feature; the migrating group is always the one positioned opposite to the hydroxyl group in the oxime.[1][10]

Beckmann_Rearrangement cluster_start Oxime Protonation cluster_rearrangement Rearrangement & Water Loss cluster_hydrolysis Hydrolysis & Tautomerization Ketoxime R-C(=N-OH)-R' ProtonatedOxime R-C(=N-OH2+)-R' Ketoxime->ProtonatedOxime Acid Catalyst NitriliumIon R-C#N-R'+ ProtonatedOxime->NitriliumIon [1,2]-shift of anti-R' group -H2O H_plus H+ Intermediate R-C(OH)=N-R' NitriliumIon->Intermediate Nucleophilic attack Water_out H2O Water_in H2O Amide R-C(=O)-NH-R' Intermediate->Amide Tautomerization

Figure 1: The mechanism of the Beckmann rearrangement.

III. The Duality of Oxime Reactivity: Hydrolysis and Reduction

A. Hydrolysis: Reverting to the Carbonyl

The formation of an oxime is a reversible process, and under acidic conditions, oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine.[1] This reactivity is fundamental to the use of oximes as protecting groups for carbonyl functionalities.[13] The stability of oximes to hydrolysis is generally greater than that of imines and hydrazones, a property attributed to the electronic effects of the hydroxyl group.[2][14][15] The rate of hydrolysis is pH-dependent, being catalyzed by acid.[14][15]

B. Reduction: Pathways to Amines and Hydroxylamines

The reduction of the C=N bond in oximes opens up synthetic routes to primary amines and hydroxylamines, both valuable functionalities in organic synthesis and medicinal chemistry.[1][16] The choice of reducing agent is critical in determining the reaction outcome.

  • Reduction to Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2/Raney Ni, H2/Pd-C) typically lead to the formation of primary amines.[1][16] These methods often involve the cleavage of the N-O bond.

  • Reduction to Hydroxylamines: Milder reducing agents or specific catalytic systems are required for the selective reduction of the C=N bond without cleaving the N-O bond, yielding hydroxylamines.[17][18] This transformation is more challenging due to the thermodynamic favorability of N-O bond cleavage.[17][19]

Reducing AgentPrimary ProductReference
LiAlH4Primary Amine[16]
H2 / Raney NiPrimary Amine[1]
Sodium MetalPrimary Amine[1]
DiboraneHydroxylamine or Amine (condition dependent)[20]
Pt-based catalysts (with acid)Hydroxylamine[18]

Table 1: Common reducing agents for oximes and their primary products.

IV. Expanding the Synthetic Toolkit: Cycloaddition Reactions

The oxime functional group can participate in various cycloaddition reactions, providing powerful methods for the construction of heterocyclic ring systems. A notable example is the tandem Michael addition–1,3-dipolar cycloaddition, where an oxime reacts with a Michael acceptor to form an isoxazolidine.[21] Furthermore, under certain conditions, oximes can be converted into nitrones, which are potent 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidines.[22] Nitrile oxides, which can be generated from aldoximes, are also valuable intermediates for [3+2] cycloaddition reactions.[23][24]

V. Oximes in the Realm of Bioconjugation and Drug Development

The reactivity of the oxime functional group has been elegantly exploited in the field of bioconjugation, a cornerstone of modern chemical biology and drug development.

A. Oxime Ligation: A Bioorthogonal Tool

Oxime ligation is a highly chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing species (aldehyde or ketone) to form a stable oxime bond.[25][26] This reaction is considered bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.[27] Key advantages of oxime ligation include its high specificity, the stability of the resulting oxime linkage, and the mild, often physiological, reaction conditions.[25][26] Aniline and its derivatives are frequently used as catalysts to accelerate the reaction, particularly at neutral pH.[25][27]

Oxime_Ligation_Workflow Biomolecule1 Biomolecule 1 (with Aminooxy group) Bioconjugate Bioconjugate (with Oxime linkage) Biomolecule1->Bioconjugate Oxime Ligation (pH ~4.5-7.0, Aniline catalyst) Biomolecule2 Biomolecule 2 (with Carbonyl group) Biomolecule2->Bioconjugate

Figure 2: A simplified workflow of oxime ligation for bioconjugation.

B. Oximes in Medicinal Chemistry

The oxime moiety is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[5][28][29] Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable component in drug design.[29][30] For instance, several cephalosporin antibiotics incorporate an oxime group, which enhances their stability and antibacterial spectrum.[5][28] Furthermore, certain oxime-containing compounds have been developed as reactivators of acetylcholinesterase, serving as antidotes for nerve agent poisoning.[1][5][28]

VI. Conclusion and Future Outlook

The oxime functional group, with its rich and tunable reactivity, continues to be a cornerstone of modern organic synthesis and chemical biology. From its role in the industrial synthesis of polymers via the Beckmann rearrangement to its application in the precise construction of bioconjugates through oxime ligation, its versatility is undeniable. The ongoing exploration of novel catalytic systems for oxime transformations, particularly in the realm of selective reductions and cycloadditions, promises to further expand its synthetic utility.[4] For researchers in drug development, a deep understanding of oxime chemistry is not merely academic but a practical necessity for the design and synthesis of next-generation therapeutics. The continued innovation in harnessing the unique properties of the oxime functional group will undoubtedly lead to new discoveries and applications across the scientific disciplines.

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A Technical Guide to the Beckmann Rearrangement of Aromatic Oximes: Mechanism, Catalysis, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the Beckmann rearrangement, with a specific focus on its application to aromatic oximes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, catalytic systems, stereochemical considerations, and practical experimental protocols. The content is structured to offer not just a theoretical understanding but also actionable insights for laboratory applications.

Foundational Principles: The Beckmann Rearrangement

The Beckmann rearrangement, a cornerstone reaction in organic synthesis, facilitates the transformation of an oxime into an amide.[1][2][3] This acid-catalyzed reaction is renowned for its efficiency in creating carbon-nitrogen bonds and has significant industrial applications, most notably in the production of ε-caprolactam, the monomer for Nylon-6.[2][3][4] For aromatic oximes, this rearrangement provides a valuable route to N-aryl amides, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[5][6]

The fundamental transformation involves the migration of a group (alkyl or aryl) from the carbon to the nitrogen atom of the oxime, concurrent with the departure of the hydroxyl group. The choice of the migrating group is dictated by its stereochemical relationship to the hydroxyl group, a critical aspect that will be discussed in detail.

The Core Mechanism in Aromatic Oximes

The accepted mechanism for the Beckmann rearrangement of aromatic oximes in the presence of an acid catalyst proceeds through several key steps.[7][8] The process is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group.

Step 1: Activation of the Hydroxyl Group The reaction commences with the protonation of the hydroxyl group of the aromatic oxime by a strong acid, forming a protonated oxime. This enhances the leaving group ability of the hydroxyl moiety.[7][9]

Step 2: Concerted Rearrangement and Nitrilium Ion Formation This is the rate-determining step of the reaction. The group positioned anti-periplanar to the departing water molecule migrates from the carbon to the nitrogen atom.[2][10] This migration occurs in a concerted fashion with the expulsion of water, leading to the formation of a highly electrophilic nitrilium ion intermediate.[8][9] Computational studies suggest that for aromatic oximes, the mechanism can involve the formation of intermediate π- and σ-complexes, particularly in certain solvent systems.[2][11]

Step 3: Nucleophilic Attack and Tautomerization The nitrilium ion is then attacked by a nucleophile, typically water or another solvent molecule present in the reaction mixture.[7] This results in the formation of an imidic acid (or its corresponding ester), which subsequently tautomerizes to the more stable amide product.[8]

Below is a Graphviz diagram illustrating the general mechanism for the Beckmann rearrangement of an aromatic ketoxime.

Beckmann_Rearrangement_Aromatic_Oxime cluster_start Step 1: Protonation cluster_rearrangement Step 2: Rearrangement cluster_hydrolysis Step 3: Hydrolysis & Tautomerization A Ar-C(=N-OH)-R B Ar-C(=N-OH2+)-R A->B H+ C [Ar-C≡N+-R] B->C -H2O (Migration of R) D Ar-C(OH)=N-R C->D +H2O, -H+ E Ar-C(=O)-NH-R D->E Tautomerization

Caption: General mechanism of the Beckmann rearrangement for aromatic oximes.

Stereochemistry and Migratory Aptitude: A Decisive Factor

The Beckmann rearrangement is a stereospecific reaction. The group that migrates is exclusively the one that is anti to the hydroxyl group on the oxime.[2] This stereochemical requirement is a cornerstone of the reaction and dictates the regiochemical outcome for unsymmetrical aromatic ketoximes.

For an unsymmetrical aromatic ketoxime, two geometric isomers, (E) and (Z), can exist. The separation of these isomers, or the selective synthesis of one, allows for the controlled formation of a specific amide product. However, it is important to note that under the strongly acidic conditions often employed, isomerization of the oxime can occur, potentially leading to a mixture of amide products.[5]

Migratory Aptitude

When a mixture of oxime isomers is present or when isomerization is rapid, the ratio of the resulting amides is influenced by the inherent migratory aptitude of the groups attached to the oxime carbon. The general order of migratory aptitude is as follows:

  • Tertiary alkyl > Secondary alkyl, Aryl > Primary alkyl > Methyl[9]

For aromatic groups, electron-donating substituents enhance the migratory aptitude of the aryl ring, while electron-withdrawing groups diminish it.[5][9] This is attributed to the ability of the migrating group to stabilize the positive charge that develops during the transition state of the rearrangement.

Migrating GroupRelative Migratory Aptitude
p-AnisylHigh
p-TolylModerate-High
PhenylModerate
p-ChlorophenylLow
p-NitrophenylVery Low

Caption: Relative migratory aptitude of substituted aryl groups.

Catalysis and Reaction Conditions: Driving the Transformation

A variety of acidic catalysts can be employed to promote the Beckmann rearrangement. The choice of catalyst and reaction conditions can significantly impact the reaction rate, yield, and selectivity.

Classical Acid Catalysts:

  • Strong Brønsted acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl) are commonly used.[2][9] These are often used in stoichiometric or excess amounts and may require elevated temperatures.[12][13]

  • The "Beckmann mixture," consisting of acetic acid, acetic anhydride, and hydrogen chloride, is a historically significant catalytic system.[2][14]

Milder and Catalytic Alternatives: To circumvent the harshness of strong acids, which can be detrimental to sensitive substrates, several milder reagents and catalytic systems have been developed.[13][15]

  • Lewis acids like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and zinc chloride (ZnCl₂) can activate the oxime hydroxyl group.[2][9]

  • Cyanuric chloride in combination with a Lewis acid or in DMF has been shown to be a highly efficient system for promoting the rearrangement under mild conditions.[2][13]

  • Solid acid catalysts , such as zeolites and Nafion resins, offer advantages in terms of ease of separation and recyclability, making them attractive for greener industrial processes.[15][16]

The choice of solvent is also crucial. For strong acid catalysis, the acid itself can sometimes serve as the solvent.[9] In other cases, aprotic solvents like acetonitrile or dichloromethane are employed.[9]

Competing Reactions and Side Products

Under certain conditions, the Beckmann rearrangement can be accompanied by side reactions, leading to the formation of undesired byproducts.

  • Beckmann Fragmentation: This is a common competing reaction, particularly when the migrating group can form a stable carbocation.[2] Quaternary carbon centers adjacent to the oxime functionality are especially prone to fragmentation, yielding a nitrile and a carbocation-derived product.[2]

  • Hydrolysis (Deoximation): The oxime can hydrolyze back to the parent ketone, especially in the presence of aqueous acid.[17]

  • Formation of Nitriles from Aldoximes: While this guide focuses on ketoximes, it is noteworthy that aldoximes typically undergo rearrangement to form primary amides, but fragmentation to nitriles can also occur.[2][7]

Careful selection of the catalyst and reaction conditions is essential to minimize these side reactions and maximize the yield of the desired amide product.

Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime

This section provides a detailed, step-by-step methodology for the Beckmann rearrangement of acetophenone oxime to acetanilide using cyanuric chloride, a mild and effective reagent.[13]

Materials:

  • Acetophenone oxime

  • 2,4,6-Trichloro[1][5][10]triazine (Cyanuric Chloride, TCT)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of the TCT-DMF Complex: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloro[1][5][10]triazine (1.0 equivalent) in a minimal amount of N,N-dimethylformamide at room temperature. Stir the mixture until a white solid complex forms. Monitor the consumption of TCT by TLC.

  • Addition of the Oxime: Once the TCT is fully consumed, add a solution of acetophenone oxime (1.0 equivalent) in DMF to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC until the starting oxime is completely consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous Na₂CO₃ solution, 1 M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The resulting acetanilide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

The following Graphviz diagram outlines the experimental workflow.

Experimental_Workflow start Start step1 Prepare TCT-DMF Complex start->step1 step2 Add Acetophenone Oxime in DMF step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Quench with Water step3->step4 step5 Extract with CH2Cl2 step4->step5 step6 Wash Organic Layer (Na2CO3, HCl, Brine) step5->step6 step7 Dry over Na2SO4 and Concentrate step6->step7 step8 Purify by Recrystallization step7->step8 end Pure Acetanilide step8->end

Caption: Experimental workflow for the Beckmann rearrangement of acetophenone oxime.

Industrial Relevance and Applications in Drug Development

The Beckmann rearrangement of aromatic oximes is not merely an academic curiosity; it has tangible applications in industrial chemistry and pharmaceutical development.

  • Synthesis of Paracetamol: A notable industrial application is in the synthesis of paracetamol (acetaminophen). One synthetic route involves the Beckmann rearrangement of 4-hydroxyacetophenone oxime.[4][14]

  • Access to Bioactive Scaffolds: The resulting N-aryl amides are key structural components in a wide array of biologically active molecules. This rearrangement provides a powerful tool for the synthesis of novel drug candidates and for the modification of existing natural products.[5][6]

Conclusion

The Beckmann rearrangement of aromatic oximes is a robust and versatile transformation that holds a significant place in the synthetic chemist's toolbox. A thorough understanding of its mechanism, the governing principles of stereochemistry and migratory aptitude, and the nuances of catalyst selection is paramount for its successful application. As research continues to uncover milder and more efficient catalytic systems, the utility of this classic rearrangement in both academic and industrial settings is set to expand further, enabling the synthesis of increasingly complex and valuable molecules.

References

  • Gawly, R. E. (1988). The Beckmann Rearrangement. Organic Reactions, 35, 1. [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1743-1757. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Yamabe, S., Tsuchida, N., & Yamazaki, S. (2005). Is the Beckmann rearrangement a concerted or stepwise reaction? A computational study. The Journal of Organic Chemistry, 70(26), 10638-10644. [Link]

  • ResearchGate. (n.d.). General mechanism for the Beckmann rearrangement. [Link]

  • Singh, U. P., & Bhat, H. R. (2020). Beckmann rearrangement catalysis: a review of recent advances. New Journal of Chemistry, 44(30), 12957-12981. [Link]

  • Li, J., et al. (2023). Elucidating the Mechanism of Beckmann Rearrangement Reaction Using Quantum Chemical Calculations. University Chemistry, 38(1), 1-10. [Link]

  • Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting. [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Self-Propagation of Organo-Mediated Beckmann Rearrangement: A Combined Experimental and Computational Study. [Link]

  • Chua, M. X. (n.d.). Industrial Applications of Beckmann Rearrangement. Scribd. [Link]

  • Fochi, R., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(15), 5257-5261. [Link]

  • Kaur, N., et al. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 4(4), 1938-1946. [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li. [Link]

  • Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann Rearrangement. Chemical Reviews, 60(5), 441-559. [Link]

  • ResearchGate. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]

  • Velmurugan, P., et al. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances, 15(30), 24317-24330. [Link]

  • ResearchGate. (n.d.). The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. [Link]

  • Liu, D., et al. (2017). Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. International Research Journal of Pure and Applied Chemistry, 15(4), 1-11. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-6-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-Chloro-6-methoxybenzaldehyde oxime from its corresponding aldehyde. Oximes are a versatile class of organic compounds, serving as crucial intermediates in organic synthesis, particularly for the preparation of amides via the Beckmann rearrangement, and as protecting groups for carbonyls.[1] this compound, specifically, is a valuable building block in the development of novel pharmaceutical agents and other fine chemicals.[2]

The described method is based on the classical condensation reaction between an aldehyde and hydroxylamine hydrochloride.[1][3] This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also a deep dive into the reaction's mechanistic underpinnings, safety considerations, and analytical validation techniques. The causality behind experimental choices is explained to empower the user with a comprehensive understanding of the process.

Reaction Mechanism and Scientific Principles

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction.[3] The process occurs in a weakly acidic or basic medium and can be understood through the following mechanistic steps.[4][5]

  • Activation of the Amine: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. A base, such as sodium carbonate or sodium acetate, is added to neutralize the HCl, liberating the free hydroxylamine, which is a more potent nucleophile.

  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Chloro-6-methoxybenzaldehyde. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral amino-alcohol intermediate.

  • Protonation and Elimination: The hydroxyl group of the intermediate is protonated (often by a molecule of the solvent or trace acid), converting it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling a molecule of water.

  • Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (like water or the conjugate base of the acid catalyst) to yield the final, neutral oxime product and regenerate the acid catalyst if one was used.[7]

The overall reaction is an equilibrium process. The removal of water or precipitation of the oxime product can be used to drive the reaction to completion.

reaction_mechanism Figure 1: Reaction Mechanism of Oxime Formation aldehyde 2-Chloro-6-methoxybenzaldehyde intermediate1 Tetrahedral Intermediate (Carbinolamine) aldehyde->intermediate1 + NH₂OH (Nucleophilic Attack) hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate1 intermediate2 Protonated Intermediate intermediate1->intermediate2 Proton Transfer & Protonation of -OH oxime This compound intermediate2->oxime - H₂O (Elimination) water Water (H₂O) intermediate2->water workflow Figure 2: Experimental Workflow A 1. Dissolve Aldehyde in Ethanol C 3. Combine Solutions in Flask A->C B 2. Prepare Solution of NH₂OH·HCl & NaOAc in Ethanol/Water B->C D 4. Heat to Reflux (2-3 hours) C->D E 5. Monitor by TLC D->E E->D Reaction Incomplete F 6. Cool to Room Temperature E->F Reaction Complete G 7. Precipitate in Cold Water F->G H 8. Isolate by Vacuum Filtration G->H I 9. Wash Solid with Water H->I J 10. Dry Crude Product I->J K 11. Recrystallize from Ethanol/Water J->K L 12. Isolate & Dry Pure Product K->L

Sources

Application Note: A Detailed Protocol for the Oximation of 2-Chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-chloro-6-methoxybenzaldehyde oxime from 2-chloro-6-methoxybenzaldehyde. Oximation is a fundamental transformation in organic chemistry, converting aldehydes and ketones into oximes, which are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This protocol is designed for reproducibility and scalability, detailing reagent preparation, reaction execution, product isolation, and characterization. The causality behind critical steps is explained to provide a deeper understanding of the reaction dynamics.

Introduction and Scientific Background

The conversion of a carbonyl group into an oxime is a classic nucleophilic addition-elimination reaction.[3] Oximes (R₁R₂C=NOH) are highly versatile synthetic intermediates. For instance, aldoximes can be readily dehydrated to form nitriles or rearranged via the Beckmann rearrangement to yield amides.[4][5] The specific target molecule, this compound, incorporates synthetically useful chloro and methoxy functionalities, making it a valuable building block for combinatorial chemistry and drug discovery programs.

The reaction proceeds via the nucleophilic attack of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the aldehyde.[3][6] This is typically performed in a weakly acidic or basic medium to facilitate both the nucleophilic attack and the subsequent dehydration to form the C=N double bond.[5][7] Hydroxylamine is most commonly used as its hydrochloride salt (NH₂OH·HCl) for stability, which requires the addition of a base to liberate the free, nucleophilic hydroxylamine in situ.[8][9]

Reaction Mechanism Overview

The oximation of an aldehyde involves a two-stage mechanism analogous to imine formation:[4][7]

  • Nucleophilic Addition: The nitrogen atom of free hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of 2-chloro-6-methoxybenzaldehyde. This forms a tetrahedral intermediate, a hemiaminal.[6]

  • Dehydration: The hemiaminal intermediate is unstable and eliminates a molecule of water to form the stable oxime product with a carbon-nitrogen double bond. This step is often catalyzed by acid or base.[3][6]

Due to the nature of the C=N double bond, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers.[8][10]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Chloro-6-methoxybenzaldehyde≥98%e.g., Sigma-AldrichStarting material.
Hydroxylamine hydrochloride (NH₂OH·HCl)≥99%e.g., Alfa AesarReagent. Corrosive and toxic.[11]
Sodium Acetate (NaOAc), Anhydrous≥99%e.g., Fisher ScientificBase to neutralize HCl.
Ethanol (EtOH), AbsoluteReagent Gradee.g., VWRReaction solvent.
Ethyl Acetate (EtOAc)ACS Gradee.g., VWRExtraction solvent.
Brine (Saturated NaCl solution)N/ALab-preparedFor aqueous wash.
Sodium Sulfate (Na₂SO₄), AnhydrousACS Gradee.g., VWRDrying agent.
Deionized Water (H₂O)N/AN/AFor work-up.
Round-bottom flask with stir barAppropriate sizeN/AReaction vessel.
CondenserStandard taperN/ATo prevent solvent loss.
Heating mantle with temperature controlN/AN/AFor heating the reaction.
Separatory funnelAppropriate sizeN/AFor extraction.
Rotary evaporatorN/AN/AFor solvent removal.
Critical Safety Precautions
  • Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[11] It may also cause an allergic skin reaction.[11] Always handle it in a chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]

  • Avoid inhalation of dust when handling solid hydroxylamine hydrochloride.[12] Use good ventilation.[12]

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[13][14] In case of eye contact, rinse cautiously with water for several minutes.[11][15]

  • Consult the Safety Data Sheet (SDS) for all chemicals before starting the experiment.[11][12][15]

Experimental Protocol

This protocol is based on a general procedure for the oximation of aromatic aldehydes.[2][16]

Step 1: Reagent Preparation and Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methoxybenzaldehyde (1.0 eq, e.g., 1.71 g, 10.0 mmol).

  • Add absolute ethanol (approx. 25 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq, e.g., 1.04 g, 15.0 mmol) and anhydrous sodium acetate (1.5 eq, e.g., 1.23 g, 15.0 mmol) in a minimal amount of warm deionized water (approx. 10 mL).

    • Scientist's Note: Hydroxylamine hydrochloride is the stable salt form. A base, such as sodium acetate, is required to liberate the free hydroxylamine, which is the active nucleophile.[9] Using a slight excess (1.5 eq) of both ensures the reaction goes to completion.

Step 2: Reaction Execution
  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde in the round-bottom flask.

  • Attach a condenser to the flask.

  • Heat the reaction mixture to 50-60 °C using a heating mantle.

  • Stir the mixture at this temperature for 1-2 hours.

    • Scientist's Note: Gentle heating accelerates the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

Step 3: Product Isolation and Purification (Work-up)
  • After the reaction is complete (as determined by TLC), cool the flask to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water (25 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Scientist's Note: The oxime product is organic-soluble and will move into the ethyl acetate layer. Multiple extractions ensure maximum recovery.

  • Combine the organic layers and wash them sequentially with deionized water (1 x 25 mL) and then with brine (1 x 25 mL).

    • Scientist's Note: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, this compound, should be obtained as a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) if necessary.

Experimental Workflow Diagram

Oximation_Workflow Figure 1: Oximation Protocol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde in EtOH C Combine Solutions A->C B Dissolve NH2OH·HCl & NaOAc in H2O B->C D Heat & Stir (50-60°C, 1-2h) C->D E Remove EtOH (Rotovap) D->E Cool to RT F Extract with EtOAc (3x) E->F G Wash with H2O & Brine F->G H Dry (Na2SO4) & Filter G->H I Concentrate (Rotovap) H->I J Purify (Recrystallization) if needed I->J K K J->K Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Characterization of Product

The final product should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a white to off-white solid.

  • Melting Point: Can be compared with literature values if available.

  • Spectroscopic Analysis:

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (multiplets), the methoxy group (-OCH₃, singlet ~3.9 ppm), the oxime proton (-NOH, broad singlet, chemical shift can be variable), and the imine proton (-CH=N, singlet ~8.5 ppm).
¹³C NMR Signals for the aromatic carbons, the methoxy carbon (~56 ppm), and the imine carbon (-C=N, ~145-150 ppm).
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch (broad, ~3300-3100), C=N stretch (~1650), and N-O stretch (~945).
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₈ClNO₂: 185.61 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time or slightly increase temperature. Ensure adequate amount of base was used to liberate free hydroxylamine.
Loss of product during work-up.Ensure pH of the aqueous layer is near neutral before extraction. Perform extractions thoroughly.
Oily Product Impurities present.Purify by column chromatography or recrystallization. Ensure starting materials are pure.
No Reaction Inactive reagents.Use fresh hydroxylamine hydrochloride and anhydrous base.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully following the outlined steps and safety precautions, researchers can effectively produce this valuable chemical intermediate for further synthetic applications. The explanation of the chemical principles behind the protocol aims to empower scientists to adapt and troubleshoot the procedure as needed for their specific research goals.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Química Organica.org. Oxime formation. [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. [Link]

  • BYJU'S. Oximes. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]

  • Quora. What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. [Link]

  • Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Filo. Aldehydes and ketones react with hydroxylamine to form. [Link]

  • PrepChem.com. Synthesis of 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime. [Link]

  • Pergher, D., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. NIH. [Link]

  • Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PubChem. Benzaldehyde, 2-chloro-, oxime. [Link]

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  • PubChem. 2-Methoxybenzaldehyde oxime. [Link]

  • Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

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  • SIELC Technologies. Benzaldehyde, 2-chloro-, oxime. [Link]

  • PubChem. 4-Methoxybenzaldehyde Oxime. [Link]

  • ResearchGate. (PDF) CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. [Link]

Sources

Application Notes and Protocols for Oxime Synthesis Using Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of Oximes in Modern Chemistry

Oximes (R¹R²C=NOH), organic compounds formed from the condensation of an aldehyde or ketone with hydroxylamine, are far more than simple derivatives for the characterization of carbonyl compounds.[1] In the landscape of contemporary drug discovery and organic synthesis, oximes serve as critical intermediates and pharmacologically active motifs.[2][3][4] Their utility spans from being precursors for Beckmann rearrangement to synthesize amides, to their direct application as antidotes for nerve agents and as components in FDA-approved antibiotics.[2][3][5] The oxime functional group, with its hydrogen bond donor and acceptor capabilities, offers unique interaction modes with biological targets, making it a valuable feature in medicinal chemistry.[4]

This guide provides an in-depth exploration of oxime synthesis utilizing hydroxylamine hydrochloride, a common and versatile reagent. We will delve into the mechanistic underpinnings of the reaction, present robust and varied protocols, and address the critical aspects of safety, optimization, and characterization that are paramount for successful and reproducible synthesis in a research and development setting.

PART 1: The Core Reaction - Mechanism and a Foundational Protocol

The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of an oxime from a carbonyl compound and hydroxylamine hydrochloride is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, and the pH of the reaction medium plays a crucial role in its efficiency.

The overall transformation can be visualized as follows:

G Carbonyl R¹(R²)C=O (Aldehyde/Ketone) arrow [H⁺] Carbonyl->arrow Hydroxylamine H₂NOH (Hydroxylamine) Hydroxylamine->arrow Product R¹(R²)C=NOH (Oxime) Water H₂O plus1 + plus2 + arrow->Product arrow->Water

Figure 1: General scheme of oxime synthesis.

The mechanism proceeds in two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon. This is often facilitated by the protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group on the original carbonyl carbon is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the oxime.

The pH is a critical parameter. The reaction is fastest at a slightly acidic pH (around 4-5).[6][7] If the pH is too low, the hydroxylamine, being a base, will be protonated to a significant extent, rendering it non-nucleophilic. Conversely, if the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[6]

Foundational Protocol: Synthesis of an Aryl Aldoxime

This protocol provides a standard method for the synthesis of an oxime from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or pyridine

  • Ethanol or Methanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) in ethanol or methanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of water. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, generating free hydroxylamine in situ.[8] Pyridine can also be used for this purpose.[8]

  • Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the stirred solution of the aldehyde.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature. Slowly add cold water to the reaction mixture until a precipitate forms.

  • Purification: Collect the crude oxime by vacuum filtration, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Characterization: Confirm the identity and purity of the synthesized oxime using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

PART 2: Advanced Protocols and Optimization Strategies

The foundational protocol is robust, but modern synthetic chemistry often demands more efficient, environmentally friendly, and scalable methods.

Green Chemistry Approach: Catalyst-Free Synthesis in Mineral Water

Recent research has demonstrated the efficient synthesis of aryl oximes at room temperature using mineral water as a solvent, eliminating the need for a catalyst and organic solvents.[9] The dissolved salts in mineral water are thought to facilitate the reaction.[9]

Protocol:

  • In a reaction vessel at room temperature, combine the aryl aldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).[9]

  • Add a 1:1 mixture of mineral water and methanol.[9]

  • Stir the mixture vigorously. The reaction is often complete within 10-15 minutes.[9]

  • Monitor the reaction by TLC.

  • Upon completion, perform a liquid-liquid extraction with ethyl acetate and water.[9]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the oxime.[9]

Solvent-Free Synthesis: Grindstone Chemistry

For a truly solvent-free approach, "grindstone chemistry" offers a rapid and efficient alternative.[1] This method involves grinding the reactants together in a mortar and pestle, sometimes with a solid catalyst.

Protocol:

  • In a mortar, place the aldehyde or ketone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a catalyst such as Bismuth(III) oxide (Bi₂O₃) or sodium carbonate (Na₂CO₃).[1][10]

  • Grind the mixture with a pestle for the required time (typically 1.5-10 minutes).[1]

  • Monitor the reaction by TLC.

  • Once complete, add ethyl acetate to the mixture and filter to remove the catalyst.[1]

  • Evaporate the solvent to obtain the crude oxime, which can be further purified by recrystallization.

Optimization of Reaction Conditions

Several factors can be tuned to optimize oxime synthesis:

ParameterEffect and Optimization
pH Crucial for reaction rate. Optimal range is typically 4-5.[6][7] Can be controlled using buffers or bases like sodium acetate or pyridine.[8]
Temperature Many reactions proceed at room temperature, while others may require heating to reflux to drive the reaction to completion, especially with less reactive ketones.
Solvent Polar protic solvents like ethanol, methanol, and water are commonly used. Green alternatives like mineral water are also effective.[9]
Catalyst While often not strictly necessary, catalysts like oxalic acid,[11] natural acids, or solid catalysts in solvent-free conditions can enhance reaction rates.[1]
Stoichiometry A slight excess of hydroxylamine hydrochloride (1.1-1.5 equivalents) is typically used to ensure complete conversion of the carbonyl compound.

PART 3: Safety, Purification, and Characterization

Safety Considerations for Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed and harmful in contact with skin.[12][13][14]

  • Irritation: It causes skin and serious eye irritation.[12][13]

  • Sensitization: May cause an allergic skin reaction.[12][13][14]

  • Carcinogenicity: Suspected of causing cancer.[12][13][14]

  • Explosive Risk: There is a risk of explosion by shock, friction, fire, or other sources of ignition, especially upon heating.[12][14][15]

  • Environmental Hazard: Very toxic to aquatic life.[12][13][14]

Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Work in a well-ventilated fume hood.

  • Avoid dust formation.[12]

  • Keep away from heat, sparks, and open flames.[12]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[12]

Purification of Oximes

The choice of purification method depends on the physical properties of the oxime.

  • Recrystallization: This is the most common method for purifying solid oximes. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline or oily oximes, or for separating mixtures of E/Z isomers, silica gel column chromatography is an effective purification technique.[9]

  • Washing: For some applications, washing the crude product with water or a dilute basic solution can remove impurities.[16][17]

Spectroscopic Characterization of Oximes

Confirmation of the oxime structure is typically achieved through a combination of spectroscopic techniques.[18]

Spectroscopic MethodKey Features for Oxime Characterization
Infrared (IR) Spectroscopy - Broad O-H stretch around 3100-3600 cm⁻¹ (absent in O-substituted oximes).[18][19] - C=N stretch in the region of 1620-1685 cm⁻¹.[18][19] - N-O stretch around 930-960 cm⁻¹.[19]
¹H NMR Spectroscopy - The proton of the N-OH group is often broad and its chemical shift is solvent-dependent. - For aldoximes, the iminic proton (-CH=N-) appears in the δ 8.0-8.3 ppm region.[18] - The presence of E/Z isomers can lead to two sets of signals.
¹³C NMR Spectroscopy - The C=N carbon appears in the δ 145-165 ppm region.[20]
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ can confirm the molecular weight. - Fragmentation patterns can provide structural information. For example, O-benzyl oximes often show a characteristic base peak at m/z 91 due to the formation of the tropylium ion.[18]

PART 4: Applications in Drug Development

The versatility of the oxime functional group has made it a valuable component in a variety of therapeutic agents.

G Oximes Oxime Functional Group Antidotes Nerve Agent Antidotes (e.g., Pralidoxime) Oximes->Antidotes Reactivation of Acetylcholinesterase Antibiotics β-Lactam Antibiotics (e.g., Cefuroxime) Oximes->Antibiotics Enhanced Antimicrobial Activity Anticancer Kinase Inhibitors Oximes->Anticancer Targeting Kinase Signaling Pathways AntiInflammatory Anti-inflammatory Agents Oximes->AntiInflammatory Modulation of Inflammatory Responses Intermediates Synthetic Intermediates Oximes->Intermediates Beckmann Rearrangement, Nitrile Synthesis

Figure 2: Key applications of oximes in drug development.

  • Antidotes to Organophosphate Poisoning: Oximes, such as the FDA-approved pralidoxime, are crucial for reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents.[2][3][5]

  • Antibiotics: Several cephalosporin antibiotics incorporate an oxime moiety, which enhances their spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][5]

  • Anticancer and Anti-inflammatory Agents: A growing body of research highlights the potential of oxime-containing compounds as inhibitors of various kinases involved in cancer and inflammatory pathways.[4][21] Their ability to act as both hydrogen bond donors and acceptors allows for unique interactions with enzyme active sites.[4]

  • Synthetic Intermediates: Oximes are valuable precursors in the synthesis of other important functional groups, such as nitriles and amides (via the Beckmann rearrangement), which are common in pharmaceutical compounds.[1]

Conclusion

The synthesis of oximes using hydroxylamine hydrochloride is a cornerstone reaction in organic chemistry with profound implications for drug discovery and development. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can select and optimize protocols to suit their specific needs, from traditional methods to more sustainable, modern approaches. The critical importance of safety, rigorous purification, and thorough characterization cannot be overstated in ensuring the quality and reproducibility of these valuable compounds. As the demand for novel therapeutics continues to grow, the humble oxime is poised to play an increasingly significant role in the development of the medicines of tomorrow.

References

  • Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

  • Baruah, M., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Goti, A., et al. (2001). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 101(6), 1681-1738. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Hajipour, A. R., et al. (1999). Solid-Phase Synthesis of Oximes. Synthetic Communications, 29(10), 1697-1701. [Link]

  • Semon, W. L. (1923). Hydroxylamine Hydrochloride and Acetoxime. Organic Syntheses, 3, 61. [Link]

  • Serin, Z., et al. (2008). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(1), 54-61. [Link]

  • BYJU'S. (n.d.). Oximes. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 41(5), 622-631. [Link]

  • Nielsen, D. S., et al. (2018). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 29(10), 3324-3333. [Link]

  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Oriental Journal of Chemistry. (2011). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2005). Rasayan J. Chem, 1(1), 1-4. [Link]

  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. [Link]

  • Kumar, A., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • ChemRxiv. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. [Link]

  • Kumar, K. S., et al. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry, 21(16), 6049-6056. [Link]

  • Crisalli, P., & Kool, E. T. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3345-3349. [Link]

  • Guryev, A. M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

  • National Center for Biotechnology Information. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. [Link]

  • ResearchGate. (n.d.). Reusability of the catalyst for the synthesis of oxime. [Link]

  • ACS Publications. (2023). Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. [Link]

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. [Link]

  • European Patent Office. (n.d.). EP 1270548 A1 - Purification method of cyclohexanone-oxime. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • Google Patents. (n.d.). EP0021072A1 - Production of alpha-hydroxy oximes.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: 2-Chloro-6-methoxybenzaldehyde Oxime as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-6-methoxybenzaldehyde Oxime

In the landscape of modern medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Oximes, a class of organic compounds characterized by the RR'C=NOH functional group, have long been recognized for their significant role as drugs, antidotes, and crucial intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Their ability to participate in a variety of chemical transformations, including rearrangements and reductions, makes them invaluable building blocks for the construction of complex heterocyclic systems that form the core of many pharmaceuticals.[4]

This guide focuses on a particularly valuable, yet under-documented intermediate: This compound . The unique substitution pattern of this molecule—a sterically hindered aldehyde precursor with both an electron-withdrawing chloro group and an electron-donating methoxy group—imparts distinct reactivity and conformational properties. These characteristics make it a highly strategic starting material for the synthesis of substituted nitrogen-containing heterocycles, which are prevalent in many drug classes.[5][6] Notably, analogous structures, such as substituted dichlorobenzaldehydes, are key intermediates in the synthesis of anagrelide, a medication used to treat essential thrombocythemia.[3][4] This suggests the potential of this compound in the development of novel analogues and other heterocyclic pharmaceuticals.

These application notes provide a comprehensive technical guide for researchers, offering detailed protocols for the synthesis, purification, and characterization of this compound. Furthermore, a prospective synthetic application is presented to illustrate its utility in the construction of a quinazoline precursor, a common scaffold in drug discovery.

Synthesis of this compound

The synthesis of the target oxime is a two-step process, commencing with the preparation of the precursor aldehyde followed by the oximation reaction.

Synthesis of the Precursor: 2-Chloro-6-methoxybenzaldehyde

The synthesis of 2-chloro-6-methoxybenzaldehyde can be efficiently achieved from the more readily available 2-chloro-6-fluorobenzaldehyde via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 51.5 g (0.30 mole) of 2-chloro-6-fluorobenzaldehyde in 500 mL of methanol.

  • Reagent Addition: To the stirred solution, add 14.4 g (0.35 mole) of sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume to approximately 200 mL using a rotary evaporator.

  • Extraction: To the concentrated mixture, add 400 mL of water and 200 mL of methylene chloride. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 100 mL portions of methylene chloride.

  • Drying and Crystallization: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the methylene chloride by distillation at atmospheric pressure, gradually displacing it with 450 mL of hexane to a final volume of 300 mL. The product will initially separate as an oil and should begin to crystallize at around 45°C.

  • Isolation: Cool the mixture to room temperature and allow it to granulate for 16 hours. Collect the crystalline product by filtration to yield 2-chloro-6-methoxybenzaldehyde.[1]

Oximation of 2-Chloro-6-methoxybenzaldehyde

The oximation of the synthesized aldehyde proceeds via a condensation reaction with hydroxylamine hydrochloride. A solvent-free grinding method is presented here as an efficient and environmentally benign approach.

Experimental Protocol:

  • Reactant Preparation: In a mortar, combine 2-chloro-6-methoxybenzaldehyde (2 mmol, 0.341 g), hydroxylamine hydrochloride (2 mmol, 0.139 g), and anhydrous sodium carbonate (3 mmol, 0.318 g).

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion of the reaction, add 10 mL of water to the mortar and stir to dissolve the inorganic salts.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent such as ethanol/water. For low-melting oximes, the aqueous mixture from the work-up can be extracted with ethyl acetate (3 x 15 mL). The combined organic layers should then be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.[2]

Reaction Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxime Oximation start_precursor 2-Chloro-6-fluorobenzaldehyde reagents_precursor NaOH, Methanol reaction_precursor Reflux, 3h reagents_precursor->reaction_precursor Nucleophilic Aromatic Substitution product_precursor 2-Chloro-6-methoxybenzaldehyde reaction_precursor->product_precursor start_oxime 2-Chloro-6-methoxybenzaldehyde product_precursor->start_oxime Purified Intermediate reagents_oxime NH2OH·HCl, Na2CO3 reaction_oxime Grinding, RT reagents_oxime->reaction_oxime Condensation product_oxime This compound reaction_oxime->product_oxime

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the suitability of the intermediate for subsequent pharmaceutical synthesis.

Purification Protocol

Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is often suitable for benzaldehyde oximes.

  • Dissolution: Dissolve the crude oxime in a minimal amount of hot ethanol.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the predicted data based on the analysis of structurally similar compounds.

Technique Expected Observations
¹H NMR δ (ppm): ~8.2-8.5 (s, 1H, -CH=N-), ~9.0-10.0 (br s, 1H, -NOH), ~7.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR δ (ppm): ~145-150 (C=N), ~155-160 (Ar-C-O), ~130-135 (Ar-C-Cl), ~110-130 (Ar-C), ~56 (OCH₃)
IR (cm⁻¹) ~3400-3100 (br, O-H stretch), ~1620-1650 (m, C=N stretch), ~1580, ~1470 (m, C=C aromatic stretch), ~1250 (s, C-O stretch)
MS (m/z) M⁺˙ expected at ~185/187 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of -OH, -OCH₃, and the chloro group.
Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Purified this compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms nmr_data Structural Confirmation (Chemical Shifts, Coupling) nmr->nmr_data ir_data Functional Group Identification (O-H, C=N, C-O) ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data final_confirmation Structural Elucidation and Purity Assessment nmr_data->final_confirmation ir_data->final_confirmation ms_data->final_confirmation

Caption: Workflow for the analytical characterization of the synthesized oxime.

Application in Pharmaceutical Synthesis: A Gateway to Quinazolines

Rationale and Mechanistic Insight

The synthesis of the anti-thrombotic agent anagrelide involves intermediates derived from substituted benzaldehydes.[3][4] The oxime functionality of this compound can be strategically manipulated to introduce nitrogen-containing functionalities, which are essential for the construction of heterocyclic cores like quinazolines. A plausible synthetic route involves the reduction of the oxime to the corresponding amine, followed by cyclization reactions.

Hypothetical Synthetic Protocol: Towards a Quinazoline Precursor

This protocol outlines a hypothetical, yet chemically sound, pathway to a key amino intermediate, which can then be used in the synthesis of various quinazoline derivatives.

  • Reduction of the Oxime: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid. Add a reducing agent, for example, zinc dust or catalytic hydrogenation (H₂/Pd-C).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst or unreacted metal. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-6-methoxybenzylamine can be purified by column chromatography.

Mechanistic Pathway

Mechanistic_Pathway start This compound reagents Reducing Agent (e.g., H₂/Pd-C) intermediate 2-Chloro-6-methoxybenzylamine reagents->intermediate Reduction downstream Quinazoline Precursors and Bioactive Molecules intermediate->downstream Cyclization Reactions

Caption: Plausible synthetic utility of the oxime towards quinazoline synthesis.

Safety Precautions

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam fire extinguishers.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methoxybenzaldehyde. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Chloro-6-methoxy-benzaldehyde. Retrieved from [Link]

  • Dhuguru, J., Zviagin, E., & Skouta, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Fleming, J. S. (2013). Process for the preparation of anagrelide and analogues. U.S. Patent No. 8,530,651 B2. Washington, DC: U.S.
  • New Drug Approvals. (2018, April 11). Anagrelide. Retrieved from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, oxime. Retrieved from [Link]

  • PubChem. (n.d.). syn-Benzaldehyde oxime. Retrieved from [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences, 133(1), 79. [Link]

  • S. Nagaraju, M. A. Sridhar, C. S. Pradeepa Kumara, N. R. Sreenatha, B. N. Lakshminarayana and C. R. Gnanendra. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemistry and Chemical Sciences, 8(3), 493-501.
  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloro-6-methoxy-benzaldehyde. Retrieved from [Link]

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Application Notes and Protocols for 2-Chloro-6-methoxybenzaldehyde Oxime in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzaldehyde Oxime in Crop Protection

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. Benzaldehyde oximes represent a class of compounds that have garnered significant interest due to their diverse biological activities. The oxime moiety (=N-OH) introduces distinct physicochemical properties that facilitate interaction with various biological targets, while the aromatic ring of benzaldehyde allows for extensive substitutions to fine-tune potency, selectivity, and pharmacokinetic profiles.[1] This application note focuses on a specific derivative, 2-Chloro-6-methoxybenzaldehyde oxime, a compound whose structural features—a chlorine atom and a methoxy group at the ortho positions—suggest a compelling candidate for agrochemical screening.

The presence of a halogen, such as chlorine, and an alkoxy group, like methoxy, on the benzene ring can significantly influence the electronic and steric properties of the molecule, potentially enhancing its biological efficacy.[2] Indeed, various substituted benzaldehyde oxime derivatives have demonstrated promising herbicidal, fungicidal, and growth-regulating activities.[3][4] Furthermore, the broader class of oxime-containing compounds is well-represented in commercial insecticides, underscoring the toxophoric potential of this functional group.[5]

These application notes provide a comprehensive guide for researchers and scientists in the field of drug development and agrochemical research. We will detail the synthesis and characterization of this compound, followed by robust protocols for evaluating its potential as a fungicide, herbicide, and insecticide. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the condensation of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine. Several methods have been reported for the synthesis of benzaldehyde oximes, with variations in solvents, catalysts, and reaction conditions.[6][7][8] Below, we provide a reliable and efficient protocol.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-6-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or a methanol/water mixture

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Microwave reactor (optional for accelerated synthesis)[8]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Chloro-6-methoxybenzaldehyde (1 equivalent) and sodium carbonate (1.1 equivalents) in ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For faster reaction times, the mixture can be heated to reflux for 1-3 hours or subjected to microwave irradiation (e.g., 90°C, 300W for 5 minutes).[8]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), remove the solvent using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation: Collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[7]

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H and C=N bonds of the oxime.

  • Melting Point: To assess the purity of the compound.

Agrochemical Screening Protocols

The following protocols are designed to provide a comprehensive preliminary evaluation of the agrochemical potential of this compound.

Fungicidal Activity Screening

Benzaldehyde derivatives have been shown to possess antifungal properties, with some acting by disrupting the cellular antioxidation systems of fungi.[9][10][11]

Principle: This method assesses the ability of the test compound to inhibit the mycelial growth of various plant pathogenic fungi on a solid nutrient medium.

Materials:

  • Pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Media Preparation: Autoclave PDA medium and cool it to approximately 45-50°C.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate containing an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

Concentration (µg/mL)Mean Colony Diameter (mm)Standard Deviation% Inhibition
Control (DMSO)0
10
50
100
200
Herbicidal Activity Screening

Benzaldehyde oxime derivatives have been patented for their herbicidal and plant growth regulating activities.[3][4] A primary screening for phytotoxicity is a crucial first step.

Principle: This assay evaluates the effect of the test compound on the germination and early growth of representative monocot and dicot plant species.

Materials:

  • Seeds of a monocot (e.g., ryegrass - Lolium perenne) and a dicot (e.g., cress - Lepidium sativum)

  • This compound

  • Acetone or DMSO as a solvent

  • Tween 20 (as a surfactant)

  • Filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the test compound in a minimal amount of acetone or DMSO. Create a series of dilutions in deionized water to achieve the desired test concentrations (e.g., 10, 100, 500, 1000 µM). Add a small amount of Tween 20 (e.g., 0.05%) to each solution to aid in dispersion. Prepare a control solution with the same concentration of solvent and surfactant.

  • Petri Dish Preparation: Place a sheet of filter paper in each sterile petri dish.

  • Treatment Application: Add a defined volume (e.g., 5 mL) of each test solution or the control solution to the respective petri dishes, ensuring the filter paper is saturated.

  • Seed Plating: Place a set number of seeds (e.g., 20) of each plant species in the petri dishes.

  • Incubation: Place the petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 5-7 days), record the following:

    • Germination percentage: The number of germinated seeds as a percentage of the total number of seeds.

    • Root and shoot length: Measure the length of the primary root and shoot of each germinated seedling.

  • Calculation of Inhibition: Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the control.

Data Presentation:

Concentration (µM)Plant SpeciesGermination (%)Root Length (mm) ± SDShoot Length (mm) ± SDRoot Inhibition (%)Shoot Inhibition (%)
ControlMonocot00
ControlDicot00
10Monocot
10Dicot
100Monocot
100Dicot
500Monocot
500Dicot
1000Monocot
1000Dicot
Insecticidal Activity Screening

The oxime functional group is a key component of several commercial insecticides.[5] Therefore, evaluating the insecticidal potential of this compound is a logical step.

Principle: This protocol assesses the toxicity of the compound to a model insect species through direct contact and ingestion.

Materials:

  • A suitable model insect species (e.g., larvae of the common fruit fly, Drosophila melanogaster, or a relevant agricultural pest)

  • This compound

  • Acetone

  • Sucrose solution (e.g., 5%)

  • Micro-applicator or small paintbrush

  • Vials or petri dishes with a food source

  • Ventilated lids for the containers

Procedure:

Contact Toxicity:

  • Test Solution Preparation: Prepare a series of dilutions of the test compound in acetone.

  • Topical Application: Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the insect. Treat a control group with acetone only.

  • Observation: Place the treated insects in containers with a food source and observe for mortality at 24, 48, and 72 hours.

Stomach Poisoning:

  • Diet Preparation: Prepare the insect's artificial diet. Incorporate the test compound at various concentrations into the diet. A control diet should contain the same amount of solvent used to dissolve the compound.

  • Feeding: Place a known number of insects in containers with the treated or control diet.

  • Observation: Record mortality at 24, 48, and 72 hours.

Data Analysis:

  • Calculate the percentage mortality for each concentration and time point, correcting for any control mortality using Abbott's formula.

  • If a dose-response is observed, calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population).

Potential Mechanism of Action and Structure-Activity Relationship

While the specific mode of action of this compound is yet to be determined, insights can be drawn from related compounds.

  • Antifungal Action: Benzaldehydes can induce oxidative stress in fungi by disrupting their cellular antioxidation systems.[9][10][11] The electron-withdrawing nature of the chlorine atom and the electronic influence of the methoxy group in this compound could modulate this redox activity.

  • Herbicidal Action: The phytotoxicity of benzaldehyde derivatives can be influenced by the type and position of substituents on the benzene ring.[12] The ortho-substitution pattern of this compound may play a critical role in its interaction with plant target sites.

  • Insecticidal Action: Many oxime-containing insecticides act on the nervous system of insects, for example, as acetylcholinesterase inhibitors or by modulating ion channels.[13] Further research would be needed to determine if this compound shares a similar mechanism.

Structure-Activity Relationship (SAR) Considerations:

  • Chloro Group: The electronegativity and size of the chlorine atom can influence the compound's lipophilicity and its ability to form halogen bonds, which can be crucial for binding to target proteins.

  • Methoxy Group: The methoxy group is an electron-donating group by resonance and can also participate in hydrogen bonding. Its presence and position can affect the overall electronic distribution and metabolic stability of the molecule.

Visualizations

Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Agrochemical Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-Chloro-6- methoxybenzaldehyde oxime Characterization NMR, MS, IR, MP Analysis Synthesis->Characterization Fungicidal Fungicidal Bioassay (Agar Dilution) Characterization->Fungicidal Herbicidal Herbicidal Bioassay (Seed Germination) Characterization->Herbicidal Insecticidal Insecticidal Bioassay (Contact & Ingestion) Characterization->Insecticidal Data Calculate % Inhibition, LC50/EC50 Fungicidal->Data Herbicidal->Data Insecticidal->Data SAR Structure-Activity Relationship Analysis Data->SAR MoA Mechanism of Action Hypothesis SAR->MoA

Caption: Workflow for the synthesis, screening, and analysis of this compound.

Hypothesized Antifungal Mode of Action

Antifungal_MoA Compound 2-Chloro-6-methoxybenzaldehyde oxime CellWall Fungal Cell Wall Compound->CellWall Penetration Antioxidant Disruption of Cellular Antioxidation System (e.g., SOD, Glutathione Reductase) Compound->Antioxidant Inhibition ROS Increased Reactive Oxygen Species (ROS) Damage Oxidative Damage to Proteins, Lipids, DNA ROS->Damage Antioxidant->ROS Leads to GrowthInhibition Inhibition of Mycelial Growth Damage->GrowthInhibition

Caption: Hypothesized mechanism of antifungal action via disruption of the cellular redox balance.

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel agrochemicals. The protocols detailed in this application note provide a solid foundation for its synthesis and comprehensive screening against key agricultural pests and weeds. The unique substitution pattern on the benzaldehyde ring warrants further investigation into its specific mode of action and structure-activity relationships. Future research should focus on optimizing the lead structure through the synthesis of analogues, conducting in-depth mechanistic studies, and evaluating the compound's efficacy and selectivity under greenhouse and field conditions.

References

  • Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
  • Jahan, N., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Research Notes, 4, 219. [Link]

  • Li, P., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2276. [Link]

  • ResearchGate. Design, Synthesis, and Insecticidal Activity of 14-Oxime Matrine Derivatives. [Link]

  • RSC Publishing. Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. [Link]

  • Kim, M. J., et al. (2020). Identification of a novel trait associated with phytotoxicity of an insecticide etofenprox in soybean. Scientific Reports, 10(1), 1-9. [Link]

  • Google Patents.
  • Worek, F., et al. (2021). Experimental and Established Oximes as Pretreatment before Acute Exposure to Azinphos-Methyl. International Journal of Molecular Sciences, 22(6), 3056. [Link]

  • MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

  • de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(20), 7747-7759. [Link]

  • European Patent Office. Benzaldehyde oxime derivatives, production and use thereof. [Link]

  • ACS Omega. Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. [Link]

  • MDPI. Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. [Link]

  • Synthesis and Structures of Halo-Substituted Aroylhydrazones with Antimicrobial Activity. [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]

  • Google Patents. Preparation method of 2-methyl-6-nitrobenzaldehyde oxime.
  • ResearchGate. Fungicidal efficacy of benzaldehyde formulations (μg/ml) against individual strains of filamentous fungi examined 1. [Link]

  • PubMed. Oxime derivatives with larvicidal activity against Aedes aegypti L. [Link]

  • ResearchGate. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. [Link]

  • NIH. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

  • MicroBioTests. Perform the phytotoxicity test with Phytotoxkit solid samples. [Link]

  • Google Patents. Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime.
  • ACS Publications. Benzaldehyde Derivatives from Sarcodontia crocea. [Link]

  • NIH. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. [Link]

  • ResearchGate. Steps of phytotoxity test (updated after Phytotoxkit protocol). [Link]

  • NIH. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials. [Link]

  • NIH. Proving the Mode of Action of Phytotoxic Phytochemicals. [Link]

  • ResearchGate. Oxime chemistry in crop protection. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-6-methoxybenzaldehyde Oxime for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing 2-Chloro-6-methoxybenzaldehyde Oxime

In the landscape of medicinal chemistry and drug discovery, the oxime functional group serves as a versatile scaffold for generating novel bioactive compounds. Oximes and their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4][5] The introduction of an oxime moiety can enhance the biological activity of a parent molecule by altering its physicochemical properties, such as polarity and hydrogen bonding capacity, which can lead to improved interactions with biological targets.[1][3]

The starting material, 2-Chloro-6-methoxybenzaldehyde, presents an interesting chemical framework. The presence of a chlorine atom and a methoxy group on the benzene ring can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its derivatives. This application note provides a comprehensive guide for the synthesis of this compound and its subsequent derivatization to generate a library of compounds for biological screening. We will detail the synthetic protocols, methods for biological evaluation, and the underlying scientific principles.

Part 1: Synthesis of this compound (Parent Compound)

The initial step involves the synthesis of the parent oxime from 2-Chloro-6-methoxybenzaldehyde. This is typically achieved through a condensation reaction with hydroxylamine hydrochloride.[6][7]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-6-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-6-methoxybenzaldehyde in ethanol.

  • In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.

  • Slowly add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the aldehyde with constant stirring.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization: The structure of the synthesized oxime should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Derivatization of this compound

The hydroxyl group of the oxime is a key site for derivatization, allowing for the synthesis of a variety of O-ethers and O-esters. These modifications can significantly impact the lipophilicity, stability, and biological activity of the parent compound.

Protocol 2: Synthesis of O-Alkyl/Aryl Ether Derivatives

Materials:

  • This compound

  • Various alkyl or aryl halides (e.g., benzyl bromide, 2,4-dichlorobenzyl chloride)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a solution of 1.0 equivalent of this compound in the chosen anhydrous solvent, add 1.2 equivalents of the base.

  • Stir the mixture at room temperature for 30 minutes to an hour to form the oximate anion.

  • Slowly add 1.1 equivalents of the desired alkyl or aryl halide to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Protocol 3: Synthesis of O-Acyl Ester Derivatives

Materials:

  • This compound

  • Various acyl chlorides or acid anhydrides (e.g., acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.

  • Add 1.5 equivalents of the base to the solution.

  • Cool the mixture in an ice bath and slowly add 1.2 equivalents of the acyl chloride or acid anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude ester, which can be purified by column chromatography or recrystallization.

Table 1: Proposed Derivatives of this compound

Derivative TypeReagent ExamplePotential Biological Activity
O-Benzyl EtherBenzyl bromideAnticancer, Antimicrobial
O-(2,4-Dichlorobenzyl) Ether2,4-Dichlorobenzyl chlorideEnhanced Antimicrobial
O-Acetyl EsterAcetyl chloridePro-drug, altered solubility
O-Benzoyl EsterBenzoyl chlorideAnticancer, Antifungal

Part 3: Biological Evaluation

Based on the known biological activities of oxime derivatives, the synthesized compounds will be evaluated for their potential anticancer and antimicrobial effects.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Prepare serial dilutions of the synthesized derivatives in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 5: Antimicrobial Activity - Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) can be used as a reference standard.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start 2-Chloro-6-methoxy- benzaldehyde oxime 2-Chloro-6-methoxy- benzaldehyde Oxime start->oxime Hydroxylamine HCl derivatives Library of O-Ether & O-Ester Derivatives oxime->derivatives Alkylation/ Acylation anticancer Anticancer Screening (MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (MIC Determination) derivatives->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Values antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Overall experimental workflow from synthesis to biological evaluation.

Hypothetical Signaling Pathway Inhibition

Many bioactive oximes exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Oxime Derivative Derivative->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an oxime derivative.

Conclusion and Future Directions

This application note provides a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. The described protocols are designed to be adaptable and can be expanded to include a wider range of derivatives and biological assays. The systematic exploration of the chemical space around this scaffold, guided by structure-activity relationship (SAR) studies, holds the potential for the discovery of new therapeutic agents. Future work could involve investigating the mechanism of action of the most potent compounds, as well as evaluating their efficacy in more complex in vivo models.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (n.d.).
  • Preparation method of 2-methyl-6-nitrobenzaldehyde oxime - Patent CN-114163352-B. (n.d.).
  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1803–1808.
  • Preparation of Oxime Derivatives and Studying the Biological Activity. (2024). Journal of Science in Medicine and Life, 2(9).
  • Wang, M., Yin, J., Wang, K., & Lv, M. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(7), 1730.
  • Synthesis of oxime derivatives 23–31. Reagents and conditions. (n.d.). ResearchGate.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). Preprints.org.
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PubMed Central.
  • Benzaldehyde oxime. (n.d.). In Wikipedia.
  • Unsubstituted Oximes as Potential Therapeutic Agents. (2020). Symmetry, 12(4), 575.
  • Sgyl, S., et al. (2022).
  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. (n.d.). ResearchGate.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). International Journal of Molecular Sciences, 20(11), 2781.
  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). Archiv der Pharmazie, 345(10), 783–791.
  • Glyoxylic Acid Oxime Derivatives: Applications and Protocols in Biomedical Research. (n.d.). BenchChem.
  • Microwave synthesis method of benzaldehyde oxime compound. (n.d.). Google Patents.
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15, 1361868.
  • Antimicrobial activity evaluation of the prepared oxime esters. (n.d.). ResearchGate.
  • Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. (2021). bioRxiv.
  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. (2000).
  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences, 133(1).
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.).
  • Tunçbilek, M., et al. (1999). Synthesis and antimicrobial activity of some new flavonyl oxime ether derivatives. Arzneimittelforschung, 49(10), 853–857.

Sources

Application Note: A Comprehensive NMR-Based Structural Elucidation Protocol for 2-Chloro-6-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Unambiguous Characterization

2-Chloro-6-methoxybenzaldehyde oxime is a substituted aromatic oxime that serves as a valuable intermediate in organic synthesis, particularly within drug discovery and materials science pipelines.[1] The precise confirmation of its covalent structure and stereochemistry is paramount for ensuring the integrity of subsequent synthetic steps and the biological or material properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled insight into the molecular framework through the analysis of nuclear spin interactions.[2][3]

This application note provides a comprehensive, field-proven protocol for the complete NMR characterization of this compound. We move beyond a simple listing of steps to explain the causality behind each experimental choice, from sample preparation to the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A critical consideration for oximes is the potential for syn (E) and anti (Z) stereoisomerism about the C=N double bond; this guide details the use of advanced NMR techniques to resolve such structural ambiguities.[4][5]

Molecular Structure and Analytical Strategy

The primary objective is to use a suite of NMR experiments to assign every ¹H and ¹³C signal to a specific atom in the molecule and to confirm the connectivity and spatial relationships between them.

Caption: Numbering scheme for this compound.

Experimental Protocols: A Self-Validating Workflow

High-quality data begins with meticulous sample preparation. The following protocol is designed to minimize artifacts and ensure reproducible results.

Protocol 1: Sample Preparation

The integrity of the NMR spectrum is critically dependent on the quality of the sample. The presence of particulate matter or paramagnetic impurities can degrade spectral resolution by disrupting the homogeneity of the magnetic field.[6][7]

  • Analyte Purity: Ensure the this compound sample is of high purity and thoroughly dried to remove residual solvents or water.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good sample solubility, and its ability to form hydrogen bonds allows for the clear observation of the exchangeable oxime hydroxyl (-NOH) proton, which is often a key diagnostic signal.[8] Chloroform-d (CDCl₃) is a viable alternative, though the -NOH proton may be broader or less distinct.[6]

  • Sample Concentration:

    • For ¹H and 2D NMR: Accurately weigh 10-25 mg of the analyte.[9][10]

    • For ¹³C NMR: A higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance (1.1%) of the ¹³C isotope.[9]

  • Dissolution and Filtration:

    • In a small, clean glass vial, dissolve the weighed sample in approximately 0.7 mL of DMSO-d₆.[9]

    • Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe at its neck.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any undissolved particulates.[10] The final sample volume should result in a column height of 4-5 cm.[6]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference to calibrate the chemical shift scale to 0.00 ppm.

  • Final Steps: Cap the NMR tube, ensure it is clean and properly labeled on the exterior, and gently invert several times to ensure a homogeneous solution.[7]

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a ≥400 MHz spectrometer to ensure adequate signal dispersion.

  • Standard 1D Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.

    • DEPT-135: This experiment is essential for differentiating carbon types. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[3] For this molecule, it will confirm the methoxy (CH₃) and the three aromatic (CH) carbons.

  • Standard 2D Spectra for Structural Connectivity:

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is invaluable for mapping the connectivity of the aromatic protons (H3-H4-H5).[11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹J_CH coupling). This is the primary method for definitively assigning the protonated carbons (C3, C4, C5, C7, C8).[12][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the key to assigning non-protonated (quaternary) carbons and piecing together the molecular fragments.[3]

    • (Optional) NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding. It can be used to confirm the stereochemistry around the C=N bond by observing a spatial correlation between the imine proton (H7) and the nearest aromatic proton (H5).[11][12]

Data Analysis and Structural Interpretation

The logical workflow below outlines the process of assigning the NMR signals using the acquired data.

G cluster_workflow NMR Interpretation Workflow H1 1. Acquire ¹H NMR Assign_H Identify key ¹H signals: - OCH₃ singlet - CH=N singlet - NOH broad singlet - Aromatic multiplet H1->Assign_H C13 2. Acquire ¹³C & DEPT-135 Assign_C_Types Identify carbon types: - 1 x CH₃ (positive) - 3 x Ar-CH (positive) - 4 x Quaternary (absent) C13->Assign_C_Types HSQC 3. Acquire HSQC Link_H_C Correlate ¹H to their directly attached ¹³C: - H3 → C3 - H4 → C4 - H5 → C5 - H7 → C7 - H8 → C8 HSQC->Link_H_C COSY 4. Acquire COSY Link_H_H Confirm Ar-H connectivity: - H3 ↔ H4 - H4 ↔ H5 COSY->Link_H_H HMBC 5. Acquire HMBC Assign_Quat Assign Quaternary Carbons: - H8 → C6 - H7 → C1, C2 - H5 → C1, C6 HMBC->Assign_Quat Assign_H->HSQC Use ¹H shifts Assign_C_Types->HSQC Use ¹³C shifts Link_H_C->COSY Link_H_H->HMBC Structure Final Structure Confirmed Assign_Quat->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Expected Spectral Data

The following table summarizes the anticipated chemical shifts for this compound in DMSO-d₆. These are predictive values based on substituent effects and data from similar compounds.[14][15][16]

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm) DEPT-135 Key HMBC Correlations (from ¹H)
H3 / C3 ~7.15d (J ≈ 8 Hz)~114CH (+)C1, C2, C5
H4 / C4 ~7.40t (J ≈ 8 Hz)~132CH (+)C2, C6
H5 / C5 ~7.05d (J ≈ 8 Hz)~122CH (+)C1, C3, C6
H7 / C7 ~8.25s~148CH (+)C1, C2, N-OH
H8 / C8 ~3.85s~56CH₃ (+)C6
-NOH ~11.8br s--C7
C1 --~125Quat (absent)H3, H5, H7
C2 --~135Quat (absent)H3, H4, H7
C6 --~158Quat (absent)H4, H5, H8

Interpretation Walk-through:

  • Initial Assignments (1D NMR): The ¹H spectrum will readily show three singlets: a sharp one for the methoxy group (H8) around 3.85 ppm, one for the imine proton (H7) downfield around 8.25 ppm, and a very broad, exchangeable signal for the oxime hydroxyl group (NOH) above 11 ppm.[8][15] The aromatic region will show a complex pattern for three protons. The DEPT-135 spectrum will confirm one CH₃ group and three CH groups.

  • Direct Correlations (HSQC): The HSQC spectrum provides the first definitive links, connecting H3, H4, H5, H7, and H8 to their respective carbons (C3, C4, C5, C7, and C8).

  • Proton Network (COSY): The COSY spectrum will show a clear correlation path from H3 to H4 and from H4 to H5, establishing the sequence of protons on the aromatic ring.

  • Final Assembly (HMBC): The HMBC is the final piece of the puzzle.

    • The methoxy protons (H8) will show a strong correlation to the carbon they are attached to via oxygen (C6), unequivocally assigning this quaternary carbon.

    • The imine proton (H7) will show correlations to the carbon it is attached to (C7, residual), the carbon bearing the methoxy group (C6), and the carbon bearing the chlorine atom (C2).

    • The aromatic protons will show correlations to neighboring carbons, confirming the assignments of the remaining quaternary carbons, C1 and C2. For example, H5 will show correlations to C1, C3, and C6.

Conclusion

By systematically applying the 1D and 2D NMR experiments detailed in this protocol, researchers can achieve an unambiguous and complete structural assignment of this compound. This self-validating workflow, which cross-references data from multiple experiments, ensures the highest level of confidence in the final structure. This analytical rigor is essential for professionals in research and drug development, where molecular identity must be confirmed beyond any doubt before advancing a compound to further studies.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

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  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Retrieved from [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. Request PDF. Retrieved from [Link]

  • Hayashi, M., & Nakamura, S. (2011). Supplementary Information Synthesis of Oxime Ethers. Angewandte Chemie International Edition. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. American Chemical Society. Retrieved from [Link]

  • Iio, M., et al. (n.d.). Preparation of Some Pentose Oximes. Kyushu University Library Collections. Retrieved from [Link]

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Ribeiro, T. S., et al. (2020). Figure S14. 1H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21). ResearchGate. Retrieved from [Link]

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  • J&K Scientific. (n.d.). 2-Chloro-6-methoxy-benzaldehyde | 29866-54-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • Moustafa, M. E. (2003). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. Retrieved from [Link]

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  • NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Retrieved from [Link]

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Scientific Foundation: The Vibrational Signature of Oximes

Author: BenchChem Technical Support Team. Date: January 2026

< . APPLICATION NOTE: FTIR ANALYSIS FOR IDENTIFYING OXIME FUNCTIONAL GROUPS

Abstract: This comprehensive guide details the application of Fourier Transform Infrared (FTIR) spectroscopy for the robust identification and characterization of the oxime functional group (C=N-OH). The oxime moiety is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and various industrial reagents, making its unambiguous identification critical for reaction monitoring, quality control, and structural elucidation.[1] This document provides an in-depth exploration of the theoretical underpinnings of oxime vibrational modes, detailed, field-proven experimental protocols for sample preparation and data acquisition, and a systematic workflow for spectral interpretation. It is intended for researchers, scientists, and drug development professionals seeking to leverage FTIR as a rapid and reliable analytical tool.

The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific, quantized frequencies.[3] These frequencies are dictated by the bond strength, the mass of the bonded atoms, and the overall molecular geometry, creating a unique spectral "fingerprint".[4] For the oxime functional group, three key vibrational modes serve as its characteristic signature:

  • O-H Stretching: The hydroxyl group of the oxime exhibits a broad stretching vibration, typically in the range of 3600-3100 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between oxime molecules. In dilute solutions, a sharper, less intense "free" O-H stretch may be observed around 3600-3550 cm⁻¹.[3] The presence of a broad absorption band in the 3300-3100 cm⁻¹ region is a primary indicator of a hydrogen-bonded hydroxyl group, characteristic of an oxime.[1]

  • C=N Stretching: The carbon-nitrogen double bond (imine functionality) of the oxime gives rise to a stretching vibration in the 1685-1620 cm⁻¹ region.[1][5] The intensity of this peak can be variable, ranging from medium to weak. Its position can be influenced by conjugation with neighboring double bonds or aromatic rings, which would shift the absorption to a lower wavenumber.

  • N-O Stretching: The nitrogen-oxygen single bond provides a highly characteristic and reliable absorption band for oxime identification. This medium to strong intensity peak is typically found in the 960-930 cm⁻¹ range.[1][3] Its presence, in conjunction with the O-H and C=N stretches, provides strong confirmatory evidence for the oxime functional group.

The concurrent observation of all three of these bands is crucial for the confident assignment of an oxime.[1] The absence of any one of these key bands necessitates a re-evaluation of the spectrum and consideration of other possible functional groups.[1]

Data Presentation: Characteristic Vibrational Frequencies

For quick reference, the table below summarizes the key FTIR absorption frequencies for the oxime functional group and compares them with common interfering functionalities that may present overlapping signals.

Functional GroupVibration TypeWavenumber Range (cm⁻¹)IntensityNotes
Oxime O-H Stretch (H-bonded) 3550-3100 Strong, Broad A primary, though not exclusive, indicator. [1][3]
Oxime C=N Stretch 1685-1620 Medium to Weak Can overlap with C=C and C=O stretches. [1]
Oxime N-O Stretch 960-930 Medium to Strong A key, highly characteristic band for confirmation. [1][3]
Alcohol/PhenolO-H Stretch (H-bonded)3550-3200Strong, BroadCan be mistaken for the oxime O-H stretch.
Carboxylic AcidO-H Stretch3300-2500Very Strong, Very BroadTypically much broader than the oxime O-H stretch.[1]
AlkeneC=C Stretch1680-1620Medium to WeakCan directly overlap with the oxime C=N stretch.[1]
Ketone/AldehydeC=O Stretch1740-1685StrongGenerally at a higher frequency than the oxime C=N stretch.[1][6]
Amine (Primary)N-H Stretch~3350 and ~3180MediumPresents as two distinct bands.[1]
Amine (Secondary)N-H Stretch3350-3310MediumAppears as a single, sharper band than O-H stretches.[1]
Nitro CompoundN-O Asymmetric Stretch1550-1475StrongAt a significantly higher frequency than the oxime N-O stretch.[1]
Nitro CompoundN-O Symmetric Stretch1360-1290StrongAt a significantly higher frequency than the oxime N-O stretch.[1]

Experimental Protocols

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation.[7] The chosen method should ensure that the sample interacts appropriately with the infrared beam to produce a clear and interpretable spectrum.

Sample Preparation Workflow

The physical state of the sample dictates the most appropriate preparation method. The following diagram outlines a decision-making workflow for selecting the correct technique.

SamplePrepWorkflow Sample Preparation Decision Workflow cluster_solid Solid Sample Preparation cluster_liquid Liquid Sample Preparation cluster_solution Solution Sample Preparation start Start: Sample Received sample_state Determine Sample's Physical State start->sample_state solid Solid sample_state->solid Solid liquid Liquid sample_state->liquid Liquid solution Solution sample_state->solution Solution solid_type Is the sample a fine powder or can it be ground? solid->solid_type liquid_type Is the liquid neat or viscous? liquid->liquid_type solvent_volatility Is the solvent volatile? solution->solvent_volatility atr_solid ATR Method solid_type->atr_solid Yes kbr_pellet KBr Pellet Method solid_type->kbr_pellet No, but grindable nujol_mull Nujol Mull Method solid_type->nujol_mull No, difficult to grind atr_liquid ATR Method liquid_type->atr_liquid Yes liquid_cell Liquid Cell Method liquid_type->liquid_cell No atr_solution ATR Method (for less volatile solvents) solvent_volatility->atr_solution No salt_plate Solvent Casting on Salt Plate solvent_volatility->salt_plate Yes

Caption: Decision workflow for selecting the appropriate FTIR sample preparation method.

Detailed Protocols

Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR is often the preferred method due to its simplicity and minimal sample preparation requirements.[8][9] It is suitable for analyzing a wide variety of materials, including powders, films, and neat liquids.[7][10]

  • Causality: This technique relies on an evanescent wave that penetrates a small distance into the sample, making it ideal for strongly absorbing or thick samples without the need for dilution.[8][11]

  • Methodology:

    • Crystal Cleaning: Meticulously clean the ATR crystal surface (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[1][12]

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[2]

    • Sample Application:

      • Solids: Place a small amount of the solid powder onto the crystal. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[7][12]

      • Liquids: Place a single drop of the neat liquid onto the center of the crystal.[7][12]

    • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample.

    • Post-Analysis Cleaning: Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination.[1]

Protocol 2: Potassium Bromide (KBr) Pellet for Solids

This traditional transmission method is effective for obtaining high-quality spectra of solid samples that can be finely ground.

  • Causality: The sample is dispersed in an IR-transparent matrix (KBr) to reduce scattering of the IR beam and allow for transmission analysis.[7]

  • Methodology:

    • Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[7]

    • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder and mix thoroughly with the sample.[7] The homogeneity of this mixture is critical for a quality spectrum.

    • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

    • Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum.

Protocol 3: Nujol Mull for Solids

This method is an alternative to KBr pellets, particularly for samples that are sensitive to moisture or difficult to grind.

  • Causality: The solid is suspended in mineral oil (Nujol) to reduce light scattering. The spectrum of Nujol itself must be accounted for, as it has characteristic C-H absorptions.

  • Methodology:

    • Grinding: Grind 5-10 mg of the solid sample to a very fine powder in an agate mortar.[13]

    • Mulling: Add one or two drops of Nujol and continue to grind until a smooth, paste-like mull is formed.[13]

    • Application: Spread a thin, even film of the mull onto one KBr or NaCl salt plate. Place a second plate on top and gently rotate to ensure an even distribution.[13]

    • Analysis: Mount the salt plates in the spectrometer's sample holder and collect the spectrum. Remember to subtract or disregard the known Nujol peaks (around 2924, 2853, 1462, and 1377 cm⁻¹).

Data Acquisition and Interpretation Workflow

A systematic approach to data acquisition and interpretation is essential for accurate identification.

FTIR_Analysis_Workflow FTIR Data Acquisition & Interpretation Workflow for Oximes cluster_acquisition Data Acquisition cluster_processing Spectral Processing cluster_interpretation Interpretation & Confirmation prep_sample Prepare Sample (See Protocol 3.2) collect_bkg Collect Background Spectrum prep_sample->collect_bkg collect_spl Collect Sample Spectrum collect_bkg->collect_spl ratio Ratio Sample vs. Background collect_spl->ratio baseline Apply Baseline Correction ratio->baseline peak_pick Perform Peak Picking baseline->peak_pick check_oh Check for Broad O-H Stretch (~3550-3100 cm⁻¹) peak_pick->check_oh check_cn Check for C=N Stretch (~1685-1620 cm⁻¹) check_oh->check_cn Present reevaluate Re-evaluate Spectrum (Consider Interfering Groups) check_oh->reevaluate Absent check_no Check for N-O Stretch (~960-930 cm⁻¹) check_cn->check_no Present check_cn->reevaluate Absent confirm Oxime Confirmed check_no->confirm Present check_no->reevaluate Absent

Caption: A systematic workflow for acquiring and interpreting FTIR data to identify an oxime functional group.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of self-validating checks:

  • Instrument Performance: Before any analysis, the instrument's performance should be verified. This is typically done by running a polystyrene film standard and confirming that the peak positions are within the accepted tolerance.

  • Background Integrity: A clean, flat baseline in the background spectrum is non-negotiable. Any significant peaks in the background indicate contamination of the ATR crystal or the sample compartment, which must be rectified before proceeding.[14] The presence of atmospheric water vapor and carbon dioxide peaks can be minimized by purging the instrument with dry air or nitrogen.[15][16]

  • Reference Matching: Whenever possible, the acquired spectrum of a suspected oxime should be compared against a reference spectrum from a validated spectral library. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this, as the complex pattern of peaks is unique to a specific molecule.[3][15]

  • Consistency Across Bands: The definitive identification of an oxime is not based on a single peak but on the concurrent presence of the O-H, C=N, and N-O stretching bands within their expected ranges. This triangulation of evidence provides a high degree of confidence and guards against misinterpretation due to overlapping peaks from other functional groups.[1]

By adhering to these principles, the described protocols form a robust and self-validating system for the accurate and trustworthy identification of oxime functional groups.

References

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Sample preparation for FT-IR. Northern Illinois University Department of Chemistry and Biochemistry. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Advances in Sample Preparation. [Link]

  • Sample Preparation – FT-IR/ATR. University of Southern Mississippi School of Polymer Science and Engineering. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Semantic Scholar. [Link]

  • IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). ResearchGate. [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Science Publishing. [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • INFRARED STUDY OF THE N—OH GROUP IN ALPHA AND BETA OXIMES. Canadian Science Publishing. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Technology Networks. [Link]

  • Comparison of the reported methods for synthesis of oxime with the... ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Science Publishing. [Link]

  • Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. Analyst (RSC Publishing). [Link]

  • Gas chromatography–Fourier transform infrared spectrometry reveals dynamic molecular interconversion of oximes. ResearchGate. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

  • FTIR Moisture Interference: Mitigating Water Vapor Peaks. Patsnap. [Link]

  • Molecular structure and properties of oxime phosphonates: An FTIR and quantum chemical study. ResearchGate. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • IR spectrum of oximes from CNSL. ResearchGate. [Link]

  • Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online. [Link]

  • Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. Semantic Scholar. [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 2-Chloro-6-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 2-Chloro-6-methoxybenzaldehyde oxime, a key intermediate in pharmaceutical synthesis. The developed reversed-phase method is precise, accurate, and specific, capable of separating the main component from its potential process-related impurities and degradation products. We provide a detailed breakdown of the method development strategy, the final optimized protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method is essential to ensure its quality.[2][3]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] The objective of this work was to develop and validate a stability-indicating HPLC method, which is a method that can unequivocally assess the analyte in the presence of its degradation products.[5][6] This involved a systematic approach to method development and rigorous validation, including forced degradation studies.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characterization
  • Structure: this compound is a moderately polar aromatic compound.

  • Solubility: It is soluble in common organic solvents like acetonitrile and methanol.

  • UV Absorbance: The presence of the substituted benzene ring and the oxime functional group results in strong UV absorbance, making UV detection a suitable choice. A UV scan of the analyte in the mobile phase diluent is the first step to determine the optimal detection wavelength (λmax).

Chromatographic Mode and Stationary Phase Selection

Given the analyte's moderate polarity, Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable separation mode.[7] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

  • Causality: A C18 (octadecylsilane) column was chosen as the primary stationary phase. Its high hydrophobicity provides strong retention for aromatic compounds, offering an excellent starting point for achieving separation from potentially more polar or less polar impurities.[8][9] A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.[9]

Mobile Phase and Gradient Optimization

The mobile phase is the driving force of separation in HPLC.[10][11]

  • Solvent Selection: A mixture of water and an organic modifier is standard for RP-HPLC. Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, providing greater flexibility in detector settings.[9]

  • pH Control: To ensure reproducible retention times and symmetrical peak shapes, the pH of the aqueous portion of the mobile phase was controlled. The addition of 0.1% formic acid is recommended.[12]

    • Causality: Formic acid serves two purposes: it creates a slightly acidic environment (pH ~2.7) that suppresses the ionization of residual silanol groups on the silica-based C18 column, minimizing peak tailing. It is also volatile, making the method compatible with mass spectrometry (MS) if structural elucidation of impurities is required.[13]

  • Gradient Elution: An initial scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) is crucial to determine the approximate solvent strength required to elute the analyte and to visualize the full impurity profile. Based on the scouting run, a refined gradient can be developed to ensure adequate resolution between the main peak and all impurity peaks.

The overall workflow for method development is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Solubility, UV λmax) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Properties suggest RP Column Select Column (C18, 150 x 4.6 mm, 5 µm) Mode->Column Standard for non-polar retention MobilePhase Mobile Phase Screening (ACN/Water + 0.1% Formic Acid) Column->MobilePhase Initial solvent system Gradient Gradient Optimization (Scouting & Fine-Tuning) MobilePhase->Gradient Elution power adjustment FinalMethod Optimized Method Gradient->FinalMethod Resolution achieved Validation Method Validation (ICH Q2(R2)) FinalMethod->Validation Confirm suitability

Caption: Logical workflow for HPLC method development and validation.

Detailed Protocol: Optimized Purity Method

This section provides the detailed experimental procedure for the validated method.

Reagents and Materials
  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (ACS Grade, ~99%)

  • Methanol (HPLC Grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector was used.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
15.0
17.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of ultrapure water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of acetonitrile. Mix well and degas.

  • Sample Diluent: Methanol.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the reference standard. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before starting the analysis, the system's performance must be verified.[14] Inject the Reference Standard Solution five times and evaluate the parameters against the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Purity Calculation

The purity of the sample is calculated using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][15][16]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[14] Forced degradation studies were conducted to demonstrate this.[5] The sample was subjected to various stress conditions to intentionally generate degradation products.

ForcedDegradation API Drug Substance (this compound) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze by HPLC (Peak Purity Check) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Stress conditions applied in forced degradation studies.

Results Summary:

Stress ConditionObservation
Acid Hydrolysis ~12% degradation observed, with two minor degradant peaks well-resolved from the main peak.
Base Hydrolysis ~18% degradation observed, with one major and one minor degradant peak.
Oxidative (H₂O₂) ~15% degradation.
Thermal Minor degradation (~4%).
Photolytic Negligible degradation observed.

In all cases, the main analyte peak was found to be spectrally pure (via PDA peak purity analysis), confirming the method's stability-indicating nature.[6]

Linearity

The linearity of the method was evaluated over a range of 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the nominal concentration).

ParameterResult
Range 0.05 - 0.75 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)%RSD
80% 99.8%0.5%
100% 100.3%0.3%
120% 100.1%0.4%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day): Six separate sample preparations were analyzed by one analyst on the same day. The %RSD was 0.4% .

  • Intermediate Precision (Inter-day): The analysis was repeated by a second analyst on a different day with a different instrument. The %RSD between the two sets of data was 0.7% .

  • Acceptance Criteria: %RSD ≤ 2.0%.[15]

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

  • LOD (S/N ≥ 3): 0.005 mg/mL

  • LOQ (S/N ≥ 10): 0.015 mg/mL

Robustness

The method's robustness was tested by making small, deliberate variations in key parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution.
Column Temperature (± 2°C) Minor shifts in retention time, SST passed.
Mobile Phase Composition (±2%) Minor shifts in retention time, SST passed.

The method was found to be robust under the tested conditions.

Conclusion

The HPLC method detailed in this application note is rapid, specific, accurate, precise, and robust for the purity assessment of this compound. The successful validation, including comprehensive forced degradation studies, confirms its stability-indicating properties, making it suitable for routine quality control and stability testing in a regulated environment.

References

  • HPLC Column Selection Guide. Chromtech.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.

  • Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column. SIELC Technologies.

  • HPLC Analysis of Aldehydes via Formaldoxime Derivatization. Benchchem.

  • HPLC Column Selection Guide. Regis Technologies, Inc.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.

  • Prajapati, Y. et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6).

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube).

  • How do you choose a mobile phase in HPLC? Quora.

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  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Benzaldehyde, 2-chloro-, oxime. SIELC Technologies.

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Application Note: GC-MS Analysis of Byproducts in 2-Chloro-6-methoxybenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of process-related impurities in the synthesis of 2-Chloro-6-methoxybenzaldehyde oxime. As a key intermediate in pharmaceutical development, ensuring the purity of this oxime is critical for downstream process efficiency and final drug substance quality. This guide provides a comprehensive protocol, from sample preparation to data interpretation, and discusses the chemical rationale behind the formation of common byproducts. We explain the causality behind critical experimental parameters, ensuring the method is both reliable and reproducible for researchers, process chemists, and quality control analysts.

Introduction: The Imperative of Impurity Profiling

The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process where the purity of each intermediate is paramount. This compound is a valuable building block, and its synthesis, typically via the condensation of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine, can generate several byproducts.[1][2] These impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the desired product. Undetected, these byproducts can carry over to subsequent steps, potentially impacting reaction yields, generating new impurities, or compromising the safety and efficacy of the final API.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical tool for this challenge due to its high separation efficiency and definitive identification capabilities. The electron ionization (EI) source provides reproducible mass spectra that can be compared against established libraries, while the fragmentation patterns offer structural clues for novel or unexpected impurities.[3] This note details a validated GC-MS workflow designed to separate and identify the target oxime from its key synthesis-related byproducts.

Synthetic Pathway and Potential Byproduct Formation

The primary reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-Chloro-6-methoxybenzaldehyde. While seemingly straightforward, the reaction conditions and the inherent reactivity of the oxime functional group can lead to several side products.

The most common byproducts anticipated are:

  • Unreacted Starting Material: Residual 2-Chloro-6-methoxybenzaldehyde. Its presence indicates an incomplete reaction, requiring process optimization (e.g., adjusting stoichiometry or reaction time).

  • Dehydration Product (Nitrile): Oximes, particularly aldoximes, can undergo dehydration to form the corresponding nitrile (2-Chloro-6-methoxybenzonitrile). This can occur under acidic conditions or at elevated temperatures, such as those found in a hot GC injector port.[4][5]

  • Beckmann Rearrangement Product (Amide): In the presence of an acid catalyst, the oxime can undergo a Beckmann rearrangement to yield 2-Chloro-6-methoxybenzamide.[5][6] This is a critical impurity to monitor as it introduces a different functional group that could interfere with subsequent synthetic steps.

  • Starting Material Impurities: Commercially available benzaldehydes can contain oxidized impurities, most notably the corresponding benzoic acid.[7] While less volatile, its presence in the starting material should be considered.

Below is a diagram illustrating the primary synthesis and the formation pathways of key byproducts.

Synthesis_Byproducts cluster_products Aldehyde 2-Chloro-6-methoxy- benzaldehyde (Starting Material) Oxime 2-Chloro-6-methoxy- benzaldehyde Oxime (Desired Product) Aldehyde->Oxime + NH2OH (Condensation) Unreacted Unreacted Aldehyde (Impurity) Aldehyde->Unreacted Hydroxylamine Hydroxylamine (NH2OH) Nitrile 2-Chloro-6-methoxy- benzonitrile (Dehydration Byproduct) Oxime->Nitrile - H2O (Dehydration) Amide 2-Chloro-6-methoxy- benzamide (Rearrangement Byproduct) Oxime->Amide Acid Catalyst (Beckmann Rearrangement)

Caption: Synthesis of the target oxime and formation pathways for key byproducts.

Detailed GC-MS Protocol

This protocol is optimized for a standard single quadrupole GC-MS system equipped with an electron ionization (EI) source.

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC or GC grade.

  • Sample: Crude reaction mixture of this compound synthesis.

  • Equipment: Volumetric flasks, autosampler vials with inserts, micropipettes.

Sample Preparation

The goal of sample preparation is to dilute the sample to an appropriate concentration for GC-MS analysis without altering its composition.

  • Homogenize: Ensure the crude reaction mixture is homogeneous. If solids are present, gently warm and sonicate until fully dissolved.

  • Dilution: Accurately pipette 10 µL of the crude mixture into a 10 mL volumetric flask.

  • Dilute to Volume: Dilute to the mark with dichloromethane (DCM). This results in a 1:1000 dilution, which is typically sufficient to avoid column overloading and detector saturation.

  • Transfer: Transfer the diluted sample to a 2 mL autosampler vial for analysis.

Causality Note: Dichloromethane is chosen as the solvent due to its volatility and its ability to dissolve all anticipated analytes without reacting with them. A high dilution factor is crucial to protect the analytical column and ensure linear detector response.

Instrumentation and Conditions

The following workflow diagram outlines the analytical process from injection to data analysis.

GCMS_Workflow SamplePrep Sample Preparation (1:1000 Dilution in DCM) Injection GC Injection (1 µL, Splitless) SamplePrep->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole, 40-400 m/z) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection DataProcessing Data Processing (Peak Integration & Library Search) Detection->DataProcessing

Caption: The analytical workflow for GC-MS analysis of the reaction mixture.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
Gas Chromatograph (GC)
Injection Volume1.0 µLStandard volume for good sensitivity and peak shape.
Injector Temperature250°CBalances efficient volatilization with minimizing thermal degradation. Note: If nitrile formation is significant, consider lowering to 220°C.[4]
Injection ModeSplitless (1 min purge delay)Maximizes the transfer of analytes to the column, which is essential for detecting trace-level impurities.
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides excellent separation efficiency. Constant flow mode ensures stable retention times.
ColumnAgilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane column offers robust performance and excellent separation for a wide range of semi-volatile aromatic compounds.
Oven Program100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThe initial hold allows for solvent focusing. The temperature ramp effectively separates analytes based on their boiling points and polarity, ensuring elution of all expected compounds.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard 70 eV energy produces reproducible, fragment-rich mass spectra ideal for library matching and structural elucidation.
Ion Source Temperature230°CA standard temperature that prevents condensation of analytes while minimizing thermal degradation within the source.
Quadrupole Temperature150°CEnsures consistent mass filtering and prevents contamination of the quadrupole rods.
Mass Scan Range40 - 400 m/zCovers the molecular weights and expected fragment ions of the target compound and its likely byproducts.
Solvent Delay4.0 minPrevents the high-intensity solvent peak from reaching and saturating the detector, preserving the filament's lifespan.

Data Analysis and Interpretation

Peak Identification

Identify each peak in the total ion chromatogram (TIC) by:

  • Retention Time (RT): Compare the RT to that of a known standard if available.

  • Mass Spectrum: Extract the mass spectrum for each peak and compare it against a commercial library (e.g., NIST, Wiley). A match factor >800 is generally considered a good hit.

  • Fragmentation Analysis: For unknown peaks or to confirm library hits, manually interpret the mass spectrum. The fragmentation of oximes and related compounds follows predictable pathways.[8][9][10]

Expected Results and Fragmentation Patterns

The following table summarizes the expected retention order and key mass spectral fragments for the target compound and its primary byproducts on a DB-5ms column.

Table 2: Expected GC-MS Results and Key Fragments

Compound NameExpected RT (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Identification Notes
2-Chloro-6-methoxybenzaldehyde~8.5170/172169/171 ([M-H]+), 141/143 ([M-CHO]+), 126Unreacted starting material. The distinctive chlorine isotope pattern (3:1 ratio for M+ and M+2) is a key identifier.
2-Chloro-6-methoxybenzonitrile~8.9167/169132 ([M-Cl]+), 102Dehydration byproduct. Characterized by a strong molecular ion and loss of chlorine.
This compound ~10.2 185/187 170/172 ([M-O]+), 168/170 ([M-OH]+), 154/156, 126 Desired Product. Shows a clear molecular ion with the chlorine isotope pattern. Loss of OH is a characteristic fragment.[9]
2-Chloro-6-methoxybenzamide~11.5185/187169/171 ([M-NH2]+), 141/143, 44 ([CONH2]+)Beckmann rearrangement product. Has the same nominal mass as the oxime but will have a later retention time and a different fragmentation pattern.

Note: Retention times are approximate and will vary based on the specific GC system and conditions.

Conclusion

The GC-MS method detailed in this application note provides a reliable and comprehensive framework for analyzing the purity of this compound. By understanding the potential synthetic byproducts and utilizing a robust analytical protocol, researchers and drug development professionals can effectively monitor reaction progress, optimize synthesis conditions, and ensure the quality of this critical pharmaceutical intermediate. The self-validating nature of this protocol, grounded in the principles of chromatographic separation and mass spectral identification, makes it an indispensable tool for process control and quality assurance.

References

  • Fűzfai Z, Boldizsár I, Molnár-Perl I. (2011). Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1218(43):7864-8. [Link]

  • Thoen, K. K., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 24(10), 1553–1564. [Link]

  • Thoen, K. K., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. [Link]

  • Nelen, M. I., et al. (2000). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 65(22), 7393–7403. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methoxybenzaldehyde. PrepChem.com. [Link]

  • Fűzfai, Z., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

  • Phillipou, G., & Poulos, A. (1978). Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. Chemistry and Physics of Lipids, 22(1), 51–54. [Link]

  • Gulevich, A. V., et al. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(17), 7945–8026. [Link]

  • Kpadonou-Kpoviessi, B. G., et al. (2009). Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. Natural Product Communications, 4(9), 1241-1244. [Link]

  • Hettiyadura, A. P. S. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Jadhav, R. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1775-1779. [Link]

  • Leal, W. S. (2019). GC-MS analysis data of a commercially available sample of benzaldehyde. ResearchGate. [Link]

  • Gu, J., et al. (2012). MASS SPECTROMETRY OF FATTY ALDEHYDES. Progress in Lipid Research, 51(4), 363-380. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 2-Chloro-6-methoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to enhancing the synthetic yield of 2-Chloro-6-methoxybenzaldehyde oxime. As a Senior Application Scientist, my goal is to provide a blend of foundational chemical principles and practical, field-tested solutions to common experimental challenges. This guide is structured to be an interactive resource, allowing you to quickly diagnose issues and implement effective improvements in your workflow.

The synthesis of this compound is a classic condensation reaction between the corresponding aldehyde and hydroxylamine. The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[1][2]

The most common reagent, hydroxylamine hydrochloride (NH₂OH·HCl), is a stable salt. To generate the reactive, free hydroxylamine (NH₂OH), a base is required to neutralize the hydrochloride.[3] The choice of base and the control of pH are critical, as they directly impact the nucleophilicity of the hydroxylamine and the stability of the reactants and products.[4]

Oximation_Mechanism Figure 1: General Mechanism of Aldehyde Oximation cluster_aldehyde cluster_intermediate cluster_oxime Aldehyde R-CHO (2-Chloro-6-methoxybenzaldehyde) Intermediate1 Hemiaminal Intermediate Aldehyde->Intermediate1 + H₂N-OH R-C(H)=O R-C(H)=O Hydroxylamine H₂N-OH (Hydroxylamine) Protonated_Intermediate Protonated Hemiaminal Intermediate1->Protonated_Intermediate + H⁺ R-CH(OH)-NH-OH R-CH(OH)-NH-OH Oxime R-CH=N-OH (Oxime Product) Protonated_Intermediate->Oxime - H₂O Water H₂O R-CH=N-OH R-CH=N-OH Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield IncompleteReaction Incomplete Reaction? (Aldehyde Remains) CheckYield->IncompleteReaction No Check_pH 1. Check pH: Use weak base (NaOAc). 2. Check Solubility: Use EtOH/H₂O co-solvent. 3. Check Temp/Time: Heat to 50-60°C, monitor by TLC. CheckYield->Check_pH Yes Byproducts Byproducts Formed? IncompleteReaction->Byproducts No Check_Stoichiometry Use 1.2-1.5 eq. of NH₂OH·HCl and base. IncompleteReaction->Check_Stoichiometry Yes IsolationIssue Isolation Issues? Byproducts->IsolationIssue No Check_Conditions 1. Reduce Temperature. 2. Avoid strong acids/bases. 3. Stop reaction once complete by TLC. Byproducts->Check_Conditions Yes Success High Yield Achieved IsolationIssue->Success No Improve_Workup 1. Precipitate in cold water. 2. If oil, extract with Ethyl Acetate. 3. Purify via recrystallization or chromatography. IsolationIssue->Improve_Workup Yes Check_pH->Start Adjust & Retry Check_Stoichiometry->Start Adjust & Retry Check_Conditions->Start Adjust & Retry Improve_Workup->Success

Sources

Technical Support Center: Purification of 2-Chloro-6-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-methoxybenzaldehyde Oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Typically, the synthesis involves the condensation of 2-Chloro-6-methoxybenzaldehyde with a hydroxylamine salt, often hydroxylamine hydrochloride[1].

Table 1: Common Impurities and Their Origins

Impurity Category Specific Example(s) Likely Origin Recommended Initial Action
Unreacted Starting Materials 2-Chloro-6-methoxybenzaldehyde Incomplete reaction; incorrect stoichiometry. Recrystallization or Acid-Base Extraction.
Hydroxylamine (or its salt) Excess reagent used to drive the reaction to completion. Aqueous wash or a wash with a weak base[2].
Reaction Byproducts E/Z Isomers of the oxime Oximes can form geometric isomers around the C=N double bond[2][3]. Often co-purify. Chromatographic separation may be necessary if a single isomer is required.
Degradation Products 2-Chloro-6-methoxybenzoic acid Oxidation of the starting aldehyde, especially during workup or storage[4]. Acid-Base Extraction.

| | 2-Chloro-6-methoxybenzonitrile | Dehydration of the oxime, which can occur under harsh acidic or thermal conditions[5]. | Recrystallization or Chromatography. |

Q2: My crude product is a persistent oil instead of the expected solid. How can I induce crystallization?

A2: An oily product is a classic sign of impurities depressing the melting point or residual solvent plasticizing the solid.[2] Before attempting a more rigorous purification, you should try to induce crystallization.

  • Purity Check: First, analyze the oil by Thin Layer Chromatography (TLC) to gauge its complexity. If it's relatively clean, crystallization is likely. If multiple spots are present, a preliminary purification like column chromatography may be necessary.

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any lingering solvent from the reaction or workup.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-oil interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the oil. This provides a template for crystal lattice formation.[2]

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or pentane) and stir vigorously. This can "shock" the oil into precipitating as a solid, which can then be collected and recrystallized.[2]

    • Slow Cooling: Dissolve the oil in a minimal amount of a suitable hot solvent and cool it very slowly. Rapid cooling often leads to "oiling out," where the product separates as a liquid phase instead of forming crystals.[2]

Q3: My TLC analysis shows a single spot, but subsequent GC-MS or NMR analysis indicates the presence of nitrile impurity. What is happening?

A3: This is a common analytical artifact. Aldoximes can undergo thermal dehydration in the hot injection port of a Gas Chromatograph (GC), converting them into the corresponding nitrile.[6] Therefore, the nitrile you observe in the GC-MS spectrum may not be present in your bulk sample.

  • Self-Validation: The definitive way to confirm the purity is through ¹H NMR analysis of the sample. If the NMR spectrum is clean and shows no signals corresponding to the nitrile, you can be confident that the product is pure and the nitrile is an artifact of the GC-MS analysis.[6] TLC can also be deceptive if an impurity has a very similar Rf value to your product.[6]

Troubleshooting Guide 1: Recrystallization

Recrystallization is the most effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Analysis Crude Crude Oily/Solid Product Solvent_Screen Solvent Screening Crude->Solvent_Screen Take small aliquot Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Select best solvent Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Check Purity (TLC, mp, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound via recrystallization.

Recrystallization Troubleshooting Q&A

Q: How do I select the best solvent for recrystallization?

A: The ideal solvent is one in which your oxime is sparingly soluble at room temperature but highly soluble when hot. Impurities, conversely, should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Table 2: Suggested Solvents for Screening

Solvent Boiling Point (°C) Polarity Scientist's Note
Ethanol/Water Variable Polar A common choice for polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then cool.
Isopropanol 82.6 Polar Often a good single-solvent choice for moderately polar compounds.
Toluene 111 Non-polar Good for less polar compounds. Its high boiling point allows for a large solubility differential.

| Ethyl Acetate/Hexanes | Variable | Mid-Polarity | A versatile two-solvent system. Dissolve in a minimal amount of boiling ethyl acetate, then add hexanes until the solution becomes cloudy. |

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude oxime into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each drop. A good candidate solvent will not dissolve the compound readily.

  • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is your best choice.

Q: My product "oiled out" during cooling instead of crystallizing. What went wrong and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with the solvent). This is often caused by cooling the solution too quickly or using a solvent in which the compound is too soluble.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

    • If the problem persists, consider changing your solvent system to one with lower solvency.

Troubleshooting Guide 2: Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).

Chromatography Troubleshooting Q&A

Q: What is a good starting mobile phase for purifying this compound on a silica gel column?

A: The polarity of your oxime—with its hydroxyl group, aromatic ring, and ether linkage—suggests a mobile phase of intermediate polarity. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is standard.

  • TLC Analysis is Key: Before running a column, you must determine the optimal eluent using TLC. The ideal solvent system will give your product an Rf value of ~0.3-0.4 . This provides a good balance between retention time and separation from impurities.

  • Starting Point: Begin by testing a 4:1 mixture of Hexanes:Ethyl Acetate.

    • If the Rf is too low (<0.2), increase the polarity by moving to 3:1 or 2:1 Hexanes:Ethyl Acetate.

    • If the Rf is too high (>0.5), decrease the polarity by trying 9:1 Hexanes:Ethyl Acetate.

Q: My compound is streaking on the TLC plate and the column. How can I get sharp bands?

A: Streaking is typically caused by one of three issues:

  • Overloading: You have applied too much sample to the TLC plate or column. The stationary phase becomes saturated, leading to poor separation. Use a more dilute sample.

  • Inappropriate Solvent: The compound may have poor solubility in the chosen mobile phase, causing it to precipitate and re-dissolve as it travels. Ensure your crude material is fully dissolved before loading.

  • Acidity/Basicity: Oximes are weakly acidic. The silica gel surface itself is slightly acidic and can lead to strong, non-ideal interactions. To mitigate this, you can add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent. For an oxime, a trace of acetic acid might improve peak shape.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase you plan to use.

  • Prepare the Sample: Dissolve your crude oxime in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique typically results in better separation than loading a liquid solution.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your chosen mobile phase, starting with a less polar mixture and gradually increasing polarity if necessary (gradient elution).

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide 3: Acid-Base Extraction

This technique can be highly effective for removing acidic or basic impurities. The oxime proton is weakly acidic, but it is generally less acidic than carboxylic acids and more acidic than amines. This allows for selective separation.

Acid-Base Extraction Decision Logic

AcidBase_Logic Start Crude Product Dissolved in Organic Solvent (e.g., Ethyl Acetate) Wash_Bicarb Wash with aq. NaHCO₃ Start->Wash_Bicarb Aqueous_Acid Aqueous Layer: Contains Carboxylic Acid Impurities (e.g., R-COOH -> R-COO⁻Na⁺) Wash_Bicarb->Aqueous_Acid Separate Organic_Oxime Organic Layer: Contains Oxime and Neutral Impurities Wash_Bicarb->Organic_Oxime Keep Wash_HCl Wash with dilute aq. HCl Organic_Oxime->Wash_HCl Aqueous_Base Aqueous Layer: Contains Basic Impurities (e.g., R-NH₂ -> R-NH₃⁺Cl⁻) Wash_HCl->Aqueous_Base Separate Organic_Final Organic Layer: Contains Purified Oxime Wash_HCl->Organic_Final Keep & Dry

Caption: Decision workflow for purification using acid-base extraction.

Q: Can I use a strong base like sodium hydroxide to wash my oxime solution?

A: It is strongly discouraged. While a strong base would effectively deprotonate the oxime and pull it into the aqueous layer, it can also readily hydrolyze the oxime back to the starting aldehyde.[2] A weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is ideal for removing acidic impurities like 2-chloro-6-methoxybenzoic acid without significantly affecting the oxime itself.[2][7]

Q: Will an acidic wash affect my oxime product?

A: A wash with a dilute acid (e.g., 1 M HCl) is generally safe for oximes and is effective at removing basic impurities, such as any unreacted hydroxylamine or amine byproducts.[3][7] The oxime is not basic enough to be protonated and extracted into the aqueous acid layer.

References

  • BenchChem (2025). Refining the workup procedure for Oxime V purification.
  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Patil, V. et al. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. Available at: [Link]

  • Organic Syntheses. Note 4 - ...the reaction mixture is cooled to ambient temperature...
  • Wikipedia. Benzaldehyde oxime. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • BenchChem (2025). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.

Sources

Common side products in the synthesis of benzaldehyde oximes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde oximes. It is designed to move beyond simple protocols by explaining the causality behind common synthetic issues, enabling you to troubleshoot and optimize your experimental outcomes effectively.

PART 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions regarding the synthesis of benzaldehyde oxime, providing the foundational knowledge needed to diagnose issues.

Q1: What is the fundamental reaction mechanism for synthesizing benzaldehyde oxime?

The synthesis of benzaldehyde oxime is a classic example of a condensation reaction between an aldehyde and hydroxylamine.[1] The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2][3]

  • Dehydration: This intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.[2]

The overall reaction is an equilibrium process. To drive the reaction toward the product, it is common to remove the water formed, though in many standard preparations, the equilibrium already strongly favors the oxime product.

Q2: What are the common (E) and (Z) isomers of benzaldehyde oxime and how is their formation controlled?

The C=N double bond in an oxime restricts rotation, leading to geometric isomerism, similar to E/Z isomerism in alkenes.[4] For benzaldehyde oxime, the two isomers are:

  • (Z)-benzaldehyde oxime (syn): The hydroxyl group (-OH) is on the same side of the double bond as the phenyl group.

  • (E)-benzaldehyde oxime (anti): The hydroxyl group (-OH) is on the opposite side of the double bond from the phenyl group.

Typically, the reaction of benzaldehyde and hydroxylamine hydrochloride yields a mixture of both isomers, often with the Z-isomer predominating under kinetic control at room temperature.[4][5] Factors like solvent, temperature, and pH can influence the isomeric ratio.[4] The (E)-isomer is generally more thermodynamically stable.

Q3: What are the most prevalent side products I should be aware of during synthesis?

While the oximation reaction is generally efficient, several side products can arise depending on the specific reaction conditions. The most common include:

  • Unreacted Benzaldehyde: Incomplete reaction is a common issue.

  • Benzoic Acid: Arises from the air oxidation of the starting benzaldehyde.

  • Benzamide & Benzonitrile: Formed via the Beckmann rearrangement of the oxime product, especially under acidic conditions or with heating.[5][6]

  • Benzyl Alcohol & Sodium Benzoate: These are products of the Cannizzaro reaction, which can occur if benzaldehyde is subjected to highly concentrated base.[7]

  • Furoxans (1,2,5-Oxadiazole-2-oxides): These are dimers that can form from the oxime under certain oxidative conditions via a nitrile oxide intermediate.[8]

PART 2: Troubleshooting Guide - Diagnosing Experimental Issues

This section is formatted to help you identify the cause of specific experimental problems and provides actionable solutions.

Q4: My reaction is complete, but I've isolated a white solid with a melting point around 125-130°C, which is different from the expected oxime. What is it?

Probable Cause: You have likely promoted a Beckmann rearrangement , converting your benzaldehyde oxime into benzamide .[9] This is a classic acid-catalyzed rearrangement of oximes.[10][11] The (E)-isomer of benzaldehyde oxime rearranges to form benzamide.

Causality & Mechanism: The Beckmann rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid.[6] This is followed by a migration of the group that is anti-periplanar to the leaving group. In the case of (E)-benzaldehyde oxime, the phenyl group migrates to the nitrogen atom as water is expelled, forming a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, yields the final benzamide product.[9]

Preventative Measures:

  • Strict pH Control: Avoid strongly acidic conditions during workup. Use a weak base like sodium carbonate or sodium bicarbonate for neutralization.

  • Temperature Management: Avoid excessive heating of the reaction mixture, especially in the presence of any acidic species.

Q5: My crude product still smells strongly of bitter almonds and my yield is low. What's happening?

Probable Cause: The characteristic smell of bitter almonds points to the presence of unreacted benzaldehyde . This indicates an incomplete reaction.

Causality & Mechanism: Oximation is an equilibrium reaction. If conditions are not optimal, the equilibrium may not fully shift to the product side.

  • Insufficient Reagents: Ensure hydroxylamine is used in a slight molar excess to drive the reaction to completion.

  • Improper pH: The reaction rate is highly pH-dependent. The nucleophilicity of hydroxylamine is reduced at very low pH due to protonation, while the carbonyl group is not sufficiently activated at high pH. An optimal pH is typically mildly acidic to neutral (around 5-6).[3]

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the benzaldehyde spot.

  • Adjust Stoichiometry: Increase the molar equivalent of hydroxylamine hydrochloride and the base slightly (e.g., 1.1 to 1.2 equivalents).

  • Optimize pH: If using hydroxylamine hydrochloride, a weak base is added to liberate the free hydroxylamine.[7] Using a buffered system can sometimes improve results.

Q6: My reaction was run under strongly basic conditions (e.g., 50% NaOH), and I've isolated an oily liquid and a water-soluble salt as byproducts. What are they?

Probable Cause: Your starting material, benzaldehyde, has undergone a Cannizzaro reaction .[7] This is a characteristic reaction of aldehydes that lack α-hydrogens when treated with a strong base.

Causality & Mechanism: The Cannizzaro reaction is a disproportionation reaction. One molecule of benzaldehyde is reduced to benzyl alcohol (the oily liquid), while a second molecule is oxidized to benzoic acid (which, in the basic medium, exists as sodium benzoate, the water-soluble salt).[7] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one benzaldehyde molecule, followed by a hydride transfer to a second benzaldehyde molecule.

Preventative Measures:

  • Avoid Concentrated Bases: Use weaker bases like sodium carbonate, sodium acetate, or pyridine to free the hydroxylamine from its hydrochloride salt. A standard procedure uses a moderate concentration of NaOH, added portion-wise to control the reaction.[12]

  • Temperature Control: The Cannizzaro reaction is often more pronounced at higher temperatures. Maintain a cool reaction temperature (e.g., room temperature or below).

PART 3: Experimental Protocols & Data

Protocol 1: Standard Synthesis of Benzaldehyde Oxime

This protocol is designed to maximize the yield of the desired oxime while minimizing side product formation.

Materials:

  • Benzaldehyde (freshly distilled to remove benzoic acid is recommended)[13][14]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 14 g of sodium hydroxide in 40 mL of water and cool the solution in an ice bath.[12]

  • To this cold solution, add 21 g of benzaldehyde and stir vigorously.[12]

  • In small portions, slowly add 14 g of hydroxylamine hydrochloride to the stirring mixture.[12] A mild exotherm may be observed; maintain the temperature below 30°C.

  • After the addition is complete, continue stirring at room temperature for 60-90 minutes. Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Upon completion, a crystalline mass may separate. If so, add a small amount of water to redissolve it.[12]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde oxime.

Protocol 2: Purification by Recrystallization

This procedure is effective for removing impurities like benzoic acid and benzamide.

  • Dissolve the crude benzaldehyde oxime in a minimum amount of a hot solvent mixture, such as ethanol/water or toluene/hexane.

  • Hot filter the solution if any insoluble impurities are present.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum. The (E)-isomer has a melting point of approximately 133°C, while the (Z)-isomer has a melting point of 33°C.[5]

Data Summary: Common Side Products
Side ProductChemical FormulaFormation ConditionsKey Identifying Characteristics
Benzamide C₇H₇NOAcidic conditions, heat (Beckmann Rearrangement)[5][9]White crystalline solid, m.p. ~128-130°C
Benzonitrile C₇H₅NHarsher acidic/heating conditions (Beckmann Dehydration)[5][7]Colorless liquid, almond-like odor
Benzoic Acid C₇H₆O₂Air oxidation of benzaldehyde[13]White flaky solid, m.p. ~122°C, soluble in base
Benzyl Alcohol C₇H₈OConcentrated base (Cannizzaro Reaction)[7]Colorless liquid, mild pleasant aromatic odor
Furoxan Dimer C₁₄H₁₀N₂O₂Oxidative conditions[8]Crystalline solid

PART 4: Visualizing Reaction Pathways

The following diagram illustrates the primary synthetic route to benzaldehyde oxime and the key competing pathways leading to common side products.

Benzaldoxime_Synthesis_Pathways Benzaldehyde Benzaldehyde Intermediate Hemiaminal Intermediate Benzaldehyde->Intermediate Nucleophilic Addition SP3 Benzyl Alcohol + Benzoic Acid Benzaldehyde->SP3 Cannizzaro Reaction (Conc. OH⁻) SP4 Unreacted Benzaldehyde Benzaldehyde->SP4 Incomplete Reaction Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Intermediate Nucleophilic Addition Product (E/Z)-Benzaldehyde Oxime Intermediate->Product Dehydration (-H₂O) SP1 Benzamide Product->SP1 Beckmann Rearrangement ([H+], Heat) SP2 Benzonitrile SP1->SP2 Dehydration (Harsher Conditions)

Caption: Reaction pathways in benzaldehyde oxime synthesis.

References

  • Wikipedia. Benzaldehyde oxime. [Link]

  • MDPI. (2021). Mechanochemical Dimerization of Aldoximes to Furoxans. [Link]

  • Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. [Link]

  • Google Patents.
  • Toppr. Give balanced equations for the following reactions: Benzaldehyde and hydroxylamine. [Link]

  • ResearchGate. (2024). Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]

  • Organic Chemistry Portal. Nitrone synthesis by C,N-Coupling. [Link]

  • Arkat USA. A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • PrepChem.com. Preparation of benzaldoxime. [Link]

  • Quora. (2016). How is the equation between benzaldehyde and hydroxylamine determined?. [Link]

  • BYJU'S. Beckmann Rearrangement. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde?. [Link]

  • ResearchGate. (2014). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4 system under different reaction conditions. [Link]

  • NIH National Library of Medicine. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Chemical Papers. (1976). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. [Link]

Sources

Stability and degradation pathways of 2-Chloro-6-methoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methoxybenzaldehyde Oxime. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation pathways of this compound. The information herein is synthesized from established principles of oxime chemistry and field-proven insights to help you navigate experimental challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For maximum shelf-life, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and atmospheric oxygen. The parent aldehyde is a combustible solid, and similar precautions should be taken with the oxime.[2][3]

Q2: How stable is the oxime in common organic solvents?

A2: The oxime is expected to be stable in common anhydrous aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM) for typical reaction times. However, prolonged storage in solution is not recommended. Protic solvents, especially in the presence of trace acid or base, can facilitate hydrolysis. Always use freshly prepared solutions for best results.

Q3: Is this compound sensitive to light?

A3: Yes, oximes are known to be photosensitive.[4][5] Exposure to UV or even strong ambient light can induce E/Z isomerization about the C=N double bond or, more significantly, lead to homolytic cleavage of the N-O bond, generating iminyl radicals.[4] This can initiate unintended side reactions. It is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: What is the general hydrolytic stability of this oxime?

A4: Oximes are generally more resistant to hydrolysis than corresponding imines.[5][6] However, they are susceptible to acid-catalyzed hydrolysis, which will revert the oxime back to the parent aldehyde (2-Chloro-6-methoxybenzaldehyde) and hydroxylamine.[7][8] The reaction is significantly slower at neutral pH but can become a major degradation pathway if the reaction or storage medium is acidic.[9] The rate of hydrolysis is also accelerated by elevated temperatures.[10]

Q5: Are there any known incompatibilities I should be aware of?

A5: Avoid strong acids, which will catalyze hydrolysis. Strong oxidizing agents should also be avoided as they can potentially oxidize the oxime functional group. Aldoximes, in general, can be prone to peroxidation, so prolonged storage with exposure to air should be minimized.[7] Additionally, heating oximes can lead to decomposition, which may be explosive under certain conditions.[7][11]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or Inconsistent Yields in a Reaction
  • Symptom: The yield of your desired product is lower than expected, or you observe significant variability between batches. You notice the appearance of a new spot on your TLC plate corresponding to the parent aldehyde.

  • Probable Cause: Hydrolysis. The most likely cause is the hydrolytic degradation of the oxime starting material. This can be triggered by acidic contaminants in your reagents or solvents, or by exposure to atmospheric moisture at elevated temperatures.

  • Solution:

    • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (N₂ or Ar).

    • Control pH: If your reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acid. If the reaction itself generates acid, consider adding a buffer or performing the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Check Reagent Purity: Ensure all starting materials and reagents are free from acidic impurities.

Problem 2: Appearance of Multiple Unidentified Byproducts
  • Symptom: Your reaction mixture shows several unexpected peaks in the HPLC or GC-MS analysis that cannot be attributed to starting material or expected product.

  • Probable Cause A: Photodegradation. If the reaction was exposed to light, photochemical reactions could be the source of byproducts. This can include isomerization, N-O bond cleavage leading to radical reactions, or a photochemical Beckmann rearrangement to form 2-Chloro-6-methoxybenzamide.[12][13]

  • Solution A:

    • Protect from Light: Repeat the experiment in a flask wrapped with aluminum foil or in a dark fume hood.

    • Analyze for Isomers: Check if any of the byproducts are isomers of the starting material or product, which could indicate photoisomerization.

  • Probable Cause B: Thermal Decomposition. If the reaction was run at a high temperature, the oxime may have started to decompose.

  • Solution B:

    • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Thermal Stability Test: Perform a simple stability test by heating a solution of the oxime in the reaction solvent and monitoring its decomposition over time by TLC or HPLC.

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
  • Symptom: The reaction does not proceed, and you recover mostly unreacted starting material.

  • Probable Cause: Geometric Isomerism (E/Z). Oximes exist as E and Z isomers. It is possible that only one of the isomers is reactive under your specific conditions, and your starting material is predominantly the unreactive isomer. Synthesis of benzaldehyde oximes can result in a mixture of isomers.[12]

  • Solution:

    • Isomer Analysis: Use NMR (NOE experiment) or high-resolution chromatography to determine the isomeric ratio of your starting material.

    • Isomerization Conditions: If you suspect isomerism is the issue, you may be able to isomerize the oxime to the desired form. Irradiation with light is a known method for E/Z isomerization.[4] However, this must be done carefully to avoid other photodegradation pathways.

Degradation Pathways & Stability Data

The primary degradation pathways for this compound are hydrolysis and photodegradation.

Predicted Stability Profile

The following table summarizes the expected relative stability of the compound under various conditions, based on general principles of oxime chemistry.

ConditionStressorExpected StabilityPrimary Degradation PathwayPotential Products
Aqueous pH < 4LowAcid-Catalyzed Hydrolysis2-Chloro-6-methoxybenzaldehyde, Hydroxylamine
pH 7ModerateSlow Hydrolysis2-Chloro-6-methoxybenzaldehyde, Hydroxylamine
pH > 9Moderate-HighGenerally Stable-
Solvents Anhydrous AproticHigh--
Protic (e.g., MeOH)ModerateSolvolysis/Hydrolysis2-Chloro-6-methoxybenzaldehyde, Hydroxylamine
Temperature > 80°CLowThermal DecompositionComplex mixture, potential for fragmentation
Light UV (e.g., 254 nm)Very LowPhotodegradationIsomers (E/Z), 2-Chloro-6-methoxybenzamide, Radical products
Visualization of Degradation Pathways

// Nodes start [label="2-Chloro-6-methoxy-\nbenzaldehyde Oxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis_prod [label="2-Chloro-6-methoxy-\nbenzaldehyde + NH2OH"]; photo_rearrange [label="2-Chloro-6-methoxy-\nbenzamide"]; photo_isomer [label="E/Z Isomer"]; photo_radical [label="Iminyl Radical + OH•"];

// Edges start -> hydrolysis_prod [label=" H₃O⁺ / Δ"]; start -> photo_rearrange [label=" hν \n (Beckmann)"]; start -> photo_isomer [label=" hν \n (Isomerization)"]; start -> photo_radical [label=" hν \n (N-O Cleavage)"]; }

Caption: Major degradation pathways for this compound.

Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound.

  • Prepare Stock Solution: Accurately weigh and dissolve the oxime in acetonitrile (MeCN) to a final concentration of 1 mg/mL.

  • Prepare Stress Samples:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Neutral: Dilute the stock solution 1:10 in purified water.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Photolytic: Place the stock solution in a quartz cuvette and expose it to a UV lamp (254/365 nm).

  • Incubation: Store the aqueous samples at a controlled temperature (e.g., 40°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Quantify the peak area of the oxime at each time point to determine the rate of degradation. Identify degradation products by comparing retention times with standards (e.g., 2-Chloro-6-methoxybenzaldehyde) or by using LC-MS.[14]

Workflow for Stability Testing

// Nodes start [label="Prepare Oxime\nStock Solution (1 mg/mL in MeCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Aliquot and subject to\nstress conditions:\n- Acid (0.1M HCl)\n- Base (0.1M NaOH)\n- Neutral (H₂O)\n- Light (UV Lamp)"]; incubate [label="Incubate at controlled\ntemperature (e.g., 40°C)"]; sample [label="Sample at T = 0, 2, 4, 8, 24h"]; analyze [label="Analyze via RP-HPLC\n(C18 Column, UV Detection)"]; quantify [label="Quantify Peak Area vs. Time\nIdentify Degradants (LC-MS)"]; report [label="Generate Stability Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> stress; stress -> incubate; incubate -> sample; sample -> analyze; analyze -> quantify; quantify -> report; }

Caption: Experimental workflow for assessing compound stability.

References
  • Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. (2020). [Source Link not available]
  • Benzaldehyde oxime. Wikipedia. Available at: [Link]

  • Oximes. BYJU'S. Available at: [Link]

  • Kölmel, D. K., & Schedler, M. (2018). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 29(1), 12-29. Available at: [Link]

  • Cunningham, M., Ng Lim, L. S., & Just, G. (1971). Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry, 49(17), 2891-2896. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Benzaldehyde, 2-chloro-, oxime. SIELC Technologies. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6144-6147. Available at: [Link]

  • Formation of oximes and hydrazones. Khan Academy. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Cole, K. P., & Baran, P. S. (2017). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science, 8(5), 3358-3362. Available at: [Link]

  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks. (2023). RSC Publishing. Available at: [Link]

  • Synthesis of 2-chloro-6-methoxybenzaldehyde. PrepChem.com. Available at: [Link]

  • Kawamura, Y., Takayama, R., Nishiuchi, M., & Tsukayama, M. (2000). Curious oxygen effect on photosensitized electron-transfer reactions of benzophenone oxime O-methyl ethers: one-way photoisomerization of an iminic double bond. Tetrahedron Letters, 41(41), 8101-8106. Available at: [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. (2023). Royal Society of Chemistry. Available at: [Link]

  • Reaction mechanism for formation of oximes from benzaldehyde and hydroxylamine. Reddit. Available at: [Link]

  • Löffler, M., & Worek, F. (1990). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 64(2), 123-128. Available at: [Link]

  • Benzaldehyde, 2-chloro-, oxime. PubChem. Available at: [Link]

Sources

Optimal storage and handling conditions for substituted oximes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Oximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the optimal storage and handling of substituted oximes. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of these critical compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of substituted oximes.

Q1: What are the ideal storage conditions for solid substituted oximes?

To ensure long-term stability, solid substituted oximes should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] For certain compounds, some suppliers may even recommend 0-8°C.[1] While some oximes can be stored at room temperature for extended periods without significant decomposition, refrigerated conditions are optimal for preserving their integrity.[1][2] It is also crucial to protect them from light and moisture.[1][3]

Q2: How should I store solutions of substituted oximes?

Aqueous solutions of oximes should ideally be prepared fresh before use.[1] If short-term storage is necessary, they should be kept under refrigerated (2-8°C) and dark conditions.[1] One study on cyclohexanone oxime showed stability in an aqueous solution at 5°C for up to 4 weeks when protected from light.[1] However, be aware that hydrolysis can occur, especially under acidic conditions.[1][4][5] For organic solutions, ensure the solvent is dry and inert, and store under the same refrigerated and dark conditions.

Q3: Are substituted oximes sensitive to light?

Yes, many oximes are sensitive to light, particularly UV radiation, which can induce photochemical decomposition.[1][4] This can lead to undesirable side reactions such as N-O bond scission or a photochemical Beckmann rearrangement.[1] Therefore, it is imperative to store oximes in amber or opaque containers to shield them from light.[1][3]

Q4: What is the primary degradation pathway for oximes in aqueous solutions?

The most common degradation pathway for oximes in aqueous solutions is hydrolysis, which cleaves the carbon-nitrogen double bond (C=N) to yield the corresponding aldehyde or ketone and hydroxylamine.[4][6][7] This reaction is often catalyzed by acids.[4][5] While oximes are generally more resistant to hydrolysis than analogous hydrazones, especially at neutral pH, their rate of hydrolysis increases in acidic environments.[4][5][6][8]

Q5: Can I use chemical stabilizers to prevent the decomposition of oximes?

While not a common practice for routine laboratory use, patented methods do exist for the thermal stabilization of certain industrial oximes, like cycloalkanone oximes.[1] For laboratory-scale experiments, the most effective strategies are to control the storage conditions (temperature, light, moisture) and to use fresh or properly stored material.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments involving substituted oximes.

Problem Potential Cause(s) Troubleshooting Steps
Change in physical appearance (e.g., color change from white to yellow/brown, clumping). Exposure to light, heat, or moisture leading to degradation.[1]1. Discard the material if significant degradation is suspected. 2. Verify the purity of a small sample using an appropriate analytical method (e.g., GC-MS, ¹H NMR).[1] 3. Review your storage procedures. Ensure containers are properly sealed and protected from light.[1] For future storage, use amber vials or wrap containers in aluminum foil and store them in a desiccator within a refrigerator.
Unexpected reaction results or low yield. Decomposition of the oxime starting material.1. Confirm the purity of your oxime using an analytical technique like GC-MS or NMR to check for impurities or degradation products.[1] 2. Ensure the oxime has been stored under the recommended conditions (refrigerated, protected from light and moisture).[1] 3. If decomposition is confirmed, consider purifying the material (e.g., by recrystallization) or using a fresh batch.[1]
Inconsistent analytical results (e.g., extra peaks in NMR or GC). Presence of decomposition products or impurities from synthesis.1. Identify the impurities using techniques like GC-MS or high-resolution mass spectrometry.[1] 2. Common decomposition products can include the corresponding ketone or aldehyde from hydrolysis and amides from the Beckmann rearrangement.[1][6][7] 3. Purify the oxime by recrystallization or chromatography if necessary.[1]
Cloudiness or precipitation in an oxime solution. Oxidation (if the oxime has a susceptible group like a thiol), hydrolysis, or low solubility.[9]1. Prepare fresh solutions whenever possible.[9] 2. If oxidation is a concern, use degassed solvents.[9] 3. Control the pH of the solution; a slightly acidic to neutral pH is often optimal for stability.[4][9] 4. Verify the solubility of your specific oxime in the chosen solvent and at the experimental temperature.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of a substituted oxime and identifying potential degradation products.

  • Instrument and Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes (this may need to be optimized for your specific oxime).

    • Mass Spectrometer: Electron ionization (EI) mode.

    • Mass Range: 35-350 amu.[1]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the oxime sample.

    • Dissolve it in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).[1]

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Identify the oxime and any degradation products by their retention times and mass spectra.

    • Quantify the purity by comparing the peak area of the oxime to the total peak area.[1]

Protocol 2: General Handling Procedures for Substituted Oximes

Adherence to proper handling procedures is crucial for both safety and experimental integrity.

  • Understand the Hazards: Before use, thoroughly review the Safety Data Sheet (SDS) for the specific oxime to understand its potential hazards, including toxicity, reactivity, and flammability.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle oximes, especially if they are volatile or in solution, in a well-ventilated area or a chemical fume hood.[10]

  • Dispensing: Use clean spatulas and glassware to avoid cross-contamination. For solutions, use calibrated pipettes.

  • Heating: Exercise caution when heating oximes. Some oximes can decompose explosively upon heating.[7] In the presence of acid, ketoximes can undergo an exothermic Beckmann rearrangement, which can also be hazardous.[7]

  • Waste Disposal: Dispose of oxime waste according to your institution's and local regulations.[10][11]

Visual Guides

Key Factors Influencing Oxime Stability

Stability Oxime Stability Temperature Temperature Stability->Temperature  High temp accelerates degradation Light Light (UV) Stability->Light  Photochemical decomposition pH pH Stability->pH  Acid catalyzes hydrolysis Moisture Moisture Stability->Moisture  Promotes hydrolysis Oxidants Oxidizing Agents Stability->Oxidants  Can lead to degradation

Caption: Factors affecting the stability of substituted oximes.

Troubleshooting Workflow for Low Reaction Yield

start Low Reaction Yield check_purity Check Purity of Oxime Starting Material (GC-MS, NMR) start->check_purity pure Purity is High (>98%) check_purity->pure Yes impure Purity is Low / Degradation Products Present check_purity->impure No review_reaction Review Other Reaction Parameters (Solvent, Temp, Reagents) pure->review_reaction review_storage Review Storage Conditions (Temp, Light, Moisture) impure->review_storage purify Purify Oxime (Recrystallize) or Use New Batch review_storage->purify end Problem Solved purify->end review_reaction->end

Caption: Troubleshooting guide for low yield in oxime reactions.

References

  • Wikipedia. Oxime. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • van der Schans, M. J., Kuijpers, W. C., van der Wiel, H. J., & Langenberg, J. P. (1993). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 67(9), 627–633. [Link]

  • Patel, K. M., Patel, K. K., Patel, M. N., & Patel, C. B. (1985). Stability Constants of Oximes of 4‐Substituted‐2‐acetylphenols[6]. Journal of the Indian Chemical Society, 62(3), 241-242. [Link]

  • Powers, S. M., & Boddy, C. N. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Organic & Biomolecular Chemistry, 21(11), 2275-2289. [Link]

  • SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Guryanov, I., Avramenko, O., Severin, K., & Gataullin, R. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Polymer Chemistry, 14(3), 249-254. [Link]

  • Dirksen, A., & Hackeng, T. M. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Current Opinion in Chemical Biology, 15(6), 765-773. [Link]

  • Pothuluri, R., & Hyman, M. R. (1983). Pathway of oxidation of pyruvic oxime by a heterotrophic nitrifier of the genus Alcaligenes: evidence against hydrolysis to pyruvate and hydroxylamine. Archives of Biochemistry and Biophysics, 224(2), 587-593. [Link]

  • Sciencemadness Discussion Board. Oxime storage. [Link]

  • MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • Zhang, R., et al. (2022). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science, 13(2), 433-440. [Link]

  • ResearchGate. Oxime as a General Photocage for the Design of Visible Light Photo-Activatable Fluorophores. [Link]

  • Chemical Science (RSC Publishing). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. [Link]

  • Semantic Scholar. Hydrolytic stability of hydrazones and oximes. [Link]

  • XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. [Link]

  • Maastricht University. Photoinitiation Mechanisms of Novel Phenothiazine-Based Oxime and Oxime Esters Acting as Visible Light Sensitive Type I and Multicomponent Photoinitiators. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. Submitted by Francis Loiseau and André M. Beauchemin. [Link]

  • ResearchGate. Combination delivery of two oxime-loaded lipid nanoparticles: Time-dependent additive action for prolonged rat brain protection | Request PDF. [Link]

  • PubMed. Combination delivery of two oxime-loaded lipid nanoparticles: Time-dependent additive action for prolonged rat brain protection. [Link]

  • Sciencemadness Discussion Board. Oximes. [Link]

  • ResearchGate. (PDF) Photoinitiation Mechanisms of Novel Phenothiazine‐Based Oxime and Oxime Esters Acting as Visible Light Sensitive Type I and Multicomponent Photoinitiators. [Link]

  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • PMC. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. [Link]

  • ResearchGate. What is the appropriate method for the preparation of oxime compounds having carbonyl group ?. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • New Journal of Chemistry (RSC Publishing). Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbit[12]uril complexes. [Link]

  • PubMed Central. Safety and Efficacy of New Oximes to Reverse Low Dose Diethyl-Paraoxon-Induced Ventilatory Effects in Rats. [Link]

  • PMC. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]

  • Scribd. Oxime Formation and Applications | PDF | Organic Chemistry. [Link]

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Technical Support Center: Challenges in Scaling Up 2-Chloro-6-methoxybenzaldehyde Oxime Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-methoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the condensation reaction between 2-Chloro-6-methoxybenzaldehyde and hydroxylamine.[1][2][3] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine, which then acts as the nucleophile. Common bases include sodium carbonate, sodium acetate, or pyridine.[4][5] Alternatively, the reaction can be catalyzed by an acid.[3]

Q2: What are the expected products of the oximation reaction?

The primary products are the (E) and (Z) stereoisomers of this compound. It is common to obtain a mixture of these isomers.[6] The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.[6]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting aldehyde, you can observe the disappearance of the starting material and the appearance of the product oxime(s). High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis and to distinguish between the (E) and (Z) isomers.

Q4: What are the primary safety concerns associated with this synthesis?

The starting material, 2-Chloro-6-methoxybenzaldehyde, is classified as an acute toxicant (oral) and can cause skin and eye irritation.[7][8] Hydroxylamine hydrochloride is also a hazardous substance. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: How stable is the final this compound product?

Oximes are generally more stable to hydrolysis than their imine and hydrazone counterparts; however, they can undergo hydrolysis back to the corresponding aldehyde and hydroxylamine, particularly under acidic conditions and with heating.[5] For long-term storage, it is advisable to keep the purified oxime in a cool, dry, and dark place.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Action
Incomplete reaction The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.Monitor the reaction closely using TLC or HPLC until the starting aldehyde is consumed. Consider extending the reaction time or moderately increasing the temperature. Ensure the pH of the reaction mixture is within the optimal range for oxime formation (typically near neutral or slightly basic).
Incorrect stoichiometry An inappropriate ratio of hydroxylamine hydrochloride to the aldehyde or base can lead to poor conversion.Use a slight excess (typically 1.1 to 1.5 equivalents) of hydroxylamine hydrochloride and the base to drive the reaction to completion.
Poor quality of reagents The starting aldehyde or hydroxylamine hydrochloride may be of low purity or degraded.Ensure the purity of your starting materials. 2-Chloro-6-methoxybenzaldehyde can be purified by crystallization if necessary.
Problem 2: Formation of an Undesirable E/Z Isomer Ratio

Possible Causes & Solutions

Cause Explanation Recommended Action
Thermodynamic vs. Kinetic Control The E/Z ratio is influenced by whether the reaction is under kinetic or thermodynamic control. Temperature plays a significant role in this.[6]Experiment with different reaction temperatures. Lower temperatures may favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.
Solvent Effects The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies for the formation of the E and Z isomers.Screen a variety of solvents with different polarities (e.g., ethanol, methanol, tetrahydrofuran, dichloromethane) to determine the optimal solvent for achieving the desired isomer ratio.
Post-reaction Isomerization It is possible to isomerize an unwanted isomer to the desired one.Treatment of an E/Z mixture with an anhydrous acid (like HCl) in a non-polar solvent can selectively precipitate one isomer or catalyze the conversion to the more stable isomer.[9]
Problem 3: Difficulty in Product Purification and Isolation

Possible Causes & Solutions

Cause Explanation Recommended Action
Presence of Impurities Unreacted starting material and side-products (e.g., nitriles) can co-crystallize with the product or make crystallization difficult.If direct crystallization from the reaction mixture is challenging, perform a work-up with an organic solvent extraction followed by washing to remove water-soluble impurities. Column chromatography can be used to separate the oxime from other organic impurities before crystallization.
Oiling Out The product may separate as an oil instead of a crystalline solid during crystallization.Try different crystallization solvents or solvent mixtures. A slow cooling rate and the use of seed crystals can promote the formation of crystals over oiling out. For 2-chloro-6-methoxybenzaldehyde, a displacement of methylene chloride with hexane was shown to induce crystallization.
Problem 4: Scale-Up Issues

Possible Causes & Solutions

Cause Explanation Recommended Action
Poor Heat Transfer The oximation reaction is often exothermic. On a larger scale, inefficient heat removal can lead to a temperature increase, affecting the E/Z ratio and potentially causing side reactions.Ensure the reactor has adequate cooling capacity. The addition of reagents should be controlled to manage the rate of heat generation. For very exothermic reactions, consider a semi-batch process where one reagent is added gradually.
Inefficient Mixing Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of by-products.Use an appropriate impeller design and agitation speed to ensure good mixing. For multiphase reactions, ensure that the solid base is well suspended.

III. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a general procedure based on the oximation of similar benzaldehydes.[2][3][10]

Materials:

  • 2-Chloro-6-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium acetate (CH₃COONa)

  • Ethanol or Methanol

  • Water

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-6-methoxybenzaldehyde (1 equivalent) in ethanol or methanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the solution of the aldehyde.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, remove the alcohol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

IV. Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde in Alcohol C Combine Solutions A->C B Prepare Aqueous NH2OH.HCl/Base Solution B->C D React (Stir/Heat) C->D E Monitor by TLC D->E F Cool and Filter (if precipitate forms) E->F G Solvent Evaporation E->G if no precipitate J Crystallization F->J H Aqueous Work-up & Extraction G->H I Dry and Evaporate H->I I->J K Dry Pure Product J->K

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Action_Incomplete_Rxn Increase reaction time/temperature or adjust pH Unreacted_SM->Action_Incomplete_Rxn Yes Multiple_Spots Multiple unidentified spots? Unreacted_SM->Multiple_Spots No Action_Side_Reactions Optimize reaction conditions (lower temperature, change solvent) Multiple_Spots->Action_Side_Reactions Yes Purification_Loss Yield loss during work-up/purification? Multiple_Spots->Purification_Loss No Action_Optimize_Purification Re-evaluate extraction and crystallization solvents/conditions Purification_Loss->Action_Optimize_Purification Yes

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Available at: Preprints.org. [Link]

  • 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996. PubChem. [Link]

  • Synthesis of 2-chloro-6-methoxybenzaldehyde. PrepChem.com. [Link]

  • 2,6-Dichlorobenzaldehyde oxime. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]

  • Microwave synthesis method of benzaldehyde oxime compound. Google Patents.

  • 2-Chlorobenzaldehyde. Wikipedia. [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences, 133(3), 79. [Link]

  • Synthesis of benzaldeheyde oxime under various experimental conditions. a. ResearchGate. [Link]

  • Synthesis of 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime. PrepChem.com. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2015). Oriental Journal of Chemistry, 31(3), 1735-1739. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). Chemistry Central Journal, 5, 42. [Link]

  • A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. (2020). ACS Omega, 5(43), 28011–28017. [Link]

  • Benzaldehyde, m-methoxy-. Organic Syntheses. [Link]

  • Benzaldehyde oxime. Wikipedia. [Link]

  • 2,6-Dichloro-benzaldehyde oxime. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2134. [Link]

  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. [Link]

  • Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. (2006). The Journal of Organic Chemistry, 71(20), 7741–7749. [Link]

  • Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. Google Patents.

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.

  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (2020). Molecules, 25(21), 5192. [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. (2022). Molecules, 27(15), 4993. [Link]

  • Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540. PubChem. [Link]

  • 2-chloro-benzaldehyde (E)-oxime. ChemBK. [Link]

  • E Z Geometric Isomers for Alkenes. (2018). YouTube. [Link]

  • Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Oxime Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxime formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of oximes. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Understanding the Foundation: The Oxime Formation Reaction

The formation of an oxime is a condensation reaction between an aldehyde or a ketone and hydroxylamine, yielding an oxime and water.[1][2][3][4] This reaction is reversible, and its rate and equilibrium are highly dependent on the reaction conditions.[1]

The generally accepted mechanism involves a two-step process:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate.[1][5]

  • Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the C=N double bond of the oxime.[1][5]

The pH of the reaction medium plays a crucial role. A slightly acidic environment (typically pH 4-5) is often optimal because it facilitates the dehydration of the hemiaminal intermediate.[1][6][7] However, if the pH is too low (typically below pH 3), the hydroxylamine nucleophile becomes protonated and non-reactive, slowing down the reaction.[1] For many biological applications, performing the reaction at a neutral pH is necessary, which often requires a catalyst to achieve a reasonable reaction rate.[1][7][8]

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate (R-C(OH)(NHOH)-R') Carbonyl->Hemiaminal Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Oxime Oxime (R-C(=NOH)-R') Protonated_Hemiaminal->Oxime - H2O Water Water (H2O)

Caption: Troubleshooting workflow for low oxime yield.

Issue 2: Incomplete Conversion / Stalled Reaction

Q: My reaction starts well, but then it stalls, leaving a significant amount of starting material. Why is this happening?

A: Stalled reactions are often a consequence of the reversible nature of oxime formation or poor solubility of reactants.

Potential Causes & Solutions:

  • Equilibrium: The formation of oxime is an equilibrium process, and the water produced can hydrolyze the oxime back to the starting materials. [1] * Troubleshooting: To drive the reaction to completion, remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or performing the reaction in a solvent that azeotropically removes water.

  • Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, the reaction rate will be limited.

    • Troubleshooting: Choose a solvent system in which both the carbonyl compound and hydroxylamine are soluble. For some reactions, using a co-solvent like ethanol can create a homogeneous solution and improve reaction rates. [9][10]In some cases, a solvent-free approach using grinding can be highly effective. [11]

  • Acidic Carryover: Residual acid from a previous step can inhibit the reaction. [12] * Troubleshooting: Ensure the starting carbonyl compound is free from acidic impurities by performing a basic wash during its purification. [12] Data Summary: Solvent Effects on Oxime Formation

Solvent SystemTypical ApplicationAdvantagesDisadvantages
Ethanol/Water General purposeGood solubility for many reactants.May not effectively remove water.
Methanol Can improve reaction timeGood solvating properties.Similar to ethanol/water.
Toluene with Dean-Stark Driving equilibriumActively removes water.Requires higher temperatures.
Pyridine Base and solventActs as a base to neutralize HCl from hydroxylamine hydrochloride. [13]Can be difficult to remove.
Solvent-free (Grinding) Green chemistry approachRapid, high yields, environmentally friendly. [11]Not suitable for all substrates.
Issue 3: Formation of Side Products

Q: I'm observing unexpected byproducts in my reaction mixture. What are they, and how can I prevent their formation?

A: The most common side reaction in oxime synthesis is the Beckmann rearrangement, especially under acidic conditions.

Potential Causes & Solutions:

  • Beckmann Rearrangement: Ketoximes can rearrange to form amides under strongly acidic conditions or at high temperatures. [3][5][14] * Troubleshooting: Avoid using strong, non-buffered acids. The use of a buffer system, such as sodium acetate with hydroxylamine hydrochloride, helps maintain a pH that favors oximation without promoting the rearrangement. [14]If catalysis is required, consider milder, solid-supported catalysts.

  • Nitrile Formation from Aldoximes: Aldoximes can be dehydrated to form nitriles, particularly under harsh conditions. [2] * Troubleshooting: Use milder reaction conditions and avoid strong dehydrating agents if the nitrile is an undesired product.

G Ketone Ketone Ketoxime Desired Ketoxime Ketone->Ketoxime Hydroxylamine Hydroxylamine Hydroxylamine->Ketoxime Amide Amide (Side Product) Ketoxime->Amide Beckmann Rearrangement Strong_Acid Strong Acid / High Temp Strong_Acid->Ketoxime

Caption: Formation of amide byproduct via Beckmann rearrangement.

Issue 4: Purification Challenges

Q: I'm having trouble purifying my oxime product. It's an oil, or I see multiple spots on my TLC plate.

A: Purification of oximes can be complicated by the presence of E/Z isomers, unreacted starting materials, or the physical properties of the product itself.

Potential Causes & Solutions:

  • E/Z Isomerism: Asymmetric ketoximes and aldoximes can exist as a mixture of geometric isomers (E/Z), which may have similar polarities, making them difficult to separate by chromatography. [14][15][16] * Troubleshooting: Often, the E/Z isomers can be used as a mixture in the next step. If separation is necessary, careful optimization of the chromatographic conditions (e.g., solvent system, column material) may be required. In some cases, the isomer ratio is thermodynamically controlled, and allowing the reaction to equilibrate may favor one isomer. [14]

  • Contamination with Starting Material: The oxime is often more polar than the corresponding ketone or aldehyde.

    • Troubleshooting: Column chromatography is typically effective for separating the more polar oxime from the less polar carbonyl starting material. [14]An alternative is to crystallize the oxime product as a salt, which can simplify purification by eliminating the need for an extractive workup. [12]

  • Product is an Oil: The presence of impurities or residual solvent can prevent crystallization.

    • Troubleshooting: Ensure all solvents are thoroughly removed under reduced pressure. To induce crystallization, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure oxime, or triturating the oil with a non-solvent (a solvent in which the oxime is insoluble, like hexane). [16]

  • Decomposition on GC-MS: Aldoximes may dehydrate to nitriles under the high temperatures of a GC inlet. [17] * Troubleshooting: If you suspect on-instrument decomposition, analyze the sample by a different method, such as NMR, to confirm the purity of the isolated product. [17]Lowering the injector temperature on the GC may also help minimize degradation. [17] Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude oxime product in a minimum amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Jensen, K. J., et al. (2018). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 29(10), 3483–3493. [Link]

  • Slideshare. (n.d.). Oxime Formation Step Optimization. [Link]

  • Dirksen, A., et al. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 47(45), 8732-8735. [Link]

  • Dirksen, A., et al. (2006). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 17(6), 1459–1463. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 15. [Link]

  • Bandyopadhyay, A., & Amso, Z. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal, 21(19), 7077-7084. [Link]

  • BYJU'S. (n.d.). Oximes. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2015). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 115(18), 10074–10149. [Link]

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • Crisalli, P., & Kool, E. T. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3537–3541. [Link]

  • Chemistry Stack Exchange. (2018). Formation of oximes by ketones and aldehydes. [Link]

  • ResearchGate. (n.d.). Reaction pathway for oxime formation. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Chemistry Stack Exchange. (2015). cis trans isomerism - Why are oxime geometrical isomers stable?[Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Química Organica.org. (n.d.). Oxime formation. [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. [Link]

  • Scribd. (n.d.). Oxime Formation. [Link]

  • ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?[Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?[Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 21 questions with answers in OXIMES | Science topic. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Strategies for the Removal of Unreacted 2-Chloro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 2-chloro-6-methoxybenzaldehyde from your reaction products. The following methodologies are designed to ensure the purity of your target compounds, a critical aspect of successful synthesis and downstream applications.

Introduction

2-Chloro-6-methoxybenzaldehyde is a versatile intermediate in organic synthesis, frequently employed in the creation of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its unique structure, featuring both a chloro and a methoxy group, enhances its reactivity, making it a valuable building block for complex molecules.[1] However, its presence as an unreacted starting material can complicate the purification of the final product. This guide offers several field-proven methods to effectively remove this impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing 2-chloro-6-methoxybenzaldehyde?

A1: The primary challenges stem from its polarity and potential for similar solubility characteristics to the desired product. The aldehyde functional group can also be sensitive to certain purification conditions, such as harsh pH or strong oxidizing/reducing environments.[3]

Q2: What are the most common methods for removing unreacted aldehydes?

A2: The most common and effective methods include:

  • Liquid-Liquid Extraction using Sodium Bisulfite: This is a highly selective and efficient method for aldehydes.[4][5][6][7]

  • Column Chromatography: A standard purification technique that separates compounds based on their polarity.[8][9]

  • Recrystallization: Effective if there is a significant difference in solubility between the aldehyde and the product.[10][11]

  • Distillation: Suitable for large-scale purifications where the product and aldehyde have sufficiently different boiling points.[12]

Q3: Is there a "one-size-fits-all" method for purification?

A3: No, the optimal purification strategy depends on the specific properties of your target molecule, the scale of your reaction, and the nature of other impurities present. It is often a matter of trial and error to find the most effective method for a particular reaction.[3]

Troubleshooting Guides: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted 2-chloro-6-methoxybenzaldehyde.

Method 1: Selective Removal by Liquid-Liquid Extraction with Sodium Bisulfite

This is often the most robust and scalable method for aldehyde removal.[13][14] The principle lies in the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble adduct, which can be easily separated into an aqueous phase.[5][6][7]

Causality: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde forms a charged α-hydroxy sulfonic acid salt (bisulfite adduct).[14] This ionic adduct is highly soluble in water, while your typically less polar organic product remains in the organic phase.[5]

G cluster_workflow Bisulfite Extraction Workflow start Crude Reaction Mixture (Product + Aldehyde) dissolve Dissolve in a water-miscible solvent (e.g., Methanol, THF) start->dissolve add_bisulfite Add saturated aqueous Sodium Bisulfite solution dissolve->add_bisulfite shake Shake vigorously add_bisulfite->shake add_immiscible Add water & immiscible organic solvent (e.g., Ethyl Acetate/Hexanes) shake->add_immiscible separate Separate Layers add_immiscible->separate organic_layer Organic Layer: Purified Product separate->organic_layer Contains Product aqueous_layer Aqueous Layer: Aldehyde-Bisulfite Adduct separate->aqueous_layer Contains Aldehyde Adduct

Caption: Workflow for aldehyde removal via bisulfite extraction.

Experimental Protocol: Aromatic Aldehyde Removal [13][14]
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF. For aromatic aldehydes, methanol is a good starting point.[13]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.

  • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., a 1:9 mixture of ethyl acetate and hexanes). Shake vigorously again to partition the components.

  • Separation: Allow the layers to separate. The upper organic layer contains your purified product, while the lower aqueous layer contains the aldehyde-bisulfite adduct.[5]

  • Work-up: Drain the aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.

ParameterRecommendationRationale
Miscible Solvent Methanol, THF, Acetonitrile, DMF[4]Facilitates the reaction between the aldehyde and aqueous bisulfite.[6][7]
Immiscible Solvent Ethyl Acetate/Hexanes, DichloromethaneExtracts the non-aldehyde product.
Bisulfite Solution Freshly prepared and saturatedEnsures the highest efficiency of adduct formation.

Troubleshooting:

  • Formation of a solid at the interface: This can occur with highly non-polar aldehydes where the bisulfite adduct is insoluble in both phases.[4][14] To resolve this, filter the entire mixture through a pad of Celite before separating the liquid layers.[14]

  • Low aldehyde removal efficiency: Ensure the sodium bisulfite solution is saturated and freshly prepared. Increasing the shaking time or the volume of the bisulfite solution can also improve results.

Method 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] This is a versatile technique for purifying a wide range of organic compounds.[8]

Causality: The polarity of 2-chloro-6-methoxybenzaldehyde, due to the aldehyde and methoxy groups, will determine its interaction with the stationary phase (typically silica gel or alumina). By carefully selecting a solvent system (mobile phase), you can elute your product while retaining the unreacted aldehyde on the column, or vice versa.

G cluster_chromatography Column Chromatography Workflow start Crude Mixture prepare_column Pack column with stationary phase (e.g., Silica Gel) start->prepare_column load_sample Load sample onto column prepare_column->load_sample elute Elute with mobile phase (solvent system) load_sample->elute collect Collect Fractions elute->collect analyze Analyze fractions (e.g., TLC, UV-Vis) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for purification by column chromatography.

Experimental Protocol: Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying aldehydes.[9] If your aldehyde is sensitive to acidity, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to alumina.[3]

  • Mobile Phase Selection: The choice of solvent system is critical.[9] Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and 2-chloro-6-methoxybenzaldehyde. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[3][8]

  • Column Packing: Pack the column with the chosen stationary phase, ensuring it is packed evenly to avoid channeling.[9]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions as the separated compounds exit the column.[9]

  • Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.[9]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System ComponentPolarityCommon Examples
Non-polar LowHexanes, Pentane, Toluene, Dichloromethane[3]
Polar HighEthyl Acetate, Diethyl Ether, Acetone, Acetonitrile[3]

Troubleshooting:

  • Poor Separation: If the spots on the TLC plate are too close together, adjust the polarity of the mobile phase. Decreasing the proportion of the polar solvent will generally lead to better separation for less polar compounds.

  • Aldehyde Decomposition: Some aldehydes can decompose on silica gel.[8] If you observe streaking on the TLC or a low recovery, consider deactivating the silica with triethylamine or using alumina as the stationary phase.[3][15]

Method 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.

Causality: This method relies on the difference in solubility of your product and 2-chloro-6-methoxybenzaldehyde in a particular solvent at different temperatures. The ideal solvent will dissolve the crude material at an elevated temperature but will have low solubility for your product at a lower temperature, allowing it to crystallize out while impurities remain in the solution.

Experimental Protocol: Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when heated. For aromatic compounds, alcohols like ethanol or methanol can be good starting points.[16][17] Mixtures of solvents can also be effective.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

  • Crystallization: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[16][18] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting:

  • No Crystals Form: The solution may be too dilute or supersaturated. Try evaporating some of the solvent or inducing crystallization as described above.

  • Oiling Out: If the product separates as an oil instead of crystals, you may need to use a different solvent or a more dilute solution.

Method 4: Selective Chemical Derivatization

In some cases, the aldehyde can be selectively reacted to form a derivative that has significantly different physical properties, allowing for easy separation.

Causality: This method leverages the unique reactivity of the aldehyde functional group. Reagents can be chosen that react specifically with the aldehyde to form a new compound that can be easily separated by extraction or chromatography.[19][20][21][22] While often used for analytical purposes, this principle can be applied to purification. For instance, forming a hydrazone derivative can render the aldehyde more amenable to separation.[10]

Note: This method is generally more complex and should be considered when other methods fail. It requires an additional reaction step and subsequent removal of the derivatizing agent.

Concluding Remarks

The selection of the most appropriate method for removing unreacted 2-chloro-6-methoxybenzaldehyde is contingent upon the specific chemical and physical properties of your desired product. A systematic approach, starting with the highly selective and often straightforward bisulfite extraction, followed by column chromatography or recrystallization, will typically lead to a successful purification. Careful analysis by techniques such as TLC, NMR, or LC-MS is crucial at each step to monitor the progress and confirm the purity of the final product.

References

Sources

Validation & Comparative

A Researcher's Guide to the Spectral Characterization of 2-Chloro-6-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectral Verification

The synthesis of novel compounds is the cornerstone of chemical research. However, a synthesis is only as reliable as its verification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the gold standard for elucidating and confirming molecular structures. For a molecule like 2-Chloro-6-methoxybenzaldehyde oxime, a potential building block in medicinal chemistry, unambiguous structural confirmation is the first step toward understanding its reactivity and potential applications. This guide will walk you through the process of obtaining and interpreting the essential spectral data to confidently identify this compound.

Synthesis of this compound: A Step-by-Step Protocol

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. The following protocol is a reliable method for the synthesis of this compound from its corresponding aldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product compound1 2-Chloro-6-methoxybenzaldehyde arrow Base (e.g., NaOAc) Ethanol/Water, Reflux compound1->arrow compound2 Hydroxylamine Hydrochloride (NH2OH·HCl) compound2->arrow compound3 This compound plus1 + plus2 + arrow->compound3

A straightforward synthesis pathway.

Materials:

  • 2-Chloro-6-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 2-Chloro-6-methoxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

  • Reaction: Add the hydroxylamine solution to the stirring solution of the aldehyde at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Predicted and Experimental Spectral Data: A Comparative Analysis

The following sections detail the expected spectral data for this compound, based on the known data of its precursor and related compounds. This provides a benchmark for researchers to compare their experimentally obtained data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for identifying the electronic environment of protons in a molecule. The conversion of the aldehyde group to an oxime will result in significant changes in the downfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-OH (oxime)10.0 - 12.0singletThe chemical shift of the oxime proton is concentration and solvent dependent and often appears as a broad singlet.
-CH=N (oxime)8.0 - 8.5singletThis is a significant shift from the aldehyde proton (typically ~10 ppm).
Aromatic Protons (H3, H4, H5)6.8 - 7.5multipletThe substitution pattern on the aromatic ring will lead to a complex multiplet. The exact shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and oxime groups.
-OCH₃3.8 - 4.0singletThe methoxy group protons are expected to appear as a sharp singlet in this region.

Reference ¹H NMR Data for 2-Chloro-6-methoxybenzaldehyde:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CHO~10.4singlet
Aromatic Protons6.9 - 7.6multiplet
-OCH₃~3.9singlet

Note: The reference data is compiled from various sources and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The most notable change upon oxime formation will be the upfield shift of the carbonyl carbon.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-C=N (oxime)145 - 155This carbon is significantly shielded compared to the aldehyde carbonyl carbon (~190 ppm).
Aromatic Carbons110 - 160The six aromatic carbons will give rise to distinct signals. The carbon bearing the methoxy group will be the most shielded, while the one bearing the chloro group will be deshielded.
-OCH₃55 - 60The methoxy carbon typically appears in this region.

Reference ¹³C NMR Data for 2-Chloro-6-methoxybenzaldehyde:

Carbon AssignmentChemical Shift (δ, ppm)
-CHO~189.0
Aromatic Carbons112.6, 120.5, 124.1, 127.7, 136.4, 161.5
-OCH₃~55.8

Note: The reference data is compiled from various sources and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The formation of the oxime will introduce new, characteristic absorption bands.

Key IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H stretch3100 - 3500BroadCharacteristic of the oxime hydroxyl group.
C=N stretch1620 - 1680MediumIndicates the presence of the oxime C=N double bond.
C-Cl stretch700 - 800StrongCorresponds to the chloro-aromatic bond.
C-O stretch1000 - 1300StrongAssociated with the methoxy group.
Aromatic C=C1450 - 1600MediumMultiple bands are expected for the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈ClNO₂), which is approximately 185.6 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of small molecules such as OH, H₂O, and CO. The cleavage of the N-O bond is also a common fragmentation pathway for oximes.

Experimental Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start 2-Chloro-6-methoxybenzaldehyde reaction Oximation Reaction (NH2OH·HCl, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Comparison with Predicted Data nmr->interpretation ir->interpretation ms->interpretation

From synthesis to structural verification.

Conclusion: A Path to Confident Characterization

This guide provides a comprehensive roadmap for the synthesis and spectral characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data as a benchmark, researchers can confidently verify the structure of their synthesized compound. The principles of spectral interpretation outlined herein are broadly applicable and serve as a valuable resource for the characterization of other novel molecules. The rigorous application of these analytical techniques is fundamental to ensuring the integrity and reproducibility of chemical research.

References

While specific literature for the complete spectral data of this compound is sparse, the following resources provide valuable information on the synthesis and characterization of related compounds and general spectroscopic principles.

  • General Procedures for Oxime Synthesis

    • Title: An Efficient Procedure for Synthesis of Oximes by Grinding
    • Source: Oriental Journal of Chemistry
    • URL:[Link]

    • Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry
    • Source: PubMed Central
    • URL:[Link]

  • Spectral Data of Related Compounds

    • Title: Electronic Supplementary Information for various public
    • Source: The Royal Society of Chemistry
    • URL:[Link] (Note: Specific links to supplementary information containing relevant spectra are often found within individual journal articles.)

    • Title: NIST Chemistry WebBook
    • Source: National Institute of Standards and Technology
    • URL:[Link]

  • Spectroscopy Principles

    • Title: ¹H NMR Chemical Shift
    • Source: Oregon St
    • URL:[Link]

A Comparative Guide to the Biological Activity Screening of Novel Benzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] The versatility of the oxime moiety (=N-OH) coupled with the readily modifiable benzaldehyde ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, making these derivatives promising candidates for novel therapeutic agents.[1] This guide provides a comprehensive comparison of the antimicrobial, anticancer, and anti-inflammatory activities of various substituted benzaldehyde oxime derivatives, supported by established experimental protocols and structure-activity relationship (SAR) insights.

The Chemical Foundation: Synthesis of Benzaldehyde Oxime Derivatives

The synthesis of benzaldehyde oxime derivatives is typically a straightforward condensation reaction between a substituted benzaldehyde and a hydroxylamine salt, often in the presence of a base.[2][3][4] This facile synthesis allows for the generation of diverse libraries of compounds for biological screening.

General Synthetic Protocol:

A common method for preparing benzaldehyde oximes is as follows:

  • Dissolve the desired substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or acetonitrile.[3][4]

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1 equivalent) and a base like sodium acetate or potassium carbonate to the solution.[3][5]

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from one to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the product can be isolated through standard workup procedures, including extraction and purification by recrystallization or column chromatography.[4][6]

The selection of substituents on the benzaldehyde ring is a critical aspect of the drug design process, as it profoundly influences the resulting biological activity.

Antimicrobial Activity: A Promising Frontier

Benzaldehyde oxime derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[1][2][7] The antimicrobial efficacy is largely dictated by the nature and position of the substituents on the aromatic ring.

Comparative Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzaldehyde oxime derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus≥ 1024[8]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13-6.25[9]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeStaphylococcus aureus3.13-6.25[9]
Benzaldehyde Oxime Derivatives (general)Candida albicans62.5-500[2]
Benzaldehyde Oxime Derivatives (general)Aspergillus niger125-500[2]
(E)-Anisaldehyde-based oxime ester (Compound 5b)Rhizoctonia solani50 (92.3% inhibition)[10]
(E)-Anisaldehyde-based oxime ester (Compound 5b)Fusarium oxysporum50 (79.2% inhibition)[10]

Structure-Activity Relationship (SAR) Insights:

The introduction of halogen atoms, such as chlorine, onto the benzyl moiety has been shown to significantly enhance antibacterial activity.[9] For instance, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime exhibits potent activity against both Gram-positive and Gram-negative bacteria.[9] Furthermore, studies on anisaldehyde-based oxime esters have revealed that the (E)-isomers can display greater antifungal and herbicidal activities compared to their (Z)-counterparts.[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[11][12]

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland). A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). B->C D Visually inspect the wells for microbial growth (turbidity). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Several benzaldehyde derivatives and their oximes have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines.[13][14][15][16]

Comparative Anticancer Activity:

The following table presents the half-maximal inhibitory concentration (IC50) values for selected benzaldehyde derivatives against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)Potent activity at 1-10 µM[14]
2-(Benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µM[14]
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60Significant activity at 1-10 µM[14]
Dibenzyl-α-hydroxyphosphonates (derived from substituted benzaldehydes)Mes-Sa/Dx5 (Uterine sarcoma, multidrug resistant)Pronounced cell killing[15]

Mechanistic Insights:

Some benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[14] This is often associated with the disruption of mitochondrial membrane potential.[14] Benzaldehyde itself has been reported to suppress epithelial-mesenchymal plasticity (EMP), a process critical for cancer metastasis and treatment resistance, by targeting the interaction of 14-3-3ζ with phosphorylated histone H3.[13]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[17][18]

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). A->B C Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow of the MTT assay for determining the cytotoxicity of a compound against cancer cells.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Benzaldehyde derivatives have also been explored for their anti-inflammatory properties.[19][20][21] They can exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators.

Comparative Anti-inflammatory Activity:

While specific IC50 values for a broad range of benzaldehyde oxime derivatives are not as readily available in a comparative format, studies have demonstrated their potential. For example, certain benzaldehyde derivatives isolated from marine fungi have been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[19]

Mechanistic Pathways:

The anti-inflammatory effects of some benzaldehyde derivatives are linked to the inactivation of the NF-κB pathway, a key regulator of inflammation.[19] This inactivation can be achieved by suppressing the phosphorylation of IκB.[19] Additionally, some compounds induce the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, through the activation of the Nrf2 transcription factor.[19]

Anti_inflammatory_Pathway cluster_0 Benzaldehyde Derivative Action cluster_1 Inflammatory Response Compound Benzaldehyde Derivative Nrf2 Nrf2 Translocation Compound->Nrf2 NFkB_Inhibition NF-κB Pathway Inhibition Compound->NFkB_Inhibition HO1 HO-1 Expression Nrf2->HO1 Inflammation Inflammation HO1->Inflammation Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Pro_inflammatory_Cytokines Inhibits Production Pro_inflammatory_Cytokines->Inflammation

Sources

A Comparative Analysis of E/Z Isomers of 2-Chloro-6-methoxybenzaldehyde Oxime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between geometric isomers is paramount. The E/Z configuration of a molecule can profoundly influence its pharmacological activity, physicochemical properties, and stability. This guide provides a comprehensive comparative analysis of the E/Z isomers of 2-Chloro-6-methoxybenzaldehyde oxime, offering a framework for their synthesis, separation, and characterization, even in the absence of extensive literature on this specific compound. By leveraging data from closely related analogs and established principles of stereochemistry, this document serves as a valuable resource for those working with this and similar molecular scaffolds.

Introduction: The Significance of E/Z Isomerism in Oximes

Oximes (C=N-OH) are a class of organic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. The carbon-nitrogen double bond in oximes is stereogenic, giving rise to E (entgegen) and Z (zusammen) isomers. The spatial arrangement of the substituents around this double bond can lead to dramatic differences in biological activity. For instance, the antidepressant drug fluvoxamine is active only as the E-isomer. Therefore, the ability to selectively synthesize, separate, and characterize E/Z isomers is a critical aspect of drug discovery and development.

This guide focuses on this compound, a molecule with potential for further functionalization in drug design due to its substituted aromatic ring. We will explore the expected differences in the physicochemical and spectroscopic properties of its E and Z isomers and provide detailed experimental and computational methodologies for their analysis.

Synthesis and Isomerization: Navigating the Stereochemical Landscape

The synthesis of this compound is typically achieved through the condensation reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine. The reaction is often carried out in a protic solvent like ethanol, and the presence of a mild base can facilitate the reaction.

The initial product of this reaction is often a mixture of E and Z isomers. The ratio of these isomers can be influenced by several factors, including reaction temperature, solvent, and the presence of catalysts. Typically, the E-isomer is the thermodynamically more stable product.

Interconversion between the E and Z isomers, known as E/Z isomerization, can be induced by heat or photochemical irradiation. This process is reversible and will eventually lead to a photostationary state or a thermodynamic equilibrium, with the ratio of isomers dependent on the conditions.

Caption: General workflow for the synthesis and separation of E/Z isomers of this compound.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) in ethanol (10 mL/g of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (5 mL/g of hydroxylamine hydrochloride).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of E and Z isomers.

Separation of E/Z Isomers: Isolating the Desired Stereochemistry

The separation of E and Z isomers of oximes can be challenging due to their similar polarities. However, techniques such as column chromatography and fractional crystallization are often successful. For closely related compounds like 2,6-dichlorobenzaldehyde oxime, high-performance liquid chromatography (HPLC) has been shown to be an effective separation method.

Experimental Protocol: Separation by Column Chromatography
  • Column Preparation: Pack a silica gel column (230-400 mesh) using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude mixture of E/Z isomers in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar isomer (typically the E-isomer) is expected to elute first.

  • Analysis: Collect fractions and analyze them by TLC to identify the pure isomers.

  • Concentration: Combine the fractions containing the pure isomers and concentrate them under reduced pressure.

Spectroscopic Characterization: Unveiling the Isomeric Identity

The definitive characterization of the E and Z isomers relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between E and Z isomers of oximes. The chemical shifts of the protons and carbons near the C=N bond are particularly sensitive to the stereochemistry.

  • ¹H NMR: The chemical shift of the proton attached to the oxime carbon (the CH=N proton) is typically different for the two isomers. In many cases, the CH=N proton of the E-isomer resonates at a slightly downfield (higher ppm) compared to the Z-isomer. The proton of the hydroxyl group (-OH) can also show distinct chemical shifts, often appearing as a broad singlet.

  • ¹³C NMR: The chemical shift of the carbon atom of the C=N bond is also diagnostic. The steric environment around this carbon differs between the two isomers, leading to different resonance frequencies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for E/Z Isomers of this compound

IsomerPredicted ¹H NMR (CH=N)Predicted ¹³C NMR (C=N)
E ~8.2 - 8.5~148 - 152
Z ~7.8 - 8.1~145 - 149

Note: These are predicted values based on trends observed for similar substituted benzaldehyde oximes. Actual values may vary.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry of the isomers. By analyzing the three-dimensional structure, the spatial arrangement of the substituents around the C=N double bond can be definitively assigned as either E or Z. While a crystal structure for the title compound is not currently available in public databases, the crystal structure of the closely related (E)-2,6-dichlorobenzaldehyde oxime has been reported, showing a planar conformation of the oxime group relative to the benzene ring.[1] For other methoxybenzaldehyde oximes, the E isomer is commonly observed in the solid state.[2]

Computational Analysis: Predicting Isomer Stability and Properties

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data. DFT can be used to:

  • Predict Relative Stabilities: By calculating the ground-state energies of the E and Z isomers, their relative thermodynamic stabilities can be predicted. Generally, the E-isomer of benzaldehyde oximes is found to be more stable due to reduced steric hindrance.

  • Simulate NMR Spectra: Theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of the E and Z isomers.

  • Analyze Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized to understand the electronic properties and reactivity of each isomer.

G cluster_0 E-isomer cluster_1 Z-isomer E_structure E-isomer Geometry E_energy Lower Energy E_structure->E_energy E_nmr Predicted NMR E_structure->E_nmr Z_structure Z-isomer Geometry Z_energy Higher Energy Z_structure->Z_energy Z_nmr Predicted NMR Z_structure->Z_nmr DFT DFT Calculations DFT->E_structure DFT->Z_structure

Caption: Workflow for computational analysis of E/Z isomers using Density Functional Theory (DFT).

Comparative Summary of E/Z Isomer Properties

PropertyE-IsomerZ-IsomerRationale
Thermodynamic Stability Generally more stableGenerally less stableReduced steric hindrance between the hydroxyl group and the aromatic ring.
Polarity Typically less polarTypically more polarDifferences in dipole moments due to the spatial arrangement of polar groups.
¹H NMR (CH=N) Downfield shiftUpfield shiftAnisotropic effects of the aromatic ring and the hydroxyl group.
¹³C NMR (C=N) Downfield shiftUpfield shiftDifferent electronic environments around the imine carbon.
Reactivity May exhibit different reactivityMay exhibit different reactivitySteric hindrance and electronic effects can influence reaction pathways.

Conclusion

The comprehensive analysis of the E/Z isomers of this compound is crucial for harnessing their full potential in drug discovery and materials science. Although specific experimental data for this compound is limited, a robust analytical framework can be established by combining established synthetic and separation protocols with advanced spectroscopic and computational techniques. This guide provides the necessary theoretical background and practical methodologies to enable researchers to confidently synthesize, isolate, and characterize the E and Z isomers of this and related compounds, ultimately accelerating the pace of innovation in their respective fields.

References

  • Gomes, L. R., de Souza, M. V. N., Da Costa, C. F., Wardell, J. L., & Low, J. N. (2018). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1553–1560. [Link]

  • Li, H.-X., Guo, B., Xue, J.-Y., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2,6-dichloro-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • Krasavin, M. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(21), 6649. [Link]

  • Mennuru, N. B. (2016). How to separate E and Z isomers? ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Srinivas, K., & Kumar, Y. R. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc.[Link]

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(04), 0557–0559. [Link]

  • PubChem. (n.d.). 2-Methoxybenzaldehyde oxime. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. Retrieved from [Link]

  • Wang, C., & Wang, Q. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2134. [Link]

  • Chem-Impex. (n.d.). 2-Cloro-6-metoxi-benzaldehído. Retrieved from [Link]

  • ChemBK. (2024). 2-chloro-benzaldehyde (E)-oxime. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Structure of Synthesized 2-Chloro-6-methoxybenzaldehyde Oxime Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the validation of 2-Chloro-6-methoxybenzaldehyde oxime. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices and data interpretation, ensuring a self-validating system for researchers, scientists, and drug development professionals.

The Synthetic Imperative: Why Structural Validation is Non-Negotiable

The primary synthetic route involves the reaction of 2-Chloro-6-methoxybenzaldehyde with hydroxylamine.[1] While seemingly straightforward, this reaction can potentially yield isomeric products or remain incomplete, leaving unreacted starting material. Therefore, a multi-faceted spectroscopic approach is not merely best practice; it is a necessity.

The Spectroscopic Toolkit: A Multi-Pronged Approach to Structural Elucidation

No single spectroscopic technique provides a complete structural picture. Instead, we leverage the complementary nature of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated structural assignment.

Experimental Workflow: A Systematic Path to Confidence

Our validation workflow is designed to systematically gather and interpret data from each spectroscopic method, with each step providing a piece of the structural puzzle.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Synthesize this compound ir Infrared (IR) Spectroscopy start->ir Functional Group ID nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Connectivity & Environment ms Mass Spectrometry (MS) start->ms Molecular Weight interpret Correlate Spectroscopic Data ir->interpret nmr->interpret ms->interpret compare Compare with Alternative Structures interpret->compare validate Confirm Structure of Target Compound compare->validate

Caption: Experimental workflow for spectroscopic validation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is our first line of inquiry, providing rapid and definitive evidence for the presence or absence of key functional groups. The conversion of an aldehyde to an oxime results in a distinct and easily identifiable change in the IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum can be obtained using a modern Fourier Transform Infrared (FTIR) spectrometer.

  • Spectrometer Preparation: Ensure the spectrometer is powered on and has stabilized. A background spectrum should be acquired to minimize interference from atmospheric water and carbon dioxide.[3]

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) offers a simpler method requiring minimal sample preparation.[3]

  • Spectrum Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: A Tale of Two Spectra

The key to validating the synthesis is a head-to-head comparison of the IR spectra of the starting material (2-Chloro-6-methoxybenzaldehyde) and the product (this compound).

Functional GroupStarting Material (Aldehyde)Product (Oxime)Rationale for Change
O-H Stretch AbsentBroad band, ~3600-3100 cm⁻¹Appearance of the hydroxyl group in the oxime.[1][4][5]
C=O Stretch Strong, sharp peak, ~1700-1680 cm⁻¹AbsentDisappearance of the aldehyde carbonyl group.
C=N Stretch AbsentMedium band, ~1685-1640 cm⁻¹Formation of the carbon-nitrogen double bond.[1][4]
N-O Stretch AbsentMedium band, ~960-930 cm⁻¹Presence of the nitrogen-oxygen single bond.[1][4]

The presence of a broad O-H stretch and the disappearance of the strong C=O stretch are the most compelling pieces of evidence from IR analysis that the reaction has proceeded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While IR confirms the presence of the oxime functional group, NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. We will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation: Unraveling Proton Environments

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegrationKey Insights
-OH 8.0 - 11.5Singlet (broad)1HConfirms the presence of the oxime hydroxyl group. The chemical shift can be concentration and solvent-dependent.
-CH=N 7.5 - 8.5Singlet1HThe downfield shift compared to a typical vinyl proton is characteristic of an imine proton.
Ar-H 6.8 - 7.5Multiplet3HThe complex splitting pattern arises from the three adjacent aromatic protons.
-OCH₃ ~3.9Singlet3HA characteristic singlet for the methoxy group protons.

A crucial comparison is with the starting aldehyde, which would show an aldehyde proton signal around 9.5-10.5 ppm and lack the broad -OH signal.

¹³C NMR Data Interpretation: Probing the Carbon Framework

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton.

CarbonExpected Chemical Shift (ppm)Key Insights
C=N 145 - 160The downfield chemical shift is indicative of the imine carbon.
Ar-C (substituted) 110 - 160Six distinct signals are expected for the aromatic carbons due to the substitution pattern.
-OCH₃ 55 - 65The characteristic chemical shift for a methoxy carbon.

The most significant change from the starting material will be the disappearance of the aldehyde carbonyl carbon signal (typically >190 ppm) and the appearance of the C=N carbon signal.

Mass Spectrometry (MS): The Final Verdict on Molecular Weight

Mass spectrometry provides the definitive molecular weight of the synthesized compound, offering a final and crucial piece of validation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation: Confirming the Molecular Formula

The expected molecular weight for this compound (C₈H₈ClNO₂) is 185.61 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of the chlorine atom will also result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak. This isotopic signature is a powerful confirmation of the presence of chlorine.

Comparison with Potential Alternatives

A robust validation process must also consider potential alternative products or impurities.

  • Unreacted Starting Material (2-Chloro-6-methoxybenzaldehyde): The IR spectrum would show a strong C=O stretch and no O-H stretch. The ¹H NMR would feature an aldehyde proton signal and lack the oxime proton signals. The mass spectrum would show a molecular ion corresponding to the aldehyde's molecular weight.

  • Isomeric Products: While less common in this specific synthesis, other isomers could potentially form. Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be necessary to definitively establish the connectivity if isomeric ambiguity exists. The formation of E and Z isomers of the oxime is possible and can sometimes be distinguished by slight differences in their NMR spectra or by chromatographic separation.[6]

G cluster_target Target: this compound cluster_alternatives Alternatives target C=N-OH IR: O-H, C=N, N-O stretches ¹H NMR: -OH, -CH=N signals MS: Correct MW with Cl isotope pattern aldehyde Unreacted Aldehyde IR: C=O stretch, no O-H ¹H NMR: Aldehyde proton MS: Aldehyde MW isomer Isomeric Product Different NMR connectivity Requires 2D NMR for confirmation

Caption: Comparison of spectroscopic data for the target compound and alternatives.

Conclusion: A Triad of Trustworthiness

The structural validation of synthesized this compound relies on the synergistic interpretation of data from IR, NMR, and Mass Spectrometry. This guide has outlined not just the "how" but the "why" behind a rigorous, multi-technique approach. By understanding the characteristic spectroscopic signatures of the target molecule and comparing them against potential alternatives, researchers can have the utmost confidence in their synthetic outcomes, paving the way for reliable and reproducible scientific advancement.

References
  • Wikipedia. Oxime. [Link]

  • BYJU'S. Oximes. [Link]

  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004-1008. [Link]

  • Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1783-1788. [Link]

  • Wikipedia. Benzaldehyde oxime. [Link]

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A Comparative Guide to Purity Assessment of 2-Chloro-6-methoxybenzaldehyde Oxime: HPLC versus NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 2-Chloro-6-methoxybenzaldehyde oxime, an important intermediate in the synthesis of various biologically active compounds, rigorous purity assessment is not merely a procedural formality but a critical determinant of downstream success. This guide provides an in-depth comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Through a blend of theoretical principles and practical insights, we will explore the nuances, strengths, and limitations of each method, supported by illustrative experimental data to guide researchers in making informed analytical choices.

The Imperative of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts the safety and efficacy of the final drug product. Impurities, even in trace amounts, can exhibit their own pharmacological or toxicological effects, potentially leading to adverse drug reactions. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the identification and control of impurities in new drug substances and products.[1][2][3] Therefore, the choice of analytical methodology for purity assessment is a critical decision in the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that has long been the go-to method for purity determination in the pharmaceutical industry.[4] Its principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). This separation allows for the quantification of the main component and the detection of impurities.

The Causality Behind the HPLC Method

An HPLC method for this compound would typically be a reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, such as acetonitrile and water. This choice is predicated on the moderately polar nature of the target molecule. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A UV detector is commonly employed for quantification, as the aromatic ring and the oxime functional group in this compound are chromophoric, absorbing UV light at a specific wavelength. The area of the chromatographic peak corresponding to the analyte is proportional to its concentration.

Illustrative HPLC Protocol for this compound

Objective: To determine the purity of a this compound sample by assessing the area percentage of the main peak relative to the total peak area.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percent report generated by the chromatography data system.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination

While HPLC is a comparative technique requiring a reference standard of known purity, qNMR is a primary analytical method.[5][6] This means it can be used to determine the purity of a substance without the need for a chemically identical reference standard. The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[5][6]

The Rationale for qNMR in Purity Assessment

For qNMR analysis, a certified internal standard with a known purity and concentration is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated.[5] This method is particularly valuable for characterizing new chemical entities where a certified reference standard may not be available.[6]

Illustrative qNMR Protocol for this compound

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Materials:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Illustrative):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the internal standard

For this compound, a well-resolved signal, for instance, the singlet from the oxime proton (-CH=NOH), can be used for integration. For maleic acid, the singlet from the two olefinic protons is typically used.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Solvent s1->s2 s3 Filter Solution s2->s3 h1 Inject into HPLC s3->h1 h2 Separation on Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing n1 Weigh Analyte & Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 n3 Transfer to NMR Tube n2->n3 q1 Acquire Spectrum n3->q1 p1 Phase & Baseline Correction q1->p1 p2 Integrate Signals p1->p2 p3 Calculate Purity p2->p3 p4 Report Purity p3->p4

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) experimental workflow.

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR for purity assessment is not always straightforward and often depends on the specific requirements of the analysis. A combination of both techniques can provide a comprehensive purity profile.[7][8]

FeatureHPLCqNMR
Principle Chromatographic separation based on differential partitioning.Spectroscopic measurement based on the direct proportionality of signal integral to the number of nuclei.[5]
Quantification Relative (area percent) or external/internal standard calibration.Absolute, using a certified internal standard.[5]
Reference Standard Requires a reference standard of the analyte for accurate quantification.Does not require a reference standard of the analyte.[6]
Selectivity High, can separate structurally similar impurities.High, based on unique chemical shifts of different protons.
Sensitivity Generally higher, capable of detecting trace impurities.Lower sensitivity compared to HPLC.
Throughput Higher, with typical run times of 20-30 minutes per sample.[7]Lower, especially when long relaxation delays are required for accurate quantification.[7]
Sample Consumption Low (micrograms).[7]Higher (milligrams).[7]
Destructive Yes.[7]No, the sample can be recovered.[7]
Structural Info Limited to UV spectrum (PDA detector).Provides detailed structural information, aiding in impurity identification.
Validation Requires validation of parameters like linearity, accuracy, and precision as per USP/ICH guidelines.[9][10]Requires careful method development, especially in selecting a suitable internal standard and optimizing acquisition parameters.

Conclusion: A Synergistic Approach to Purity Assessment

Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. HPLC excels in its high sensitivity and throughput, making it ideal for routine quality control and the detection of trace impurities.[4] Its ability to separate a wide range of compounds makes it a robust method for impurity profiling.

On the other hand, qNMR stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte.[5][6] This is a significant advantage, particularly in the early stages of drug discovery and for the characterization of novel compounds. Furthermore, the structural information inherent in an NMR spectrum can be invaluable for the identification of unknown impurities.

Ultimately, a synergistic approach that leverages the strengths of both techniques offers the most comprehensive and reliable assessment of purity. HPLC can be employed for routine analysis and to ensure the absence of minor impurities, while qNMR can be used to establish the absolute purity of a reference standard and to gain deeper structural insights into the impurity profile. This dual-pronged strategy ensures the highest level of confidence in the quality and integrity of critical pharmaceutical intermediates like this compound, thereby upholding the principles of scientific rigor and patient safety.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education. Available at: [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. Available at: [Link]

  • Quantitative NMR | Organic Primary Standards Group. Available at: [Link]

  • Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available at: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Available at: [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF. Available at: [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

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A Senior Scientist's Guide to the Qualification of 2-Chloro-6-methoxybenzaldehyde Oxime Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, 2-Chloro-6-methoxybenzaldehyde oxime serves as a valuable intermediate.[1][2] The integrity of any research or manufacturing process hinges on the quality of its starting materials. A reference standard, seemingly a simple vial of powder, is the cornerstone of analytical accuracy, ensuring that measurements are reliable, reproducible, and compliant with regulatory standards.

However, a significant challenge arises when sourcing specialized intermediates like this compound. Many chemical suppliers, particularly for niche or "early discovery" compounds, provide materials on an "as-is" basis with minimal analytical data beyond a simple statement of purity. The Certificate of Analysis (COA), which should be a comprehensive passport of quality, can often be sparse. This guide provides a framework for researchers and drug development professionals to navigate this challenge. It moves beyond a simple comparison of supplier documents to establish a robust, self-validating protocol for the in-house qualification of these critical standards. We will deconstruct the typical COA, outline essential verification experiments, and explain the scientific rationale behind each step, empowering your laboratory to transform an "as-is" material into a "fit-for-purpose" certified standard.

Part 1: Deconstructing the Certificate of Analysis (COA): A Comparative Framework

The COA is the first point of scrutiny for any incoming reference standard. Its thoroughness often correlates with the supplier's quality management system. For many specialized intermediates, the provided COA is basic, leaving critical analytical gaps that must be filled by the end-user. Below is a comparison between a typical, basic COA and a comprehensive COA required for rigorous scientific and GxP applications.

Table 1: Comparison of COA Specifications

ParameterBasic Supplier COA (Typical Finding)Comprehensive Reference Standard COA (The Ideal)Rationale for In-House Verification
Identity Product Name, CAS NumberConfirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR. Spectra provided.Ambiguous identity can invalidate an entire study. Orthogonal analytical techniques are required for unequivocal structural confirmation.
Purity (Assay) Often states a minimum value, e.g., "≥95% (NMR)" or provides no data.[1]A precise, quantitative value with an associated uncertainty (e.g., 99.7% ± 0.2% by qNMR or HPLC-UV, mass balance).An imprecise purity value prevents accurate sample weighing and concentration calculations, leading to systematic errors in downstream assays.
Impurities Generally "Not Determined" or "No data available."Profile of known process-related impurities and degradation products. Residual solvents by GC-HS. Water content by Karl Fischer.Unidentified impurities can interfere with analytical methods, exhibit their own biological activity, or impact the stability of the standard.
Physical Properties Appearance (e.g., "Beige solid").[1]Melting Point, Solubility, Solution Appearance.Physical properties are important for proper handling, storage, and sample preparation.
Traceability Lot Number.Statement of metrological traceability to a national or international primary standard (if available).Traceability is a key requirement for regulatory submissions and ensures consistency across different lots and time.

This comparison highlights a crucial reality: the onus is on the receiving scientist to perform the necessary due diligence.

Part 2: In-House Verification Protocols: From "As-Is" to "Fit-for-Purpose"

To bridge the gap between a basic COA and a fully qualified standard, a multi-technique approach is essential. The following workflow and protocols provide a self-validating system to confirm identity, quantify purity, and characterize impurities.

Overall Verification Workflow

The logical flow from receiving a new standard to its final qualification is a systematic process designed to build a complete analytical picture of the material.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Final Qualification Receive Receive Standard Inspect Visual Inspection & Documentation Receive->Inspect COA_Review COA Review & Gap Analysis Inspect->COA_Review Identity Identity Confirmation (¹H NMR, MS) COA_Review->Identity Purity Purity & Impurity Profile (RP-HPLC-UV) Identity->Purity Volatiles Residual Solvents (Headspace GC-MS) Purity->Volatiles Qualify Qualify as 'Fit-for-Purpose' Volatiles->Qualify

Caption: Workflow for in-house qualification of a reference standard.

Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides an unambiguous fingerprint of the compound's structure by probing the chemical environment of each hydrogen atom. For this compound, ¹H NMR will confirm the presence and connectivity of the aromatic protons, the methoxy group, the aldehyde proton, and the oxime proton, verifying that the correct isomer has been supplied.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the standard into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum to reference the TMS peak to 0.00 ppm. Integrate all peaks.

  • Interpretation: Compare the observed chemical shifts, coupling patterns, and integrations to the expected structure of this compound.

Experimental Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating a primary compound from its non-volatile impurities.[3] By using a reverse-phase C18 column, we can effectively separate the moderately polar analyte from both more polar and less polar contaminants. UV detection is ideal as the aromatic ring of the molecule provides strong chromophores. The area percentage of the main peak provides a reliable estimate of purity.[4]

Methodology:

  • Standard Preparation: Prepare a stock solution of the standard in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1.0 mg/mL. Dilute this stock to create a working solution of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.[5]

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the working solution and acquire the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.

  • Data Interpretation: Integrate all peaks. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Experimental Protocol 3: Analysis of Residual Solvents by Headspace GC-MS

Causality: Residual solvents from the synthesis and purification process are common impurities that are often not declared on a basic COA. These volatile compounds are not detectable by HPLC. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis.[7][8] The sample is heated, allowing volatile solvents to partition into the vial's headspace, which is then injected into the GC-MS for separation and identification.

Methodology:

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like Dimethyl sulfoxide (DMSO). Crimp the vial securely.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[9]

    • Headspace Incubator: 80 °C for 15 minutes.

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS Detection: Scan mode from m/z 35-350.

  • Analysis: Run the sample and identify any peaks by comparing their mass spectra to a reference library (e.g., NIST).

Part 3: Data Synthesis and Final Qualification

After completing the experimental work, the data must be synthesized to make a final decision on the standard's quality. This decision is a logical progression based on the evidence gathered.

Decision-Making Framework for Qualification

G start Begin Qualification id_check Does NMR & MS data confirm the structure? start->id_check purity_check Is HPLC Purity >98%? (Example Threshold) id_check->purity_check  Yes reject Standard is Rejected Contact Supplier id_check->reject No   impurity_check Are all impurities <0.5% and residual solvents identified? purity_check->impurity_check  Yes purity_check->reject No   qualified Standard is Qualified 'Fit for Purpose' impurity_check->qualified  Yes impurity_check->reject No  

Caption: Decision tree for the final qualification of the standard.

Summarizing the Data

All generated data should be compiled into a single, comprehensive summary table for the laboratory's internal records.

Table 2: In-House Qualification Data Summary

Analytical TestMethodResultSpecificationPass/Fail
Identity ¹H NMRStructure consistent with this compound.Must be consistent.Pass
Purity HPLC-UV (Area %)99.6%≥ 98.0%Pass
Impurities HPLC-UVImpurity at RRT 1.25: 0.2%; Impurity at RRT 0.8: 0.1%Individual unknown ≤ 0.5%Pass
Residual Solvents Headspace GC-MSAcetone: 250 ppm; Toluene: Not DetectedAcetone ≤ 500 ppmPass
Final Qualification - Qualified for Use - -

Conclusion

The Certificate of Analysis for a reference standard is the beginning, not the end, of the quality assessment process. For specialized intermediates like this compound, where supplier data can be limited, a rigorous in-house qualification is not merely good practice—it is a scientific necessity. By implementing a logical workflow that leverages orthogonal analytical techniques such as NMR, HPLC, and GC-MS, laboratories can independently verify the identity, purity, and impurity profile of their standards. This self-validating approach ensures that the foundation of your analytical work is solid, safeguarding the integrity and reliability of your research and development outcomes.

References

  • SIELC Technologies. (2018). Benzaldehyde, 2-chloro-, oxime.
  • Sigma-Aldrich.2-Chloro-6-methoxybenzaldehyde.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
  • PubChem.Benzaldehyde, 2-chloro-, oxime.
  • Chem-Impex.2-Cloro-6-metoxi-benzaldehído.
  • Sigma-Aldrich.2-METHOXYBENZALDEHYDE OXIME AldrichCPR.
  • J&K Scientific.2-Chloro-6-methoxy-benzaldehyde.
  • Sigma-Aldrich.2-Chloro-6-methoxybenzaldehyde.
  • Echemi.2-CHLORO-6-METHOXY-BENZALDEHYDE SDS, 29866-54-4 Safety Data Sheets.
  • ResearchGate. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available at: [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available at: [Link]

  • MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

  • ChemicalBook.2-CHLORO-6-METHOXY-BENZALDEHYDE(29866-54-4) 1H NMR spectrum.
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  • MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. Available at: [Link]

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A Researcher's Guide to 2-Chloro-6-methoxybenzaldehyde Oxime: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide focuses on 2-Chloro-6-methoxybenzaldehyde oxime, a compound with potential yet limited direct documentation in mainstream chemical databases. The following sections provide a comprehensive, cross-referenced guide to its properties, a reliable synthesis protocol, and an expert perspective on its potential applications, drawing from data on its precursors and structurally related compounds.

Cross-Referencing Chemical Properties: A Comparative Analysis

Property2-Chloro-6-methoxybenzaldehyde2-Chlorobenzaldehyde OximeThis compound (Predicted)
CAS Number 29866-54-4[1]3717-28-0[2]Not available
Molecular Formula C₈H₇ClO₂[1]C₇H₆ClNO[2]C₈H₈ClNO₂
Molecular Weight 170.59 g/mol [1]155.58 g/mol [2]~185.61 g/mol
Appearance Beige solid[3]White solidLikely a white to off-white solid
Melting Point Not specified(E)-isomer: 75-76 °C, (Z)-isomer: 101-103 °C[4]Expected to be a solid with a distinct melting point, likely influenced by the methoxy group.
Solubility Not specifiedNot specifiedExpected to be soluble in common organic solvents like methanol, ethanol, and DMSO.

Synthesis and Mechanistic Insights

The synthesis of this compound can be reliably achieved through the oximation of its corresponding aldehyde, 2-Chloro-6-methoxybenzaldehyde. This reaction is a standard and high-yielding method for the formation of oximes.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-6-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A weak base (e.g., sodium acetate, pyridine, or sodium carbonate)

  • Ethanol or Methanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1 equivalent of 2-Chloro-6-methoxybenzaldehyde in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and 1.5 to 2 equivalents of a weak base in water or a mixture of water and the chosen alcohol.

  • Reaction: Add the hydroxylamine solution to the aldehyde solution. The reaction is typically carried out at room temperature or with gentle heating (e.g., reflux) to increase the reaction rate.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, the mixture is cooled, and the product can be isolated by precipitation upon the addition of cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Causality Behind Experimental Choices:

  • The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the aldehyde.

  • The weak base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic.

  • The choice of solvent is based on the solubility of the reactants and the ease of product isolation.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 2-Chloro-6-methoxybenzaldehyde Reaction Oximation Reaction (Ethanol/Water, RT or Reflux) Aldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Weak Base Base->Reaction Workup Aqueous Work-up & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product BiologicalPathway cluster_applications Potential Applications cluster_mechanisms Mechanisms/Derivatives Oxime 2-Chloro-6-methoxybenzaldehyde Oxime Antimicrobial Antimicrobial Agent Oxime->Antimicrobial Intermediate Synthetic Intermediate Oxime->Intermediate Membrane Cell Membrane Interaction Antimicrobial->Membrane Heterocycles Heterocyclic Scaffolds (e.g., via Beckmann Rearrangement) Intermediate->Heterocycles

Potential roles of the target oxime in drug development.

Analytical Characterization

The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons (likely in the range of 6.8-7.5 ppm), a singlet for the methoxy group protons (~3.9 ppm), a singlet for the oxime proton (-NOH, which can be broad and its chemical shift is concentration-dependent), and a singlet for the imine proton (-CH=N, ~8.1-8.5 ppm).

  • ¹³C NMR: Expected signals would include carbons of the aromatic ring, the methoxy carbon, and the imine carbon.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the oxime (a broad band around 3300 cm⁻¹), the C=N stretch (around 1640 cm⁻¹), and C-O stretching for the methoxy group. [7] Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide structural information.

AnalyticalWorkflow cluster_techniques Analytical Techniques cluster_data Data Output Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Workflow for the analytical characterization of the target oxime.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the precautions appropriate for a novel chemical compound. General safety guidelines for substituted benzaldehyde oximes include:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [8][9]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [9]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container. [8]* First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [8]

References

  • PrepChem. Synthesis of 2-chloro-6-methoxybenzaldehyde. Available from: [Link]

  • Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. Chemical Communications. The Royal Society of Chemistry. 2012.
  • PubChem. Benzaldehyde, 2-chloro-, oxime. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzaldehyde, oxime, (E)-. NIST WebBook. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Available from: [Link]

  • PubChem. syn-Benzaldehyde oxime. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzaldehyde Oxime. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. Benzaldehydeoxime - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • NIST. Benzaldehyde, oxime. NIST WebBook. Available from: [Link]

  • MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

  • Encyclopedia.pub. The Medicinal Properties for FDA-Approved Oximes. Available from: [Link]

  • PubMed. Comparative reprotoxicity of three oximes. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. A comparison of neuroprotective efficacy of newly developed oximes (K203, K206) and commonly used oximes (obidoxime, HI-6) in tabun-poisoned rats. National Center for Biotechnology Information. Available from: [Link]

  • HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). Available from: [Link]

  • NIST. Benzaldehyde, oxime. NIST WebBook. Available from: [Link]

  • Wikipedia. Benzaldehyde oxime. Available from: [Link]

  • NIST. Benzaldehyde, oxime. NIST WebBook. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available from: [Link]

  • ChemBK. 2-chloro-benzaldehyde (E)-oxime. Available from: [Link]

  • Sci-Hub. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Available from: [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • Chemical Journal of Chinese Universities. Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Available from: [Link]

  • MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Available from: [Link]

  • SIELC Technologies. Benzaldehyde, 2-chloro-, oxime. Available from: [Link]

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A Comparative Guide to the Antifungal Activity of Substituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antifungal agents, the benzaldehyde oxime scaffold has emerged as a promising platform for the development of new therapeutics.[1] These organic compounds, characterized by the presence of an oxime moiety (=N-OH) attached to a benzaldehyde core, have demonstrated a wide range of biological activities. The versatility of the aromatic ring allows for various substitutions, enabling the fine-tuning of their antifungal potency and spectrum.[1]

This guide provides a comprehensive comparison of the antifungal activity of substituted benzaldehyde oximes, synthesizing data from multiple studies to offer insights into their structure-activity relationships. We will delve into the experimental data, outline detailed protocols for their synthesis and evaluation, and explore the proposed mechanisms of action.

Unveiling the Antifungal Potential: A Comparative Analysis

The antifungal efficacy of substituted benzaldehyde oximes is profoundly influenced by the nature and position of substituents on the benzene ring. While a single, comprehensive study comparing a vast array of these compounds is not yet available, by collating data from various sources, we can discern clear trends in their activity.

The following table summarizes the in vitro antifungal activity, primarily represented by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), of various substituted benzaldehyde oximes against a panel of pathogenic fungi.

Compound/DerivativeFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Vanillin oxime-N-O-nonanoateRhizoctonia solani66.7[1]
Vanillin oxime-N-O-dodecanoateMacrophomina phaseolina73.1[1]
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.25[2]
2,3,4-TrimethoxybenzaldehydeCandida albicans ATCC 900281.0[2]
2,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 900281.0[2]
3,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 900281.0[2]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13 - 6.25[1]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximePseudomonas aeruginosa3.13 - 6.25[1]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeBacillus subtilis3.13 - 6.25[1]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeStaphylococcus aureus3.13 - 6.25[1]
2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oximeCandida albicans>100[3]

Note: The conversion of vanillin to its oxime has been shown to slightly increase its antifungal activity, which is significantly enhanced upon further conversion to oxime-N-O-alkanoates.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented above, in conjunction with broader studies on benzaldehyde derivatives, allows for the elucidation of key structure-activity relationships that govern the antifungal potency of these oximes.

  • Influence of Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde ring appears to be a significant determinant of antifungal activity. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives show notable antifungal properties.[1] Structure-activity analysis of benzaldehydes has revealed that the presence of an ortho-hydroxyl group can increase antifungal activity.[4] This suggests that the position and number of these functional groups are critical for optimizing the compound's interaction with its fungal target.

  • Impact of Halogenation: The introduction of halogen atoms, such as chlorine, can lead to potent antimicrobial compounds. The example of 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, with its low MIC values against a range of bacteria, highlights the potential of halogenation in enhancing the biological activity of benzaldehyde oximes.[1] Quantitative structure-activity relationship (QSAR) models for other heterocyclic compounds have also identified halogen substitution as a key factor for antifungal activity, often due to enhanced hydrophobic and electron-withdrawing effects.

  • Role of the Oxime Moiety and its Derivatives: The conversion of the aldehyde group to an oxime is a crucial step in imparting or enhancing antifungal activity. Furthermore, derivatization of the oxime's hydroxyl group, such as through the formation of oxime-N-O-alkanoates, can significantly boost potency.[1] This indicates that the lipophilicity and steric bulk around the oxime functional group are important parameters to consider in the design of new antifungal agents.

Below is a diagram illustrating the key structural features of substituted benzaldehyde oximes that influence their antifungal activity.

SAR_Benzaldehyde_Oximes Structure-Activity Relationship of Benzaldehyde Oximes cluster_molecule Benzaldehyde Oxime Scaffold cluster_substituents Substituent Effects cluster_activity Antifungal Activity Molecule Benzene Ring C=N-OH Substituents Position (ortho, meta, para) Type of Substituent (e.g., -OH, -OCH3, Halogens) Molecule:ring->Substituents:pos Influences Activity Potency (MIC/EC50) Spectrum of Activity Molecule:oxime->Activity:potency Essential for Activity Substituents:type->Activity:potency Modulates

Caption: Key factors influencing the antifungal activity of benzaldehyde oximes.

Mechanism of Action: Disrupting Fungal Redox Homeostasis

The primary mechanism of antifungal action for many benzaldehyde derivatives is believed to be the disruption of the fungal cellular antioxidation system.[4] Fungi, like all aerobic organisms, produce reactive oxygen species (ROS) as byproducts of metabolism. To counteract the damaging effects of ROS, they possess a robust antioxidant defense system.

Benzaldehydes and their oxime derivatives can interfere with this delicate balance, leading to an accumulation of ROS and subsequent oxidative stress. This oxidative stress can damage vital cellular components such as proteins, lipids, and DNA, ultimately inhibiting fungal growth and, in some cases, leading to cell death.

The following diagram illustrates the proposed mechanism of action.

Antifungal_Mechanism Proposed Antifungal Mechanism of Benzaldehyde Oximes Benzaldehyde_Oxime Substituted Benzaldehyde Oxime Fungal_Cell Fungal Cell Benzaldehyde_Oxime->Fungal_Cell Antioxidant_System Cellular Antioxidant System (e.g., Glutathione Reductase, Superoxide Dismutase) Benzaldehyde_Oxime->Antioxidant_System Inhibits Fungal_Cell->Antioxidant_System ROS Reactive Oxygen Species (ROS) Fungal_Cell->ROS Metabolic Byproduct Antioxidant_System->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cell_Damage Damage to Proteins, Lipids, DNA Oxidative_Stress->Cell_Damage Inhibition Inhibition of Fungal Growth / Cell Death Cell_Damage->Inhibition

Caption: Disruption of fungal redox homeostasis by benzaldehyde oximes.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, adhering to standardized protocols is paramount. The following sections provide detailed methodologies for the synthesis of a representative substituted benzaldehyde oxime and for the in vitro assessment of its antifungal activity.

Synthesis of 4-Hydroxybenzaldehyde Oxime

This protocol describes a common method for the synthesis of 4-hydroxybenzaldehyde oxime from 4-hydroxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Saturated ammonium chloride (NH4Cl) aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (e.g., 5 g, 40.94 mmol) in ethanol (100 ml) in a round-bottom flask.[5]

  • To this solution, add hydroxylamine hydrochloride (e.g., 4.3 g, 61.41 mmol) and pyridine (e.g., 9.9 ml, 122.82 mmol).[5]

  • Heat the reaction mixture to reflux and stir for 1 hour.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5]

  • Dilute the residue with ethyl acetate (e.g., 30 ml) and wash with water (e.g., 70 ml) in a separatory funnel.[5]

  • Separate the organic layer and wash it sequentially with a saturated NH4Cl aqueous solution and then with water.[5]

  • Separate the organic layer again, wash with a saturated NaCl aqueous solution, and then dry over anhydrous MgSO4.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the 4-hydroxybenzaldehyde oxime product.[5]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 document for yeasts.[6][7][8][9]

Materials:

  • Synthesized benzaldehyde oxime derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

1. Preparation of Inoculum: a. Subculture the fungal strains on appropriate agar plates to ensure purity and viability. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the benzaldehyde oxime derivative in DMSO. b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared fungal suspension. b. Include positive control (fungus in medium without the compound) and negative control (medium only) wells. c. Incubate the plates at 35°C for 24-48 hours. The CLSI M27 standard recommends a 24-hour reading time for many yeast-drug combinations.[6]

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[1] b. Alternatively, growth can be assessed spectrophotometrically by measuring the optical density at a specific wavelength.

The workflow for determining the MIC is illustrated in the diagram below.

MIC_Workflow Workflow for Brogth Microdilution MIC Determination Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate_Plate Inoculate 96-Well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Read Results Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A typical workflow for determining the MIC of an antifungal compound.

Conclusion

Substituted benzaldehyde oximes represent a versatile and promising class of compounds in the quest for new antifungal agents. The ease of synthesis and the tunability of their chemical structure allow for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective antifungal drugs. The primary mechanism of action, involving the disruption of fungal redox homeostasis, offers a potentially valuable therapeutic strategy.

Further research should focus on expanding the library of substituted benzaldehyde oximes and conducting comprehensive in vitro and in vivo evaluations against a broad panel of clinically relevant fungal pathogens. A deeper understanding of their mechanism of action and toxicological profiles will be crucial for their successful translation into clinical candidates. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in this important area of drug discovery.

References

  • CLSI. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. Clinical and Laboratory Standards Institute; 2017. [Link]

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. 2008. [Link]

  • Semantic Scholar. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. [Link]

  • Espinel-Ingroff A, et al. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories. Journal of Clinical Microbiology. 2005;43(10):4979-4983. [Link]

  • Kim JH, et al. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Fungal Biology. 2011;115(6):481-490. [Link]

  • ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. [Link]

  • ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • ResearchGate. MIC values of all target compounds (3a-3h) μg/mL against microbial strains. [Link]

  • ResearchGate. Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Chloro-6-methoxybenzaldehyde oxime. However, the life cycle of a chemical does not end with the experiment. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind each step, ensuring a self-validating system of safety within your laboratory.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for the oxime derivative may not be universally available, we can infer its potential hazards from its precursor, 2-Chloro-6-methoxybenzaldehyde, and structurally related oximes. This approach, rooted in chemical analogy, is a standard practice in risk assessment for novel compounds.

The precursor aldehyde is classified as acutely toxic if swallowed. Furthermore, analogous benzaldehyde derivatives and oximes are consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, it is prudent and necessary to handle this compound as a hazardous substance with, at minimum, the following potential classifications.

Potential Hazard GHS Hazard Class Hazard Code Rationale & Key Precautions
Acute Oral Toxicity Category 4H302Harmful if swallowed. Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Category 2H315Causes skin irritation. Avoid contact with skin. Wear appropriate protective gloves and clothing.
Eye Irritation Category 2AH319Causes serious eye irritation. Wear safety goggles or a face shield.
Respiratory Irritation STOT SE, Category 3H335May cause respiratory irritation. Handle only in a well-ventilated area or chemical fume hood.

STOT SE: Specific Target Organ Toxicity - Single Exposure

Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, a stringent PPE protocol is mandatory at all stages of handling and disposal. The equipment must be selected based on the potential for exposure and the specific tasks being performed.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection : Handle with chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact with the product and dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection : Wear a flame-retardant lab coat. For tasks with a higher risk of exposure, such as cleaning up a large spill, impervious clothing may be necessary.[2]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur in a certified chemical fume hood to ensure adequate ventilation.[2] If engineering controls are not sufficient, a full-face respirator may be required.[2]

Waste Characterization, Segregation, and Storage

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed safely from "cradle-to-grave."[4] This process begins the moment you declare the chemical as waste.

Waste Characterization

Any unused this compound, contaminated materials (like absorbent pads from a spill), or empty containers with residue must be treated as hazardous chemical waste.[5]

Waste Segregation

To prevent dangerous reactions, chemical wastes must be carefully segregated.[6]

  • Do Not Mix : Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

  • Solid vs. Liquid : Keep solid waste separate from liquid waste.[6]

  • Container Compatibility : Store this waste in a container made of compatible materials (e.g., a high-density polyethylene (HDPE) or glass bottle for solids) that is in good condition and free of leaks.[5]

On-Site Accumulation and Storage

Designated laboratory spaces, known as Satellite Accumulation Areas (SAAs), must be used for the temporary storage of hazardous waste.[7][8]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Container Management : The waste container must be kept tightly closed except when adding waste.[9] Do not overfill the container.

  • Labeling : Proper labeling is a critical regulatory requirement. The EPA requires that each waste label clearly displays:

    • The words "Hazardous Waste" [8]

    • The full chemical name: "this compound"

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")[8]

    • The date when waste was first added to the container (accumulation start date)[10]

Chemical Waste Disposal Workflow

The following diagram outlines the decision-making process and workflow for the compliant disposal of this compound.

G Workflow for Disposal of this compound start Chemical is Declared Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Step 2: Select & Prepare Waste Container - Compatible Material (Glass/HDPE) - Clean & in Good Condition ppe->containerize label Step 3: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Start Date containerize->label transfer Step 4: Transfer Waste to Container - Use fume hood - Avoid creating dust - Securely close lid label->transfer store Step 5: Store in Satellite Accumulation Area (SAA) - Near point of generation - In secondary containment transfer->store request Step 6: Request Waste Pickup - Contact institution's EH&S Office - Complete required forms store->request pickup Step 7: EH&S Collection - Licensed professionals handle transport - Manifest is generated request->pickup end Final Disposition (Incineration or Licensed Disposal) pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

Step-by-Step Disposal and Decontamination Protocol

A. Consolidating Waste
  • Prepare Work Area : Ensure your work area (preferably a chemical fume hood) is clean and free of clutter.

  • Don PPE : Put on all required PPE as detailed in Section 2.

  • Transfer Waste : Carefully transfer the solid this compound waste into your pre-labeled hazardous waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.

  • Seal and Store : Securely cap the waste container and place it in your designated Satellite Accumulation Area, preferably within a secondary containment bin.

B. Decontaminating Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container.

  • Deface Label : Once the container is clean and dry, completely remove or deface the original chemical label.[5]

  • Final Disposal : The clean, defaced container can now be disposed of as regular laboratory glass or plastic waste, as per your institution's policy.[5]

C. Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by licensed hazardous waste management companies.

  • Contact EH&S : Once your waste container is full or has been in storage for the maximum allowed time (often up to 12 months, but check local regulations), contact your institution's EH&S office to schedule a pickup.[5][7]

  • Documentation : You will be required to complete a waste pickup request form. A hazardous waste manifest, a legal document that tracks the waste from its point of generation to its final disposal, will be generated by EH&S and the disposal vendor.[10][11]

  • Recommended Disposal Method : The standard and recommended disposal method for this type of organic chemical waste is controlled incineration at a licensed chemical destruction facility.[1][2] Do not attempt to dispose of this chemical via sewer systems or as regular trash.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Consult SDS : If available, refer to the SDS for spill-specific guidance.

  • Cleanup (for small, manageable spills only) :

    • Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.

    • Gently cover the solid spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[12]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S department, regardless of size.

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental responsibility.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Alfa Aesar (Thermo Fisher Scientific). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling 2-Chloro-6-methoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-Chloro-6-methoxybenzaldehyde Oxime

As Senior Application Scientists, our primary commitment extends beyond providing high-quality chemical reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-proven safety protocols for handling this compound. The procedures outlined are synthesized from available safety data and established best practices for managing substituted aromatic oximes, a class of compounds that demand careful handling. Our approach is grounded in the fundamental principle of prudent laboratory practice: treat all compounds, especially those with incomplete toxicological profiles, with a high degree of caution.[1]

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not extensively published, the known hazards of structurally similar benzaldehyde derivatives provide a strong basis for risk assessment.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

Based on analogous compounds, the following GHS (Globally Harmonized System) classifications should be anticipated.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2]

The causality for these hazards lies in the chemical reactivity of the aldehyde and oxime functional groups, which can interact with biological macromolecules, leading to irritation upon contact. Therefore, the core of our safety strategy is to prevent direct contact and inhalation through robust engineering controls and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable to minimize exposure.[3] The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.[1]

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety Goggles with Side-ShieldsMinimum Requirement: Must conform to EN166 (EU) or NIOSH-approved (US) standards.[4][5] The solid nature of the compound presents a risk of particulate splashes during handling. Goggles provide a complete seal around the eyes, offering superior protection against dust and accidental splashes compared to standard safety glasses.[6]
Skin Chemical-Resistant GlovesMaterial: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.[4][7] Why: These materials provide effective protection against a broad range of chemicals, including aromatic compounds. Double-gloving can be considered for extended handling periods.
Laboratory CoatType: A standard lab coat is required to prevent incidental skin contact.[8] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Not typically required under standard conditions.Condition for Use: A NIOSH-approved respirator is necessary if dust or aerosols are generated, or if work is performed outside of a certified chemical fume hood.[4] If irritation is experienced or exposure limits are exceeded, a full-face respirator should be used.[5]
Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict operational plan is critical for minimizing exposure and ensuring reproducible safety. This workflow is designed as a self-validating system, where each step reinforces the safety of the entire process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE Proceed PrepWorkArea 3. Prepare Fume Hood DonPPE->PrepWorkArea WeighCompound 4. Weigh Compound PrepWorkArea->WeighCompound Begin work PerformExperiment 5. Perform Experiment WeighCompound->PerformExperiment Decontaminate 6. Decontaminate Surfaces & Glassware PerformExperiment->Decontaminate Experiment complete DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE WasteDisposal 8. Segregate & Dispose of Waste DoffPPE->WasteDisposal WashHands 9. Wash Hands Thoroughly WasteDisposal->WashHands

Caption: Safe Handling Workflow for this compound.

Experimental Protocol Details:

  • Engineering Controls: All handling of this compound solid must be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[4][5] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Preparation: Before bringing the chemical into the work area, ensure all necessary equipment, spill kits, and waste containers are present inside the fume hood. This minimizes movement and the potential for accidents.

  • Weighing: When weighing the solid compound, do so on a weigh paper or in a tared container within the fume hood. To prevent generating dust, avoid pouring the solid from a height. Use a spatula to carefully transfer the material.[9]

  • During the Reaction: Keep the container with the chemical closed when not in use.[10][11] If heating the substance, be aware that vapors may be heavier than air and could form explosive mixtures with air upon intense heating.

  • Post-Handling Decontamination: After completing your work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Immediately change any contaminated clothing.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where chemicals are handled.[11]

Emergency & Disposal Plan

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

  • Spills: Evacuate the area. For small spills, collect the material using a scoop or shovel, trying to avoid dust generation, and place it in a suitable, closed container for disposal.[5][13] Clean the affected area thoroughly. For large spills, contact your institution's Environmental Health & Safety (EH&S) department.[9]

Disposal Plan:

Chemical waste must be managed in strict accordance with institutional policies and local regulations.

  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, weigh papers, and disposable labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]

  • Disposal Method: Do not dispose of this chemical down the drain.[5] The preferred method of disposal is to send the sealed waste container to an approved waste disposal plant.[11][12][13] This often involves incineration by a licensed disposal company.[2][7]

By integrating these safety protocols into your standard operating procedures, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Carl ROTH GmbH + Co. KG. (2020, January 30). Safety Data Sheet: Benzaldehyde.
  • BenchChem. (2025). Personal protective equipment for handling 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: (E)-Benzaldehyde oxime.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloro-4-hydroxybenzaldehyde.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Benzaldehyde, 2-hydroxy-4-methoxy-.
  • BenchChem. (2025). Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde.
  • Echemi. (n.d.). 2-CHLORO-6-METHOXY-BENZALDEHYDE SDS, 29866-54-4 Safety Data Sheets.
  • Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet: m-Anisaldehyde.
  • Biosynth. (2021, April 16). Safety Data Sheet: 3-Chloro-4-methoxybenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: o-Anisaldehyde.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 2-Nitrobenzaldehyde.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: m-ANISALDEHYDE.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • CALIMA. (n.d.). Occupational health and safety in the laboratory: important rules and measures.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Florida State University Environmental Health & Safety. (n.d.). Working with Particularly Hazardous Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.